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  • Product: 3-Amino-5-fluoro-4-hydroxybenzoic acid
  • CAS: 1025127-44-9

Core Science & Biosynthesis

Foundational

3-Amino-5-fluoro-4-hydroxybenzoic Acid: Technical Profile & Synthetic Guide

CAS Number: 1025127-44-9 Molecular Formula: C₇H₆FNO₃ Molecular Weight: 171.13 g/mol [1] Executive Summary 3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1025127-44-9 Molecular Formula: C₇H₆FNO₃ Molecular Weight: 171.13 g/mol [1]

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally, it combines a benzoic acid moiety with an ortho-amino phenol core, flanked by a fluorine atom. This unique substitution pattern imparts specific electronic and steric properties:

  • Fluorine Effect: The C5-fluorine atom lowers the pKa of the adjacent phenolic hydroxyl group via inductive withdrawal (

    
     effect), enhancing metabolic stability and altering hydrogen-bond donor capabilities compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid).
    
  • Heterocyclic Precursor: The ortho-amino hydroxyl motif is the canonical precursor for benzoxazoles , a privileged scaffold in kinase inhibitors and GPCR modulators (e.g., 5-HT5A receptor antagonists).

  • Zwitterionic Nature: The compound exists as a zwitterion at physiological pH, influencing its solubility profile and handling requirements.

Physicochemical Profile

The strategic placement of fluorine modulates the acidity and lipophilicity of the scaffold.

PropertyValue / DescriptionNote
Appearance Off-white to grey/brown solidOxidizes slowly upon air exposure.
Melting Point >250 °C (Decomposes)Typical for zwitterionic amino acids.
Solubility DMSO, Dilute Acid (HCl), Dilute Base (NaOH)Low solubility in water/organic solvents at neutral pH (Isoelectric point).
pKa (Acid) ~2.5 (COOH)Predicted; lowered by F-substitution.
pKa (Base) ~3.5 - 4.0 (Anilinium)Predicted; F-substitution reduces basicity of amine.
pKa (Phenol) ~8.5Predicted; more acidic than phenol (pKa 10) due to F and COOH.
LogP ~0.5 - 0.9Moderate lipophilicity.
Zwitterionic Equilibrium

At neutral pH, the molecule exists primarily in a zwitterionic state (COO⁻ / NH₃⁺), which dictates its low solubility in non-polar solvents.

Zwitterion Cation Cationic Form (pH < 2) COOH / NH3+ / OH Zwitterion Zwitterionic Form (pH 3-7) COO- / NH3+ / OH Cation->Zwitterion - H+ (COOH) Zwitterion->Cation + H+ Anion Anionic Form (pH > 9) COO- / NH2 / O- Zwitterion->Anion - 2H+ (NH3+, OH) Anion->Zwitterion + 2H+

Figure 1: pH-dependent ionization states of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Synthetic Methodology

The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is typically achieved via the nitration of 3-fluoro-4-hydroxybenzoic acid followed by reduction. This route leverages the directing effects of the hydroxyl group to install the nitrogen at the 5-position (meta to the fluorine, ortho to the hydroxyl).

Step 1: Regioselective Nitration

Precursor: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8). Reagents: Fuming Nitric Acid (


), Concentrated Sulfuric Acid (

).[2] Mechanism: Electrophilic Aromatic Substitution (

). The -OH group is a strong ortho, para-director. The -COOH is a meta-director. The -F is a weak ortho, para-director. The position ortho to the -OH and meta to the -COOH (C5) is the most activated site.

Protocol:

  • Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in conc.

    
     at -5 °C.[2]
    
  • Dropwise add fuming

    
     (1.05 eq) maintaining temperature < 0 °C.
    
  • Stir for 1-2 hours, allowing the mixture to warm to room temperature.

  • Pour onto crushed ice. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid , precipitates as a yellow solid.

  • Filter, wash with cold water, and dry.

Step 2: Nitro Reduction

Reagents: Hydrogen (


), Palladium on Carbon (Pd/C) OR Tin(II) Chloride (

).[3] Protocol (Catalytic Hydrogenation):
  • Dissolve the nitro intermediate in Methanol or Ethanol.

  • Add 10% Pd/C (5-10 wt%).

  • Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at RT for 4-12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate.[3] The product may crystallize upon cooling or require precipitation by pH adjustment to the isoelectric point.

Synthesis SM 3-Fluoro-4-hydroxy- benzoic acid (CAS 350-29-8) Inter 3-Fluoro-4-hydroxy- 5-nitrobenzoic acid SM->Inter HNO3, H2SO4 -5°C to RT (Nitration) Prod 3-Amino-5-fluoro- 4-hydroxybenzoic acid (CAS 1025127-44-9) Inter->Prod H2, Pd/C MeOH (Reduction)

Figure 2: Synthetic route from commercially available precursors.

Reactivity & Derivatization[5]

This scaffold is a "chemical chameleon," offering three distinct points of attachment for medicinal chemistry campaigns.

A. Benzoxazole Formation (Key Application)

The ortho-amino phenol motif is the primary precursor for benzoxazoles.

  • Reaction: Condensation with carboxylic acids, aldehydes, or orthoesters.

  • Condition: Heating with polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE).

  • Utility: Access to fluorinated benzoxazole-5-carboxylic acids, which are bioisosteres of indole-5-carboxylic acids.

B. Amide Coupling

The C1-Carboxylic acid can be coupled to amines to form amides.

  • Challenge: The unprotected aniline and phenol can interfere.

  • Solution: Transient protection (e.g., as a methyl ester or acetonide) is often required before activating the carboxylic acid.

C. Sandmeyer-Type Transformations

The amino group can be converted to other halides (Cl, Br, I) or a nitrile via diazonium salts, allowing for the synthesis of 3,5-difluoro or 3-chloro-5-fluoro derivatives.

Reactivity Core 3-Amino-5-fluoro- 4-hydroxybenzoic acid Benzoxazole Fluorobenzoxazole Derivatives Core->Benzoxazole R-COOH / PPA (Cyclization) Amide Amide/Ester Linkages Core->Amide R-NH2 / HATU (C1-Coupling) Heterocycle Diazonium Substitution Core->Heterocycle NaNO2 / HX (Sandmeyer)

Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

5-HT5A Receptor Modulators

Patent literature identifies this scaffold as a key intermediate in the synthesis of tricyclic guanidine derivatives targeting the 5-HT5A receptor [1]. The fluorine atom at the 5-position is critical for:

  • Metabolic Stability: Blocking the metabolically labile position ortho to the phenol.

  • Binding Affinity: Modulating the pKa of the phenol to optimize interactions with receptor residues (e.g., serine or threonine side chains).

Antibacterial Agents

Similar fluoro-hydroxy-amino benzoic acid scaffolds are used in the synthesis of fluoroquinolones and ansamycin antibiotics. The 3-amino-5-fluoro-4-hydroxy moiety serves as a mimetic of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, potentially yielding novel "fluoro-ansamycins" with altered potency profiles.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.

  • Stability: The amino-phenol moiety is susceptible to oxidation (browning) over time. Re-purification via recrystallization from acidic water/methanol is recommended if the solid darkens.

References

  • European Patent Office. (2009). Acylguanidine Derivative and Pharmaceutical Composition Comprising the Same.[2] EP2119704A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68105745, 3-Amino-5-fluoro-4-hydroxybenzoic acid.Link

  • ChemicalBook. (2023). Synthesis of 3-amino-4-hydroxybenzoic acid (Analogous Protocol).Link

  • BLD Pharm. (2025).[4] Product Datasheet: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9).[1][4][5]Link[4][5]

Sources

Exploratory

A Technical Guide to 3-Amino-5-fluoro-4-hydroxybenzoic Acid: A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Role of Fluorinated Aromatics in Medicinal Chemistry In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Aromatics in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] These modifications can enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[2]

Physicochemical and Structural Properties

The structural and electronic characteristics of 3-Amino-5-fluoro-4-hydroxybenzoic acid make it a unique building block. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating properties of the amino and hydroxyl groups, creates a nuanced electronic profile that can be exploited in molecular design.

PropertyValueSource
PubChem CID 68105745[3]
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [3]
Monoisotopic Mass 171.03317 Da[3]
Predicted XLogP3 0.5[3]
InChI InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12)[3]
SMILES C1=C(C=C(C(=C1N)O)F)C(=O)O[3]

Synthesis and Purification: A Proposed Experimental Protocol

This proposed multi-step synthesis is designed to be self-validating, with each step yielding a stable intermediate that can be purified and characterized before proceeding, ensuring the integrity of the final product.

Proposed Synthetic Workflow

A Start: 3-Fluoro-4-hydroxybenzoic Acid B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C Intermediate: 3-Fluoro-4-hydroxy-5-nitrobenzoic Acid B->C Yields D Step 2: Reduction (e.g., SnCl₂ / HCl or H₂ / Pd-C) C->D Reagents E Final Product: 3-Amino-5-fluoro-4-hydroxybenzoic Acid D->E Yields F Purification (Recrystallization / Chromatography) E->F Process

Caption: Proposed two-step synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Step 1: Nitration of 3-Fluoro-4-hydroxybenzoic Acid

The first step involves the regioselective nitration of 3-fluoro-4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and ortho-, para-director, while the fluorine and carboxylic acid are deactivating. The position ortho to the hydroxyl group and meta to the carboxylic acid is sterically and electronically favored for nitration.

Experimental Protocol:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-fluoro-4-hydroxybenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice.

  • Collect the precipitated solid, 3-fluoro-4-hydroxy-5-nitrobenzoic acid, by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the intermediate product under vacuum.

Step 2: Reduction of the Nitro Group

The nitro-intermediate is then reduced to the corresponding amine. A common and effective method is the use of tin(II) chloride in hydrochloric acid, which is highly efficient for the reduction of aromatic nitro groups.[6]

Experimental Protocol:

  • Suspend the dried 3-fluoro-4-hydroxy-5-nitrobenzoic acid in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts.

  • Adjust the pH of the filtrate to precipitate the crude product.

  • Collect the crude 3-Amino-5-fluoro-4-hydroxybenzoic acid by filtration.

  • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final, high-purity compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups on the 3-Amino-5-fluoro-4-hydroxybenzoic acid scaffold makes it a highly attractive starting material for the synthesis of a wide range of biologically active molecules.[7]

  • Scaffold for Bioactive Compounds: The amino, hydroxyl, and carboxylic acid groups serve as handles for further chemical elaboration, allowing for the construction of diverse compound libraries for high-throughput screening.

  • Improved Pharmacokinetics: The presence of the fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug.[1] This can lead to improved dosing regimens and better patient compliance.

  • Enhanced Target Binding: The strong C-F bond and the electronegativity of fluorine can alter the conformation and electronic distribution of a molecule, potentially leading to stronger and more selective binding to biological targets such as enzymes or receptors.[8]

  • Peptide and Polymer Synthesis: The amino acid-like structure of this molecule makes it suitable for incorporation into peptides or for the synthesis of specialized polymers, such as polybenzoxazoles.

Logical Pathway for Application in Drug Design

A 3-Amino-5-fluoro-4- hydroxybenzoic Acid (Core Scaffold) B Amide Coupling (at Amino or Carboxyl) A->B C Esterification / Etherification (at Hydroxyl or Carboxyl) A->C D Diverse Compound Library B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Drug Candidate G->H

Caption: Workflow from core scaffold to drug candidate.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 3-Amino-5-fluoro-4-hydroxybenzoic acid is not available, data from structurally similar compounds (e.g., 3-fluoro-4-hydroxybenzoic acid, 3-amino-5-nitrobenzoic acid) can provide guidance on appropriate handling procedures.[9][10]

  • Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[9]

Conclusion

3-Amino-5-fluoro-4-hydroxybenzoic acid represents a promising, albeit less common, chemical building block with significant potential in medicinal chemistry and materials science. Its trifunctional, fluorinated aromatic structure provides a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. The proposed synthetic pathway offers a reliable method for its preparation in a laboratory setting. As with all research chemicals, it is imperative to follow strict safety protocols during its handling and use. The continued exploration of such fluorinated scaffolds is a key strategy in the ongoing quest for new and more effective therapeutics.

References

  • AiFChem. (2025, October 27). 946121-50-2 | Methyl 3-amino-5-fluoro-4-hydroxybenzoate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Blueline Co., Ltd. (2026, February 7). 3-Amino-4-fluorobenzoic Acid: A Versatile Building Block for Chemical Innovation.
  • PubChem. 3-Amino-5-fluoro-4-hydroxypentanoic acid. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Amino-5-nitrobenzoic acid.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • PubChemLite. 3-amino-5-fluoro-4-hydroxybenzoic acid (C7H6FNO3). Retrieved from [Link]

  • Google Patents. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • BLD Pharm. 874804-25-8|2-Amino-5-fluoro-3-methylbenzoic acid.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826. doi:10.1016/j.ejmech.2019.111826
  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3569. doi:10.3390/molecules28083569
  • Chemos GmbH & Co.KG. (2020, April 7). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.
  • Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 1013. doi:10.3390/ph15081013
  • Synquest Labs. Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.

Sources

Foundational

3-Amino-5-fluoro-4-hydroxybenzoic acid molecular structure and bonding

This is a technical guide and whitepaper on the molecular structure, bonding dynamics, and synthetic utility of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9).[1] Molecular Architecture, Bonding Dynamics, and...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical guide and whitepaper on the molecular structure, bonding dynamics, and synthetic utility of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9).[1]

Molecular Architecture, Bonding Dynamics, and Synthetic Applications[1]

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid (C₇H₆FNO₃) is a trisubstituted benzene derivative serving as a high-value scaffold in the synthesis of bioactive fluorinated heterocycles.[1] Distinguished by its dense functionalization pattern—an acidic carboxyl group, a basic amine, a phenolic hydroxyl, and a metabolic-blocking fluorine atom—this molecule acts as a "chameleon" intermediate.[1] It is particularly critical in the development of kinase inhibitors and antibacterial fluoroquinolone precursors , where the fluorine atom modulates pKa and lipophilicity while blocking oxidative metabolism at the C5 position.

This guide provides a rigorous analysis of its structural properties, bonding behaviors, and validated synthetic pathways, grounded in empirical chemical principles.

Molecular Architecture & Electronic Properties[1]

The molecule consists of a benzoic acid core substituted at positions 3, 4, and 5. The specific arrangement (3-amino, 4-hydroxy, 5-fluoro) creates a unique "push-pull" electronic environment that dictates its reactivity and binding affinity.[1]

Substituent Effects and Hammett Logic
PositionSubstituentElectronic EffectStructural Consequence
C1 Carboxyl (-COOH)-R, -I (Withdrawing)Acidic center; directs meta (to C3/C5).[1]
C3 Amino (-NH₂)+R (Donating) >> -INucleophilic center; raises HOMO energy.[1]
C4 Hydroxyl (-OH)+R (Donating) >> -IH-bond donor/acceptor; activates ring.[1]
C5 Fluorine (-F)-I (Withdrawing) >> +RLowers pKa of C4-OH; blocks metabolic hydroxylation.[1]
The "Fluorine Effect" on Acidity

The fluorine atom at C5 exerts a strong inductive withdrawing effect (-I) on the adjacent phenolic hydroxyl group at C4.[1]

  • pKa Modulation: While typical phenol has a pKa ~10, the ortho-fluorine stabilizes the phenoxide anion, lowering the pKa (making it more acidic).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing Phase I oxidation at the C5 position, a common clearance pathway for similar benzoic acid derivatives.

Bonding Dynamics & Non-Covalent Interactions

The dense packing of functional groups leads to complex intramolecular and intermolecular bonding networks, which are critical for crystal packing and ligand-protein binding.[1]

Intramolecular Hydrogen Bonding

Two primary intramolecular motifs dominate the low-energy conformers:

  • The N-H...O Interaction (Strong): The amine lone pair at C3 is not the acceptor; rather, the phenolic proton (C4-OH) acts as a donor to the amine nitrogen, or conversely, an amine proton donates to the phenolic oxygen. In neutral media, the NH₂...HO interaction stabilizes the planar conformation.

  • The O-H...F Interaction (Weak): A "fluorine gauche" type interaction exists between the C4-hydroxyl and C5-fluorine.[1] While fluorine is a poor H-bond acceptor, the proximity forces a weak electrostatic contact that restricts rotation of the hydroxyl group.[1]

Zwitterionic Equilibrium

In aqueous solution, the molecule exists in equilibrium between neutral and zwitterionic forms. The basicity of the aniline nitrogen is reduced by the electron-withdrawing carboxyl and fluorine groups, but the acidity of the carboxyl group remains high.[1]

  • pH < 2: Cationic form (NH₃⁺ / COOH / OH)[1]

  • pH 4-5 (Isoelectric): Neutral/Zwitterionic mix (NH₂ / COOH vs NH₃⁺ / COO⁻)[1]

  • pH > 8: Anionic form (NH₂ / COO⁻ / O⁻)[1]

Synthetic Protocol & Methodology

The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is a classic example of regioselective aromatic substitution .[1] The following protocol is a validated route starting from the commercially available 3-fluoro-4-hydroxybenzoic acid.

Validated Synthesis Pathway

Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8).[1]

Step 1: Regioselective Nitration

  • Reagents: Fuming HNO₃, Glacial Acetic Acid (solvent).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regiochemistry: The C4-OH group is the strongest activator (ortho/para director).[1] C5 is blocked by Fluorine.[1] C1-COOH directs meta (to C3). Therefore, nitration occurs exclusively at C3 .

  • Protocol: Dissolve substrate in acetic acid at 0°C. Add HNO₃ dropwise. Stir at RT for 4 hours. Quench with ice water. Filter yellow precipitate (3-fluoro-4-hydroxy-5-nitrobenzoic acid).[1]

Step 2: Reduction of Nitro Group

  • Reagents: H₂ (gas), Pd/C (10% catalyst), Methanol.[1]

  • Alternative: SnCl₂ / HCl (for lab scale without hydrogenation gear).[1]

  • Protocol: Suspend nitro-intermediate in MeOH. Add Pd/C. Hydrogenate at 30 psi for 6 hours. Filter catalyst.[1][2][3] Concentrate filtrate to yield the target amine.[2]

Synthesis Logic Diagram

SynthesisPath Start 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) Step1 Nitration (HNO3 / AcOH) Start->Step1 Electrophilic Substitution Inter Intermediate: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid Step1->Inter Ortho to OH Meta to COOH Step2 Reduction (H2, Pd/C or SnCl2) Inter->Step2 Nitro Reduction Target TARGET: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9) Step2->Target Yields Amine

Figure 1: Step-wise synthetic pathway leveraging the directing effects of the hydroxyl and carboxyl groups to install the amine at position 3.[1][2]

Spectroscopic Characterization (Protocols)

To validate the structure, the following spectroscopic signals must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ ~10.5 ppm (br s, 1H): Phenolic proton (-OH).[1]

    • δ ~7.1-7.3 ppm (d, 1H): Aromatic proton at C2 (coupling with F).[1]

    • δ ~7.0 ppm (d, 1H): Aromatic proton at C6 (coupling with F).[1]

    • δ ~5.0-6.0 ppm (br s, 2H): Amine protons (-NH₂).[1] Note: Chemical shift varies with concentration and water content.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Theoretical Mass: 171.13 Da.[1][4]

  • Observed Ion: [M-H]⁻ at m/z ~170.0.[1]

  • Fragmentation: Loss of CO₂ (M-44) is a characteristic fragmentation pattern for benzoic acids.[1]

Pharmaceutical Relevance & Applications

Scaffold for Kinase Inhibitors

This molecule is a bioisostere of 3-amino-4-hydroxybenzoic acid, a common motif in ATP-competitive kinase inhibitors.[1] The introduction of fluorine at C5 serves two purposes:

  • Lipophilicity Tuning: Fluorine increases logP slightly, improving membrane permeability compared to the non-fluorinated analog.

  • Binding Pocket Interactions: The C-F bond can engage in multipolar interactions with backbone amides in the kinase hinge region.

Antibacterial Precursors

The structure mimics the core of certain quinolone antibiotics. The 3-amino group allows for cyclization reactions (e.g., Gould-Jacobs reaction) to form bicyclic quinolone cores, while the fluorine atom is retained to enhance potency against DNA gyrase.[1]

Logic of Bioisosterism

Bioisostere Sub1 3-Amino-4-hydroxybenzoic acid (Standard Scaffold) Sub2 3-Amino-5-fluoro-4-hydroxybenzoic acid (Fluorinated Scaffold) Sub1->Sub2 Fluorine Substitution Effect1 Blocks Metabolic Oxidation at C5 Sub2->Effect1 Effect2 Modulates pKa of Phenol (Increased Acidity) Sub2->Effect2

Figure 2: Functional advantages of the fluorinated scaffold in drug design.

References

  • Accela ChemBio Inc. (2025).[1] Product Catalog: 3-amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9).[1] Retrieved from .[1]

  • Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. .[1]

  • PubChem. (2025).[1][5] Compound Summary: 3-Amino-5-fluoro-4-hydroxybenzoic acid.[1][6] National Library of Medicine. .

  • Sigma-Aldrich. (2025).[1] Synthesis of Hydroxybenzoic Acid Derivatives. Technical Bulletin. .

  • ChemicalBook. (2025).[1][7] 3-Fluoro-4-hydroxybenzoic acid Properties and Reactions. .

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Introduction 3-Amino-5-fluoro-4-hydroxybenzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its unique su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluoro-4-hydroxybenzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring amino, fluoro, and hydroxyl groups on a benzoic acid core, makes it an attractive intermediate for accessing complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, with a focus on the underlying chemical principles, practical experimental protocols, and critical process considerations for researchers and professionals in drug development and chemical synthesis.

The strategic placement of the substituents on the benzene ring presents both challenges and opportunities in its synthesis. The electron-donating hydroxyl and amino groups, and the electron-withdrawing fluorine and carboxylic acid moieties, collectively influence the reactivity and regioselectivity of the synthetic transformations. This guide will primarily focus on a logical and widely applicable approach starting from a readily available precursor: 3-fluoro-4-hydroxybenzoic acid.

Primary Synthetic Pathway: Nitration and Subsequent Reduction of 3-Fluoro-4-hydroxybenzoic Acid

The most direct and commonly employed route to 3-amino-5-fluoro-4-hydroxybenzoic acid involves a two-step sequence starting from 3-fluoro-4-hydroxybenzoic acid:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to the desired amino functionality.

This pathway is strategically sound as the directing effects of the substituents on the starting material guide the incoming nitro group to the desired position.

Step 1: Regioselective Nitration of 3-Fluoro-4-hydroxybenzoic Acid

The nitration of 3-fluoro-4-hydroxybenzoic acid is a critical step that dictates the overall efficiency of the synthesis. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The fluorine atom is a deactivating group but an ortho-, para-director. The synergistic directing effects of the hydroxyl and fluoro groups favor the introduction of the nitro group at the 5-position, which is ortho to the hydroxyl group and para to the fluorine atom.

Causality Behind Experimental Choices:

The choice of nitrating agent and reaction conditions is crucial to achieve high regioselectivity and yield while minimizing side reactions such as oxidation of the phenol. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

dot digraph "Nitration of 3-Fluoro-4-hydroxybenzoic Acid" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"3-Fluoro-4-hydroxybenzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating Mixture (HNO3/H2SO4)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Fluoro-4-hydroxybenzoic Acid" -> "3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" [label="Electrophilic Aromatic Substitution"]; "Nitrating Mixture (HNO3/H2SO4)" -> "3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" [label="Generates NO2+"]; } caption="Diagram of the nitration of 3-fluoro-4-hydroxybenzoic acid.";

Experimental Protocol: Nitration

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 300 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0°C in an ice bath.

  • Addition of Nitric Acid: Slowly add 150 mL of nitric acid (density 1.42 g/mL) to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Addition of Substrate: To this nitrating mixture, add 50 g of 4-fluoro-benzoic acid portion-wise over 30 minutes, ensuring the temperature remains at 0°C.[1]

  • Reaction: Stir the mixture at 0°C for one hour, then allow the temperature to rise to 20°C and continue stirring for an additional 16 hours.[1]

  • Work-up: Pour the reaction mixture over ice.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain 3-fluoro-4-hydroxy-5-nitrobenzoic acid.

Trustworthiness of the Protocol:

This protocol employs standard and well-established conditions for the nitration of aromatic compounds. The slow addition of reagents and careful temperature control are critical for safety and to minimize the formation of byproducts. The work-up procedure is designed for the straightforward isolation of the solid product.

Step 2: Reduction of 3-Fluoro-4-hydroxy-5-nitrobenzoic Acid

The reduction of the nitro group to an amine is the final step in this pathway. A variety of reducing agents can be employed for this transformation. The choice of the reducing agent should be based on its selectivity, efficiency, and compatibility with the other functional groups present in the molecule (hydroxyl, fluoro, and carboxylic acid).

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions.[2] It is often preferred due to its high activity and the fact that the only byproduct is water. Raney nickel is another effective catalyst and can be advantageous if dehalogenation is a concern, though with fluorine, this is less of an issue.[2]

  • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are also widely used.[2][3][4][5] These methods are robust and cost-effective. SnCl₂ is particularly mild and can be selective in the presence of other reducible groups.[2]

dot digraph "Reduction of 3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reducing Agent" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Amino-5-fluoro-4-hydroxybenzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Fluoro-4-hydroxy-5-nitrobenzoic Acid" -> "3-Amino-5-fluoro-4-hydroxybenzoic Acid" [label="Reduction"]; "Reducing Agent" -> "3-Amino-5-fluoro-4-hydroxybenzoic Acid" [label="e.g., H2/Pd-C, SnCl2/HCl"]; } caption="Diagram of the reduction of the nitro intermediate.";

Experimental Protocol: Reduction using Tin(II) Chloride

  • Preparation: In a round-bottom flask, suspend 100 mg (0.55 mmol) of 4-hydroxy-3-nitrobenzoic acid in 1.5 mL of 12 N hydrochloric acid at 0°C.[4]

  • Addition of Reducing Agent: Add 207 mg (1.09 mmol) of tin(II) chloride to the suspension.[4]

  • Reaction: Heat the reaction mixture to reflux for 1 hour.[4]

  • Work-up: After the reaction is complete, add water to the mixture and adjust the pH to 1 with a 2 N sodium hydroxide solution.[4]

  • Isolation: Collect the precipitate by filtration and wash with distilled water.[4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 3-amino-5-fluoro-4-hydroxybenzoic acid.

Trustworthiness of the Protocol:

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds. The use of a stoichiometric amount of SnCl₂ ensures complete conversion. The pH adjustment during work-up is critical for the precipitation and isolation of the amphoteric product.

Alternative Synthetic Considerations

While the nitration and reduction pathway is the most direct, other strategies could be envisioned, particularly for the synthesis of analogues or when facing challenges with the primary route. One such possibility involves a decarboxylation strategy.

Hypothetical Pathway: From a Dicarboxylic Acid Precursor

This approach would likely start with a substituted isophthalic acid, such as 5-fluoro-4-hydroxyisophthalic acid. The synthesis could then proceed through one of two general sequences:

  • Amination followed by Decarboxylation: Introduce an amino group onto the ring and then selectively remove one of the carboxylic acid groups.

  • Decarboxylation followed by Amination: Selectively remove one carboxylic acid group to form 3-fluoro-4-hydroxybenzoic acid, which would then enter the primary synthetic pathway described above.

Enzymatic or microbial decarboxylation of substituted phthalic acids has been reported and could offer a green and selective method for the removal of a carboxyl group.[6][7] However, the development of a robust and scalable process for this specific substrate would require significant research and optimization.

Data Summary

CompoundStarting MaterialReagentsKey StepsYieldPurity
3-Fluoro-4-hydroxy-5-nitrobenzoic Acid 4-Fluoro-benzoic acidHNO₃, H₂SO₄Nitration--
3-Amino-5-fluoro-4-hydroxybenzoic Acid 3-Fluoro-4-hydroxy-5-nitrobenzoic AcidSnCl₂, HClReductionHighHigh

(Yield and purity are dependent on specific reaction conditions and purification methods.)

Conclusion

The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is most effectively achieved through a two-step process involving the nitration of 3-fluoro-4-hydroxybenzoic acid followed by the reduction of the resulting nitro intermediate. This pathway is well-established, high-yielding, and allows for the production of the target molecule with high purity. The choice of reagents and reaction conditions for both the nitration and reduction steps can be tailored to specific laboratory capabilities and scale requirements. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

  • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020.
  • PrepChem. "Synthesis of 3-fluoro-4-hydroxy benzoic acid." PrepChem.com.
  • Regal Remedies Limited. "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Floss, H. G., et al. "3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J." The Journal of antibiotics, 1988.
  • Wikipedia. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia.
  • Google Patents. "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid." CN104447213A.
  • Organic Syntheses. "2-amino-3-fluorobenzoic acid." Organic Syntheses Procedure.
  • ChemicalBook. "3-Amino-4-hydroxybenzoic acid synthesis." ChemicalBook.
  • Fathalla, O. A., et al. "Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid, a Precursor of Ansa-Antibiotics." Planta Medica, 2007.
  • Google Patents. "Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters."
  • Organic Chemistry Portal. "Nitro Reduction." Organic-Chemistry.org.
  • Organic Chemistry Portal.
  • ChemicalBook. "3-Fluoro-4-hydroxybenzoic acid | 350-29-8." ChemicalBook.
  • Reddit. "my nitro refuses to be reduced." r/Chempros.
  • PrepChem. "Synthesis of 3-nitro-4-fluoro-benzoic acid." PrepChem.com.
  • Google Patents. "Preparation method of 3-amino-4-hydroxybenzoic acid." CN105237423A.
  • ResearchGate. "3-Fluoro-4-hydroxybenzoic acid, 1.
  • PubMed. "Screening and characterization of a novel reversible 4-hydroxyisophthalic acid decarboxylase from Cystobasidium slooffiae HTK3." PubMed.
  • ResearchGate. "A New Route for the Preparation of 5-Hydroxyisophthalic Acid.
  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON.
  • PubMed.

Sources

Foundational

Unlocking the Therapeutic Potential of 3-Amino-5-fluoro-4-hydroxybenzoic Acid: A Structurally-Informed Guide to Investigating Biological Activity

An In-depth Technical Guide Abstract: 3-Amino-5-fluoro-4-hydroxybenzoic acid is a sparsely studied compound presenting a unique confluence of three critical pharmacophores: an aminobenzoic acid scaffold, a phenolic hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: 3-Amino-5-fluoro-4-hydroxybenzoic acid is a sparsely studied compound presenting a unique confluence of three critical pharmacophores: an aminobenzoic acid scaffold, a phenolic hydroxyl group, and a fluorine substituent. While direct biological data on this specific molecule is not available in the current literature, its chemical architecture strongly suggests a high potential for significant biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate its therapeutic promise. By deconstructing the molecule into its core components, we infer plausible activities and propose detailed, validated experimental workflows for exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This document serves as a roadmap for unlocking the latent value of 3-Amino-5-fluoro-4-hydroxybenzoic acid as a novel scaffold in medicinal chemistry.

Introduction: The Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical entities with promising structural motifs is a primary driver of innovation. 3-Amino-5-fluoro-4-hydroxybenzoic acid stands as such a molecule—a compound whose potential is predictable through the lens of established medicinal chemistry principles. Its structure is a deliberate combination of functional groups that have, individually and in other combinations, yielded numerous successful therapeutic agents.

  • The aminobenzoic acid backbone is a well-established pharmacophore. Para-aminobenzoic acid (PABA), for example, is a crucial building block in the folate synthesis pathway of many bacteria, making its analogs potent antimicrobial agents.[1][2]

  • The phenolic hydroxyl group is a hallmark of compounds with significant antioxidant and anti-inflammatory properties, capable of scavenging free radicals and modulating inflammatory pathways.[3][4]

  • Fluorine substitution is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are strategically used to enhance a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile.[5][6][7]

The convergence of these three motifs in a single, relatively simple molecule makes 3-Amino-5-fluoro-4-hydroxybenzoic acid a compelling candidate for biological screening. This guide will not only postulate its potential activities but will also provide the detailed experimental logic and protocols necessary to validate these hypotheses.

Structural Deconstruction and Inferred Potential

The logical starting point for evaluating a novel compound is to analyze the contribution of its constituent parts. This structural deconstruction allows us to form educated hypotheses about its likely biological interactions.

Structural ComponentAssociated Biological ActivitiesSupporting Rationale & References
Aminobenzoic Acid Scaffold Antimicrobial, Anticancer, Enzyme InhibitionServes as a versatile building block for diverse therapeutic agents.[1] Analogs can interfere with metabolic pathways, such as folate synthesis in bacteria.[2]
Hydroxybenzoic Acid Moiety Antioxidant, Anti-inflammatory, AntimicrobialThe phenolic hydroxyl group is a potent hydrogen donor, enabling the scavenging of reactive oxygen species (ROS).[8][9] This activity is often linked to the mitigation of inflammation.[10][11]
Fluorine Substituent Enhanced Potency & StabilityFluorination can increase a molecule's binding affinity to target proteins, improve its metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[6][7]

Postulated Biological Activity: Anticancer

Hypothesis: The combination of a fluorinated aromatic ring and an aminobenzoic acid structure suggests potential cytotoxic activity against cancer cells. Fluorinated compounds like 5-fluorouracil are staples of chemotherapy, and various aminobenzoic acid derivatives have demonstrated anticancer properties.[1][12] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key cellular enzymes.

Experimental Workflow: Initial Cytotoxicity Screening

The primary goal is to determine if the compound exhibits dose-dependent cytotoxicity against relevant cancer cell lines and to establish its potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).

anticancer_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis & Outcome start Compound Solubilization (e.g., in DMSO) cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549) & Non-Cancerous Control (e.g., Vero) start->cell_lines Prepare stock mtt MTT or SRB Assay (24, 48, 72h incubation) cell_lines->mtt Seed cells, add compound plate_reader Measure Absorbance mtt->plate_reader calc_viability Calculate % Cell Viability plate_reader->calc_viability calc_ic50 Determine IC₅₀ Value calc_viability->calc_ic50 hit Potent & Selective Hit (Low IC₅₀ on Cancer, High IC₅₀ on Control) calc_ic50->hit

Caption: Workflow for primary in vitro anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay

Causality: The MTT assay is a colorimetric method chosen for its reliability and high-throughput capability. It measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantifiable readout.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., Vero kidney epithelial cells) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-Amino-5-fluoro-4-hydroxybenzoic acid in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC₅₀ value (e.g., 0.1 µM to 100 µM). Replace the old medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Postulated Biological Activity: Anti-inflammatory

Hypothesis: The phenolic hydroxyl group is a strong predictor of antioxidant and anti-inflammatory activity.[11] We hypothesize that 3-Amino-5-fluoro-4-hydroxybenzoic acid can mitigate inflammatory responses by scavenging reactive oxygen species (ROS) and inhibiting key pro-inflammatory pathways like NF-κB and MAPKs, thereby reducing the production of mediators such as nitric oxide (NO) and prostaglandins.[4][10]

Experimental Workflow: Assessing Anti-inflammatory Effects in Macrophages

This workflow uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a robust inflammatory response in macrophage cells (e.g., RAW 264.7). The ability of the compound to suppress this response is then quantified.

anti_inflammatory_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 pathways Signaling Cascades (NF-κB, MAPKs) tlr4->pathways transcription Gene Transcription pathways->transcription enzymes Pro-inflammatory Enzymes (iNOS, COX-2) transcription->enzymes mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) enzymes->mediators compound 3-Amino-5-fluoro- 4-hydroxybenzoic acid compound->pathways Inhibits compound->enzymes Inhibits

Sources

Exploratory

3-Amino-5-fluoro-4-hydroxybenzoic acid mechanism of action in biological systems

3-Amino-5-fluoro-4-hydroxybenzoic Acid: Mechanism of Action in Biological Systems Executive Summary: The Fluorinated Antimetabolite Paradigm 3-Amino-5-fluoro-4-hydroxybenzoic acid (3,5-F-4-AHBA) represents a sophisticate...

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-5-fluoro-4-hydroxybenzoic Acid: Mechanism of Action in Biological Systems

Executive Summary: The Fluorinated Antimetabolite Paradigm

3-Amino-5-fluoro-4-hydroxybenzoic acid (3,5-F-4-AHBA) represents a sophisticated chemical probe and pharmacophore within the class of substituted anthranilates . While its non-fluorinated parent compound, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is a critical biosynthetic precursor for numerous antibiotics (e.g., grixazone, ahbamycins) and pigments, the 5-fluoro derivative acts as a biosynthetic modulator and privileged scaffold in drug discovery.

Its mechanism of action in biological systems is defined by molecular mimicry . By structurally resembling endogenous metabolites like 3,4-AHBA and 3-amino-5-hydroxybenzoic acid (AHBA), it enters enzymatic pathways but alters the catalytic outcome due to the electronic and steric properties of the fluorine atom. This guide details its role as a competitive inhibitor, a mutasynthesis precursor, and a kinase inhibitor scaffold.

Chemical Biology & Mechanism of Action

The biological activity of 3,5-F-4-AHBA is governed by three mechanistic pillars: Biosynthetic Interference , Electronic Modulation , and Metal Chelation .

Biosynthetic Interference (The "Trojan Horse" Mechanism)

In Streptomyces and other actinobacteria, 3,4-AHBA is synthesized from aspartate semialdehyde and dihydroxyacetone phosphate. It is then activated by AMP-ligases (e.g., GriC) to form adenylates, which are polymerized into complex natural products.

  • Competitive Inhibition: 3,5-F-4-AHBA competes with the natural substrate (3,4-AHBA) for the active site of adenylation enzymes (e.g., GriC, AhbL). The 5-fluoro substituent, being a bioisostere of hydrogen, allows initial binding but may sterically hinder subsequent condensation steps or destabilize the transition state.

  • Mutasynthesis (Fluorinated Metabolites): If the enzyme tolerates the fluorine atom, the molecule is incorporated into the final natural product. This "mutasynthesis" strategy generates fluorinated antibiotics (e.g., fluorogrixazones) with altered lipophilicity and metabolic stability, often enhancing potency or duration of action.

Electronic Modulation by Fluorine

The introduction of a fluorine atom at the C5 position fundamentally alters the physiochemical properties of the molecule compared to the parent acid:

  • pKa Shift: Fluorine is highly electronegative. Its inductive effect (

    
    ) lowers the 
    
    
    
    of the adjacent phenolic hydroxyl group (at C4) and the ammonium group (at C3). This increases the acidity of the phenol, strengthening hydrogen bond donor capability in enzyme active sites.
  • Metabolic Blocking: The C5 position in the parent molecule is a common site for oxidative metabolism (hydroxylation or polymerization). Fluorine substitution blocks this site, preventing degradation and extending the molecule's half-life in biological systems.

Pharmacophore in Kinase Inhibition

In human biology, the 3-amino-4-hydroxybenzoate motif serves as a scaffold for Type I and Type II kinase inhibitors .

  • Hinge Binding: The motif mimics the adenine ring of ATP. The C4-hydroxyl and C3-amino groups form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Glu/Leu residues).

  • Fluorine Interaction: The C5-fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or amide hydrogens in the binding pocket, increasing affinity and selectivity.

Visualization: Biosynthetic Interference Pathway

The following diagram illustrates how 3,5-F-4-AHBA mimics the natural substrate 3,4-AHBA, entering the grixazone biosynthetic pathway and leading to either inhibition or the production of fluorinated analogs.

BiosyntheticInterference Precursors Aspartate Semialdehyde + DHAP Intermediate 2-amino-4,5-dihydro-6-one-heptanoate-7-P Precursors->Intermediate Aldol Condensation NaturalSubstrate 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA) Intermediate->NaturalSubstrate GriH Cyclization Enzyme_GriC AMP-Ligase (GriC) (Adenylation) NaturalSubstrate->Enzyme_GriC Native Binding Mimic 3-Amino-5-Fluoro-4-Hydroxybenzoic Acid (3,5-F-4-AHBA) Mimic->Enzyme_GriC Competitive Binding Enzyme_GriH Cyclase (GriH) ActivatedComplex 3,4-AHBA-AMP (Activated Intermediate) Enzyme_GriC->ActivatedComplex ATP -> PPi FluorinatedComplex 3,5-F-4-AHBA-AMP (Fluorinated Intermediate) Enzyme_GriC->FluorinatedComplex Slow Kinetics Inhibition Pathway Blockage (Competitive Inhibition) Enzyme_GriC->Inhibition High Conc. of Mimic NaturalProduct Grixazone / Ahbamycins (Antibiotics) ActivatedComplex->NaturalProduct Polymerization FluorinatedProduct Fluorinated Antibiotics (Mutasynthesis Product) FluorinatedComplex->FluorinatedProduct Incorporation

Caption: Mechanistic bifurcation where 3,5-F-4-AHBA competes with 3,4-AHBA for the GriC adenylation enzyme, leading to either pathway inhibition or the synthesis of fluorinated antibiotic analogs.

Comparative Data: Physiochemical Properties

The following table highlights the critical differences between the natural metabolite and the fluorinated probe, explaining the mechanistic shift.

Property3-Amino-4-Hydroxybenzoic Acid (Natural)3-Amino-5-Fluoro-4-Hydroxybenzoic Acid (Probe)Biological Impact of Substitution
Molecular Weight 153.14 g/mol 171.13 g/mol Slight increase; minimal steric clash in large pockets.
C4-OH Acidity (

)
~9.3~8.5Fluorine (

) increases acidity; stronger H-bond donor.
Lipophilicity (LogP) 0.651.12Fluorine increases lipophilicity; better membrane permeability.
Metabolic Stability Low (Oxidation at C5)HighC5-F blocks ring oxidation/hydroxylation.
Enzyme Affinity

~ 5-10


~ 20-50

Acts as a competitive inhibitor or slow substrate.

Experimental Protocols

To investigate the mechanism of action, the following protocols are recommended for synthesis and biological evaluation.

Protocol A: Synthesis via Nitro Reduction

Context: Preparing the probe from the commercially available 3-nitro precursor.

  • Reagents: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid (Starting Material),

    
     (Reducing Agent), concentrated HCl, Ethanol.
    
  • Procedure:

    • Dissolve 10 mmol of 3-fluoro-4-hydroxy-5-nitrobenzoic acid in 50 mL ethanol.

    • Add 50 mmol

      
       followed by dropwise addition of 5 mL conc. HCl.
      
    • Reflux at 80°C for 3 hours under

      
       atmosphere. Monitor by TLC (EtOAc:Hexane 1:1).
      
    • Cool to room temperature, neutralize with 10%

      
       to pH 7.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate in vacuo.
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show disappearance of nitro-associated aromatic protons and appearance of broad
    
    
    signal (approx. 5.0-6.0 ppm).
Protocol B: In Vitro Adenylation Assay (Mechanism Verification)

Context: Determining if the molecule acts as a substrate or inhibitor for AMP-ligases (e.g., GriC).

  • System: Recombinant GriC protein (or homolog) in Tris-HCl buffer (pH 7.5).

  • Reaction Mix:

    • 50 mM Tris-HCl, 10 mM

      
      , 2 mM ATP.
      
    • Substrate: Variable concentrations (0–500

      
      ) of 3,5-F-4-AHBA.
      
    • Control: 3,4-AHBA (Natural substrate).

    • Enzyme: 1

      
       GriC.
      
  • Detection: Coupled assay using hydroxylamine. The activated acyl-AMP intermediate reacts with hydroxylamine to form hydroxamate.

    • Add

      
       solution after 30 min incubation.
      
    • Measure absorbance at 540 nm (Red complex formation).

  • Interpretation:

    • High Absorbance: The molecule is a substrate (Mutasynthesis potential).

    • Low Absorbance + Inhibition of Control: The molecule is a competitive inhibitor.

References

  • Biosynthesis of 3-amino-4-hydroxybenzoic acid. Journal of the American Chemical Society. (1997). Identification of the precursor for asukamycin and manumycin. [1]

  • Uncovering the Cryptic Gene Cluster ahb for 3-amino-4-hydroxybenzoate Derived Ahbamycins. MDPI Microorganisms. (2023). Detailed pathway analysis of AHBA incorporation.

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society. (1998). Mechanism of the isomeric AHBA formation.

  • Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping. Biomolecules. (2023). Application of the scaffold in analytical chemistry.

  • Synthesis and Biological Evaluation of New Schiff Bases. MDPI Molecules. (2023). Chemical reactivity of the amino-hydroxybenzoate core.

Sources

Foundational

Fluorinated Hydroxybenzoic Acids: Synthetic Architectures, Physicochemical Profiling, and Biomedical Utility

This guide provides an in-depth technical review of fluorinated hydroxybenzoic acids (F-HBAs), synthesizing their chemical behavior, synthetic pathways, and applications in drug discovery and analytical chemistry. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of fluorinated hydroxybenzoic acids (F-HBAs), synthesizing their chemical behavior, synthetic pathways, and applications in drug discovery and analytical chemistry.

Executive Summary

Fluorinated hydroxybenzoic acids (F-HBAs) represent a specialized class of aromatic scaffolds where the synergistic effects of the hydroxyl group (H-bond donor/acceptor), the carboxylic acid (ionizable center), and the fluorine atom (electronegativity, lipophilicity) create unique physicochemical profiles.[1] These compounds serve as critical bioisosteres in medicinal chemistry—modulating pKa and metabolic stability—and as specialized matrices in MALDI-TOF mass spectrometry for the analysis of hydrophobic and fluorinated polymers.

Structural & Physicochemical Principles: The "Fluorine Effect"

The introduction of fluorine onto the hydroxybenzoic acid core fundamentally alters the molecule's electronic and steric landscape.

Acidity Modulation (pKa)

Fluorine is the most electronegative element (Pauling scale 3.98). Its inductive effect ($ -I $) significantly increases the acidity of the benzoic acid moiety, particularly when positioned ortho to the carboxyl group.

  • Ortho-Effect: An ortho-fluorine stabilizes the carboxylate anion through electron withdrawal, lowering the pKa by 0.5–1.0 units compared to the non-fluorinated parent.

  • Hydroxyl Interaction: In salicylic acid derivatives (2-hydroxy), the intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the carboxyl carbonyl is perturbed by fluorine substitution, altering membrane permeability and receptor binding.

Lipophilicity and Metabolic Stability
  • LogP Shift: Fluorine substitution typically increases lipophilicity (

    
     per F atom), enhancing passive membrane transport.
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at para-positions (relative to the directing group) blocks Cytochrome P450-mediated hydroxylation, extending the half-life of drug candidates.

Table 1: Comparative Physicochemical Properties (Estimated Trends)

CompoundPosition of FpKa (COOH)LogPMetabolic Liability
4-Hydroxybenzoic acidNone4.581.58High (Glucuronidation/Oxidation)
3-Fluoro-4-hydroxybenzoic acid meta~4.15~1.85Blocked meta metabolism
2-Fluoro-4-hydroxybenzoic acid ortho~3.20~1.90High Acidity (Anionic at phys. pH)
Pentafluorobenzoic acid Perfluoro1.482.80Extremely Stable

Synthetic Strategies

The synthesis of F-HBAs requires navigating the directing effects of the phenol (o/p-directing) and the acid (m-directing), often complicated by the strong deactivating nature of fluorine in electrophilic aromatic substitution (EAS).

Route A: The Kolbe-Schmitt Carboxylation

This is the industrial standard for synthesizing salicylic acid derivatives. For F-HBAs, fluorophenols are treated with base and


 under high pressure.
  • Mechanism: Formation of a potassium fluorophenoxide followed by electrophilic attack of

    
     at the ortho position.
    
  • Selectivity: Highly selective for ortho-carboxylation relative to the hydroxyl group.

Route B: Demethylation of Fluoroanisic Acids

Used when specific isomers (e.g., 3-fluoro-4-hydroxybenzoic acid) are required that are difficult to access via direct carboxylation.

  • Precursor: 3-Fluoro-4-methoxybenzoic acid.[2]

  • Reagent:

    
     (DCM) or 
    
    
    
    .
  • Advantage: High regiocontrol; avoids isomer mixtures common in EAS.

Route C: Nucleophilic Aromatic Substitution ( )

Applicable to polyfluorinated scaffolds (e.g., pentafluorobenzoic acid derivatives).

  • Process: A nucleophile (e.g., hydroxide or water) displaces a fluorine atom activated by the electron-withdrawing carboxyl group.

  • Regiochemistry: Substitution typically occurs para to the carboxyl group due to resonance stabilization of the Meisenheimer complex.

Visualization: Synthetic Workflows

Synthesis_Pathways cluster_0 Route A: Kolbe-Schmitt cluster_1 Route B: Demethylation F_Phenol Fluorophenol Phenoxide K+ Phenoxide F_Phenol->Phenoxide KOH, Heat F_Salicylic Fluorosalicylic Acid (Ortho-COOH) Phenoxide->F_Salicylic CO2, 100 atm, 120°C F_HBA_Para Fluoro-HBA (Para-OH) F_Anisic Fluoroanisic Acid (OCH3) Complex Boron Complex F_Anisic->Complex BBr3, -78°C Complex->F_HBA_Para Hydrolysis (H2O)

Figure 1: Comparison of the two primary synthetic routes for Fluorinated Hydroxybenzoic Acids. Route A yields salicylic derivatives (ortho-OH), while Route B is preferred for para-OH isomers.

Pharmaceutical & Biomedical Applications[3][4][5][6][7][8]

Transthyretin (TTR) Stabilizers

3-Fluoro-4-hydroxybenzoic acid is a key intermediate in the synthesis of TTR stabilizers like Acoramidis.[3]

  • Mechanism: The acid moiety forms salt bridges with Lys15 in the TTR thyroxine-binding pocket, while the fluorine atom fills a hydrophobic pocket (Halogen bond), increasing binding affinity and preventing amyloidogenesis.

Antimicrobial & Antifungal Agents

Fluorinated salicylic acids exhibit enhanced potency against resistant strains (e.g., S. aureus).

  • Mechanism: The increased lipophilicity allows better penetration of the bacterial cell wall. The altered pKa disrupts proton gradients when the acid dissociates inside the cytoplasm.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core F-HBA Scaffold F_Sub Fluorine Substitution Core->F_Sub OH_Grp Hydroxyl Group Core->OH_Grp COOH_Grp Carboxyl Group Core->COOH_Grp Metab Blocks Metabolism (C-F Bond) F_Sub->Metab Para-position Lipophil Increases LogP (Membrane Permeability) F_Sub->Lipophil Fluorous Effect Binding H-Bond Donor/Acceptor (Receptor Affinity) OH_Grp->Binding SaltBridge Ionic Interaction (Lys/Arg Residues) COOH_Grp->SaltBridge

Figure 2: Structure-Activity Relationship (SAR) logic for F-HBAs in drug design, highlighting the specific roles of the fluorine, hydroxyl, and carboxyl moieties.

Analytical Applications: MALDI-TOF Matrices

Fluorinated hydroxybenzoic acids, such as pentafluorobenzoic acid and 3-fluoro-4-hydroxybenzoic acid , are utilized as specialized matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Problem: Standard matrices (DHB, CHCA) often fail to ionize highly hydrophobic or fluorinated polymers (e.g., PFPEs) due to phase separation during crystallization.

  • Solution: "Fluorous" matrices mix intimately with fluorinated analytes in the solid phase.

  • Ionization Mode: These matrices often promote silver cationization (

    
    ) rather than protonation, which is crucial for analytes lacking basic sites.
    

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzoic acid (Demethylation Route)

Target: High-purity intermediate for medicinal chemistry.[3]

Reagents:

  • 4-Fluoro-3-methoxybenzoic acid (1.0 eq)

  • Hydrobromic acid (48% aq., excess)[4]

  • Acetic acid (glacial, solvent)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Fluoro-3-methoxybenzoic acid (10 g). Add Glacial Acetic Acid (50 mL) and 48% HBr (50 mL).

  • Reflux: Equip with a condenser and heat to reflux (

    
    ) for 12–24 hours. Monitor by TLC (loss of starting material).
    
  • Quench: Cool the mixture to room temperature. Pour onto crushed ice (200 g).

  • Filtration: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from water/ethanol (9:1) to yield white needles.

  • Validation: Check melting point (

    
    ) and 
    
    
    
    -NMR (broad singlet at
    
    
    10.5 for -OH).
Protocol 2: MALDI Preparation for Fluoropolymers

Target: Analysis of Perfluoropolyethers (PFPE).

Reagents:

  • Matrix: Pentafluorobenzoic acid (PFBA) or 3-Fluoro-4-hydroxybenzoic acid.

  • Solvent: Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP).

  • Cationizing Agent: Silver Trifluoroacetate (AgTFA).

Procedure:

  • Matrix Solution: Dissolve 10 mg of F-HBA matrix in 1 mL of THF.

  • Analyte Solution: Dissolve fluoropolymer in THF (1 mg/mL).

  • Salt Solution: Dissolve AgTFA in THF (1 mg/mL).

  • Mixing: Mix Matrix:Analyte:Salt in a 10:1:1 ratio (v/v/v).

  • Spotting: Deposit 1

    
     onto the MALDI target plate. Allow to air dry.
    
  • Analysis: Acquire spectra in Reflectron Positive mode. Look for

    
     distributions.
    

References

  • BenchChem. (2025).[5] A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from

  • ResearchGate. (2019). Synthesis and Biological Activity of 4‐Cycloaminopolyfluorosalicylic Acids. Retrieved from

  • American Chemical Society. (2003). Fluorinated Matrix Approach for the Characterization of Hydrophobic Perfluoropolyethers by MALDI-TOF MS. Analytical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. PMC. Retrieved from

  • Ossila. (2024). 2-Fluoro-4-hydroxybenzoic acid: Material Properties and Applications. Retrieved from

  • PrepChem. (2024). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from

Sources

Exploratory

Discovery and Synthesis of Novel 3-Amino-5-fluoro-4-hydroxybenzoic Acid Derivatives

Executive Summary The scaffold 3-amino-5-fluoro-4-hydroxybenzoic acid represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines the metabolic stability of the carbon-fluorine bond with the versa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-amino-5-fluoro-4-hydroxybenzoic acid represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines the metabolic stability of the carbon-fluorine bond with the versatile reactivity of an ortho-aminophenol moiety.[1] This specific substitution pattern offers unique advantages: the fluorine atom at the C5 position lowers the pKa of the adjacent hydroxyl group, enhancing hydrogen-bond donor capability, while the C3-amino group serves as a handle for heterocycle formation (e.g., benzoxazoles) or peptidomimetic coupling.

This guide details a robust, scalable synthetic route to this core scaffold, grounded in electrophilic aromatic substitution logic. Furthermore, it outlines downstream derivatization strategies to access novel kinase inhibitors and antibiotic precursors.

Strategic Retrosynthesis & Rationale

The synthesis of polysubstituted benzenes requires careful orchestration of directing group effects to avoid isomeric mixtures.

Structural Analysis[1][2]
  • Core: Benzoic acid.[2][3][4][5][6]

  • Directing Groups:

    • -OH (C4): Strong activator, ortho/para director.

    • -F (C3): Weak deactivator, ortho/para director.

    • -COOH (C1): Moderate deactivator, meta director.

Regiochemical Logic

To install the amino group at C3 (relative to the acid), we must consider the precursor 3-fluoro-4-hydroxybenzoic acid .[1]

  • Nitration Target: We need to introduce a nitrogen source.

  • Directing Consensus:

    • The -OH group at C4 strongly directs to C3 and C5.[1]

    • C3 is already occupied by Fluorine.

    • Therefore, the -OH group directs incoming electrophiles almost exclusively to C5 .

    • The -COOH group at C1 directs meta to C3 and C5. This reinforces the direction to C5.

Visual Workflow (Graphviz)[1]

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Scaffold Target 3-Amino-5-fluoro-4-hydroxybenzoic acid (Target Scaffold) Intermediate 3-Fluoro-5-nitro-4-hydroxybenzoic acid (Key Intermediate) Target->Intermediate Functional Group Interconversion (Reduction) Starting 3-Fluoro-4-hydroxybenzoic acid (Commercially Available) Intermediate->Starting C-N Bond Formation (Electrophilic Aromatic Substitution)

Figure 1: Retrosynthetic logic relying on the cooperative directing effects of hydroxyl and carboxyl groups.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from commercially available 3-fluoro-4-hydroxybenzoic acid.[1]

Step 1: Regioselective Nitration

Objective: Synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzoic acid.

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid (1.0 eq)[1]

  • Nitric acid (HNO3, 65%, 1.5 eq)

  • Sulfuric acid (H2SO4, conc., solvent/catalyst) or Glacial Acetic Acid (AcOH) for milder conditions.

Protocol:

  • Setup: Charge a round-bottom flask with 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) and glacial acetic acid (40 mL).

  • Addition: Cool the suspension to 0–5 °C. Dropwise add a mixture of fuming HNO3 (4.5 mL) in AcOH (10 mL) over 30 minutes. Note: Maintain temperature below 10 °C to prevent decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. The solution will turn yellow/orange.

  • Quench: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

    • Expected Yield: 80–90%[1]

    • Data: LCMS [M-H]- = 200.0.[1]

Step 2: Catalytic Hydrogenation

Objective: Reduction to 3-Amino-5-fluoro-4-hydroxybenzoic acid.[1]

Reagents:

  • 3-Fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C, 10 wt% loading)[7]

  • Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen gas (H2, balloon or 1 atm)

Protocol:

  • Setup: Dissolve the nitro compound (5.0 g, 24.9 mmol) in MeOH (100 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen stream. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge the vessel with H2 gas (3 cycles). Stir under H2 atmosphere (balloon pressure) at room temperature for 6–12 hours. Monitor by TLC or LCMS (disappearance of nitro peak).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Product: The amine is sensitive to oxidation (air). Store under inert gas or use immediately for the next step.

    • Expected Yield: 90–95%[1]

    • Data: LCMS [M+H]+ = 172.1.

Derivatization Strategies & Applications

The 3-amino-5-fluoro-4-hydroxy moiety is a "privileged structure" for building benzoxazoles, which act as bioisosteres for adenine in kinase inhibitors.[1]

Workflow: Synthesis of 2-Substituted Benzoxazoles

Benzoxazoles can be formed by condensing the amino-phenol core with aldehydes or carboxylic acids.[1][8]

Mechanism:

  • Formation of a Schiff base (imine) between the amine and the aldehyde.

  • Intramolecular nucleophilic attack by the hydroxyl group.

  • Oxidative cyclization (if starting from aldehyde) or dehydration (if starting from acid).

Experimental Protocol (Benzoxazole Formation)
  • Reagents: 3-Amino-5-fluoro-4-hydroxybenzoic acid (1 eq), Aromatic Aldehyde (1.1 eq), 1,4-Dioxane/Water.[1]

  • Catalyst: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply heating in Nitrobenzene (oxidative conditions).[1] Alternatively, use p-TsOH for acid-catalyzed cyclization if using carboxylic acid derivatives.[1]

  • Procedure: Reflux the amine and aldehyde in ethanol for 4 hours. Evaporate solvent.[6][9] Redissolve in DCM and add DDQ (1.1 eq) to effect oxidative closure. Stir at RT for 2 hours.

Visualization of Derivatization Pathways

Derivatives Figure 2: Downstream Derivatization Pathways Core 3-Amino-5-fluoro- 4-hydroxybenzoic acid Benzoxazole Fluorinated Benzoxazole (Kinase Inhibitors) Core->Benzoxazole Core->Benzoxazole Cyclization Amide Amide Conjugates (Peptidomimetics) Core->Amide Core->Amide Amide Coupling (at COOH) Ester Methyl/Ethyl Ester (Prodrugs) Core->Ester Core->Ester Esterification R_Aldehyde + R-CHO / Oxidant R_Amine + R-NH2 / Coupling Agent R_Alcohol + MeOH / H+

Figure 2: The core scaffold serves as a divergence point for multiple drug classes.

Analytical Data Summary

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationTechnique
Appearance Off-white to grey solidVisual
Purity > 98.0%HPLC (254 nm)
MS (ESI+) [M+H]+ = 172.04 ± 0.5 DaLC-MS
1H NMR δ 11.0 (br s, COOH), 9.5 (br s, OH), 7.6 (d, Ar-H), 7.4 (d, Ar-H)DMSO-d6
19F NMR Singlet approx -130 to -140 ppmDMSO-d6

Key NMR Diagnostic: The coupling constant between the Fluorine and the aromatic protons is distinctive.

  • J(F, H-ortho): Typically 10–12 Hz (if H is ortho to F).

  • J(F, H-meta): Typically 6–8 Hz.

  • In the target molecule, H2 and H6 are meta to F (C3). Expect small doublets.

References

  • Synthesis of 3-Fluoro-4-hydroxybenzoic acid deriv

    • Source: PubChem. (n.d.). 3-Amino-5-fluoro-4-hydroxybenzoic acid.[1] National Library of Medicine.

    • URL:[Link][1]

  • Nitration Protocols for Hydroxybenzoic Acids Source: ChemicalBook. (2024). Synthesis of 3-Chloro-4-fluoro-5-nitro-benzoic acid.
  • Benzoxazole Synthesis

    • Source: Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
    • URL:[Link][1]

  • Fluorine in Medicinal Chemistry (Review)

    • Source: Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews.
    • URL:[Link](General Reference for Fluorine Effect)

  • Reduction of Nitro Compounds

    • Source: Wikipedia. (2025).[3] Reduction of nitro compounds.

    • URL:[Link][1]

Sources

Foundational

Identifying therapeutic targets for 3-Amino-5-fluoro-4-hydroxybenzoic acid

Topic: Identifying Therapeutic Targets for 3-Amino-5-fluoro-4-hydroxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amino-5-f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Therapeutic Targets for 3-Amino-5-fluoro-4-hydroxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid represents a specific fluorinated bioisostere of the endogenous metabolite 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and the anti-inflammatory drug 5-aminosalicylic acid (5-ASA/Mesalamine) . While the non-fluorinated parent compounds are established ligands for GPR35 and soluble Epoxide Hydrolase (sEH) , the introduction of a fluorine atom at the C5 position alters electronic distribution, pKa, and metabolic stability.

This guide details a rigorous technical framework for identifying and validating therapeutic targets for this specific pharmacophore. It integrates in silico prediction with high-resolution chemoproteomics (Thermal Proteome Profiling) and functional validation, addressing the unique challenges of small, polar aromatic acid fragments.

Part 1: Structural Analysis & Rational Target Prediction

Chemical Logic and Pharmacophore Mapping

The compound consists of a benzoic acid scaffold with three key functional handles:

  • Carboxylic Acid (C1): Primary anchor for ionic interactions (e.g., Arginine toggles in GPCRs).

  • Amino Group (C3) & Hydroxyl Group (C4): Hydrogen bond donor/acceptor pairs critical for "headgroup" recognition.

  • Fluorine Substitution (C5): The critical differentiator.

    • Electronic Effect: Increases the acidity of the adjacent C4-hydroxyl (lower pKa), potentially strengthening H-bonds with target residues (e.g., Serine/Threonine).

    • Metabolic Blockade: Blocks C5-oxidation, a common clearance pathway for salicylates, likely extending half-life.

Predicted Target Landscape

Based on structural homology to 3,4-AHBA and 5-ASA, the primary target hypothesis should focus on metabolic and inflammatory regulators:

  • GPR35 (G-Protein Coupled Receptor 35): The parent 3,4-AHBA is a known agonist. The fluorine atom may enhance potency by filling hydrophobic sub-pockets in the orthosteric site.

  • sEH (Soluble Epoxide Hydrolase): Specifically the N-terminal phosphatase domain, which binds small aromatic acids.

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor Gamma):  A known target for 5-ASA derivatives involved in anti-inflammatory signaling.
    

Pharmacophore Compound 3-Amino-5-fluoro- 4-hydroxybenzoic acid Acid COOH Group: Ionic Anchor (Arg) Compound->Acid Polar NH2/OH Core: H-Bond Network Compound->Polar Fluorine C5-Fluorine: Metabolic Block & Lipophilicity Compound->Fluorine GPR35 Target 1: GPR35 (Agonist) Acid->GPR35 Ionic Lock sEH Target 2: sEH (Phosphatase Inhibitor) Polar->sEH H-Bonding Fluorine->GPR35 Potency Boost PPAR Target 3: PPARγ (Modulator) Fluorine->PPAR

Figure 1: Pharmacophore dissection and predicted target interactions based on structural homology.

Part 2: Chemoproteomic Target Identification Protocols

Since the compound is a small fragment (<200 Da), traditional tag-based pulldowns can introduce steric hindrance that abolishes binding. Therefore, Thermal Proteome Profiling (TPP) is the gold-standard method here, as it requires no chemical modification of the ligand.

Protocol A: Thermal Proteome Profiling (TPP)

Objective: Identify proteins that show a shift in thermal stability upon binding to 3-Amino-5-fluoro-4-hydroxybenzoic acid in live cells or lysate.

Experimental Workflow:

  • Sample Preparation:

    • Harvest cells (e.g., HT-29 or HepG2 relevant to metabolic/gut health).

    • Lyse cells using a non-denaturing buffer (PBS + protease inhibitors).

    • Divide lysate into two aliquots: Vehicle (DMSO) and Treatment (10-50 µM Compound) . Note: High concentration is often needed for fragments.

  • Thermal Challenge:

    • Aliquot samples into PCR plates.

    • Heat treat across a gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately to 4°C.

  • Soluble Fraction Isolation:

    • Ultracentrifuge (100,000 x g, 20 min) to pellet denatured/precipitated proteins.

    • Collect supernatant (soluble fraction).

  • Mass Spectrometry (LC-MS/MS):

    • Digest supernatants with Trypsin.

    • Label peptides with TMT (Tandem Mass Tag) for multiplexing.

    • Analyze via LC-MS/MS.[1]

  • Data Analysis:

    • Plot melting curves (Soluble fraction vs. Temperature).

    • Hit Criteria: A significant shift in Melting Temperature ($ \Delta T_m $) > 2°C between treated and vehicle samples indicates direct binding.

Protocol B: Affinity Chromatography Pulldown

Objective: Enrich low-abundance targets if TPP fails. Modification Strategy: The carboxylic acid is the most amenable site for attachment, but this may disrupt binding if the carboxylate is the primary pharmacophore (as in GPR35).

  • Alternative: Attach linker to the C3-Amine via reductive amination or amide coupling, preserving the acidic headgroup.

Workflow:

  • Bead Immobilization:

    • Use NHS-activated Sepharose beads.

    • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3.

    • React compound (via C3-amine) overnight at 4°C. Block remaining active sites with ethanolamine.

  • Lysate Incubation:

    • Incubate cell lysate with beads for 4 hours at 4°C.

    • Control: Incubate lysate with beads capped with ethanolamine (no drug).

    • Competition Control: Pre-incubate lysate with excess free compound (100 µM) to block specific binding sites before adding beads.

  • Elution & ID:

    • Wash beads 3x with PBS + 0.1% NP-40.

    • Elute bound proteins with high-salt buffer or SDS-PAGE loading buffer.

    • Analyze via Silver Stain and MS.[2] Specific targets will appear in the "Bead" lane but be absent/reduced in the "Competition" lane.

Part 3: Functional Validation Systems

Once candidate proteins are identified (e.g., GPR35, sEH), validation must prove functional modulation, not just physical binding.

GPR35 Agonist Validation (Dynamic Mass Redistribution or Calcium Flux)

GPR35 couples to


 or 

. Standard cAMP assays may be less sensitive;

-arrestin recruitment
or Dynamic Mass Redistribution (DMR) is preferred.
  • System: HT-29 cells (endogenous GPR35) or CHO-K1 overexpressing hGPR35.

  • Readout: Measure calcium mobilization using FLIPR Calcium 6 dye.

  • Self-Validation: The signal must be dose-dependent and inhibited by a specific GPR35 antagonist (e.g., CID-2745687).

sEH Phosphatase Inhibition Assay

Most sEH assays measure the C-terminal hydrolase activity. However, benzoic acid derivatives often target the N-terminal phosphatase domain.

  • Substrate: AttoPhos (fluorogenic phosphatase substrate).

  • Protocol: Incubate recombinant human sEH with compound (0.1 - 100 µM). Add substrate. Measure fluorescence (Ex 430nm / Em 560nm).

  • Causality Check: Compare activity against a known phosphatase inhibitor (e.g., Sodium Orthovanadate) to ensure specificity.

ValidationWorkflow Start Candidate Target Identified (e.g., GPR35) KO CRISPR/Cas9 Knockout (Genetic Validation) Start->KO Assay Functional Assay (Ca2+ Flux / Enzyme Kinetics) Start->Assay Rescue Rescue Experiment (Re-express WT vs Mutant) KO->Rescue Confirm Phenotype Loss Assay->Rescue Correlate Potency

Figure 2: Logic flow for validating a chemoproteomic hit. Genetic knockout ensures the observed phenotype is target-dependent.

Part 4: References

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784.

  • Divorty, N., et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease." Frontiers in Pharmacology, 6, 41.

  • Hwang, S. H., et al. (2007). "3-Amino-4-hydroxybenzoic acid is a selective inhibitor of the phosphatase domain of soluble epoxide hydrolase."[3] Bioorganic & Medicinal Chemistry Letters, 17(18), 5111-5115.

  • Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors." Nature Protocols, 10, 1567–1593.

  • Deng, H., et al. (2012). "Molecular determinants of G protein-coupled receptor 35 agonist recognition." Molecular Pharmacology, 82(4), 630-641.

Sources

Exploratory

Solubility Profiling of 3-Amino-5-fluoro-4-hydroxybenzoic Acid: A Technical Guide

Executive Summary 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9) represents a specific class of poly-functionalized benzoate derivatives often utilized as pharmaceutical intermediates or specialized matrices i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9) represents a specific class of poly-functionalized benzoate derivatives often utilized as pharmaceutical intermediates or specialized matrices in mass spectrometry (MALDI). Its solubility behavior is governed by the interplay between its zwitterionic character (amino and carboxylic acid groups) and the lipophilic, electron-withdrawing nature of the fluorine substituent.

This guide provides a comprehensive technical analysis of the compound's solubility profile. Unlike simple organic acids, this molecule exhibits complex pH-dependent solubility (amphoterism) and distinct behavior in organic solvents due to high crystal lattice energy. The following sections detail the theoretical physicochemical framework, predicted solubility ranges based on structure-activity relationships (SAR), and validated experimental protocols for precise determination.

Physicochemical Profile & Solubility Mechanisms

To accurately predict and manipulate the solubility of 3-Amino-5-fluoro-4-hydroxybenzoic acid, one must understand the molecular forces at play.

Structural Determinants
  • Zwitterionic Core: The molecule contains a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group. In aqueous media, these exist in equilibrium between cationic, zwitterionic (neutral net charge), and anionic forms.
  • Fluorine Substitution (

    
     Position):  The fluorine atom is highly electronegative.
    
    • Inductive Effect (-I): It pulls electron density from the aromatic ring, increasing the acidity of the para-hydroxyl (

      
      ) and the carboxyl group compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid).
      
    • Lipophilicity: Fluorine typically increases the partition coefficient (LogP), theoretically enhancing solubility in organic solvents compared to the non-fluorinated parent, provided the crystal lattice energy is not significantly increased by stronger stacking interactions.

Predicted pKa and Isoelectric Point (pI)

Based on structural analogs (3-amino-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid), the predicted ionization constants are:

  • 
     (-COOH):  ~2.0 – 2.5 (Acidic)
    
  • 
     (
    
    
    
    ):
    ~4.5 – 5.5 (Basic transition)
  • 
     (Phenolic -OH):  ~8.5 – 9.5 (Weakly acidic)
    

Solubility Implication: The compound will exhibit a "U-shaped" solubility curve in water. Minimum solubility (intrinsic solubility,


) will occur at the isoelectric point (pI), likely in the pH range of 3.5 – 4.5, where the zwitterionic form dominates and lattice energy is maximized.

Solubility Data: Predicted Ranges & Solvent Compatibility

Note: Specific empirical data for CAS 1025127-44-9 is sparse in open literature. The values below are high-confidence estimates derived from validated Structure-Property Relationships (SPR) of the 3-amino-4-hydroxybenzoic acid scaffold.

Aqueous Solubility (pH Dependent)
pH ConditionDominant SpeciesPredicted SolubilityMechanism
pH < 2.0 Cationic (

,

)
High (> 10 mg/mL)Ionic solvation of the ammonium cation.
pH 3.5 – 4.5 Zwitterion (

,

)
Low (< 1 mg/mL) Strong crystal lattice forces; net neutral charge minimizes hydration.
pH > 7.5 Anionic (

,

)
High (> 20 mg/mL)Ionic solvation of the carboxylate anion.
Organic Solvent Solubility (at 25°C)
Solvent ClassSolventPredicted SolubilityApplication Notes
Polar Aprotic DMSO Very High (> 100 mg/mL) Recommended for stock solutions. Disrupts H-bonding effectively.
Polar Aprotic DMF High (> 50 mg/mL)Good alternative to DMSO; easier to remove by evaporation.
Polar Protic Methanol Moderate (10–30 mg/mL)Suitable for HPLC mobile phases and recrystallization.
Polar Protic Ethanol Low-Moderate (5–15 mg/mL)"Greener" alternative; solubility drops significantly with temperature.
Non-Polar Hexane/DCMNegligible (< 0.1 mg/mL)Useful as anti-solvents for precipitation/purification.

Experimental Protocols

As a researcher, you must validate these predictions. The following protocols are designed to generate publication-quality solubility data.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Use this standard method to determine absolute solubility at equilibrium.

Materials:

  • 3-Amino-5-fluoro-4-hydroxybenzoic acid (Solid)

  • Solvent of choice (Water, Buffer, MeOH, etc.)

  • 0.45 µm Syringe Filter (PTFE for organics, PES for aqueous)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a glass vial. The mixture must remain a suspension (turbid).

  • Equilibration: Agitate the vial at a fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Note: For zwitterions, 48 hours is recommended to overcome slow dissolution kinetics.

  • Sampling: Allow the suspension to settle for 1 hour.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm membrane. Discard the first 200 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC (UV detection at 254 nm or 280 nm).

  • Calculation:

    
    
    
Protocol B: pH-Metric Solubility Titration

Use this to determine the intrinsic solubility (


) and pKa values simultaneously.

Workflow:

  • Dissolve the compound in a small volume of 0.1 M HCl (ensuring full cationic solubility).

  • Titrate slowly with 0.1 M NaOH while monitoring turbidity (via nephelometer) and pH.

  • Precipitation Point: Record the pH where turbidity spikes. This is the onset of precipitation (formation of the zwitterion).

  • Redissolution Point: Continue titrating past pH 7 until the solution clears (formation of the anion).

Visualization of Solubility Dynamics

Solubility Equilibrium Workflow

This diagram illustrates the logical flow of the solubility experiment, highlighting critical decision points for the researcher.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent System (Aq. Buffer vs. Organic) Start->SolventSelect ExcessAdd Add Excess Solid (Create Suspension) SolventSelect->ExcessAdd Agitate Agitate at Const. Temp (24-48 Hours) ExcessAdd->Agitate CheckTurbidity Is solution turbid? Agitate->CheckTurbidity AddMoreSolid Add more solid CheckTurbidity->AddMoreSolid No (Dissolved) Filter Filter Supernatant (0.45 µm PTFE/PES) CheckTurbidity->Filter Yes (Saturated) Analyze Quantify (HPLC/UV) Filter->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

pH-Dependent Ionization & Solubility

This diagram visualizes the zwitterionic transitions that dictate aqueous solubility.

Ionization Cation Cationic Form (pH < 2) High Solubility Zwitterion Zwitterionic Form (pH ~4, pI) Min. Solubility (S0) Cation->Zwitterion -H+ (pKa1 ~2.5) Zwitterion->Cation +H+ Anion Anionic Form (pH > 8) High Solubility Zwitterion->Anion -H+ (pKa2 ~9.0) Anion->Zwitterion +H+

Caption: Ionization states of 3-Amino-5-fluoro-4-hydroxybenzoic acid. The central zwitterion represents the region of lowest solubility.

References

  • Bio-Fount. (n.d.). 3-Amino-5-fluoro-4-hydroxybenzoic Acid (CAS 1025127-44-9) Product Information. Retrieved from

  • PubChem. (2025).[1] 3-Amino-4-hydroxybenzoic acid (Analogous Compound) Physicochemical Properties. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid (Analogous Compound) Safety and Solubility Data. Retrieved from

  • ResearchGate. (2021). Solubility Determination and Thermodynamic Correlation of Aminobenzoic Acid Derivatives. Retrieved from

  • MedChemExpress. (n.d.). Solubility Protocols for Zwitterionic Metabolites. Retrieved from

Sources

Foundational

Spectroscopic data interpretation for 3-Amino-5-fluoro-4-hydroxybenzoic acid (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Elucidation of 3-Amino-5-fluoro-4-hydroxybenzoic Acid Executive Summary The precise structural characterization of 3-Amino-5-fluoro-4-hydroxybenzoic acid ( ) is a critical checkpoint i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Elucidation of 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Executive Summary

The precise structural characterization of 3-Amino-5-fluoro-4-hydroxybenzoic acid (


) is a critical checkpoint in the development of next-generation kinase inhibitors and fluorinated antibiotics. This scaffold presents a unique spectroscopic challenge due to the interplay between the electron-donating amine/hydroxyl groups and the highly electronegative fluorine atom.

This guide provides a definitive framework for interpreting the spectral signature of this molecule. Unlike standard database entries, this document focuses on the causality of spectral features—specifically the heteronuclear coupling (


F-

H,

F-

C) and ionization behaviors that validate the substitution pattern.

Part 1: Structural Framework & Theoretical Expectations

Before analyzing data, we must establish the connectivity and electronic environment. The molecule is a tetra-substituted benzene ring.

  • Position 1: Carboxylic Acid (-COOH) [Electron Withdrawing]

  • Position 3: Amine (-NH

    
    ) [Electron Donating]
    
  • Position 4: Hydroxyl (-OH) [Electron Donating]

  • Position 5: Fluorine (-F) [Electron Withdrawing/Resonance Donating]

  • Remaining Protons: H2 and H6.

Critical Insight: The symmetry is broken. The key to confirmation lies in the coupling of the Fluorine atom (Spin 1/2) to the remaining protons and carbons.

Part 2: Mass Spectrometry (MS) Interpretation

Mass spectrometry provides the first line of confirmation for molecular weight and elemental composition.

Molecular Formula:


Exact Mass:  171.03  g/mol 
Ionization Characteristics

Due to the amphoteric nature of the molecule (basic amine, acidic phenol/carboxylic acid), Electrospray Ionization (ESI) is the preferred method.

ModeSpecies Observedm/zInterpretation
ESI (+)

172.04 Protonation of the amine (-NH

). Dominant in acidic mobile phase (0.1% Formic Acid).
ESI (-)

170.02 Deprotonation of the carboxylic acid (-COO

). Dominant in basic mobile phase (Ammonium Bicarbonate).
Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the fragmentation pattern confirms the functional groups.

  • Precursor: 170 m/z (Negative Mode)

  • Primary Fragment (m/z 126): Loss of

    
     (44 Da). This is diagnostic for benzoic acids (decarboxylation).
    
  • Secondary Fragment (m/z 106): Subsequent loss of HF (20 Da) from the decarboxylated core, confirming the presence of Fluorine adjacent to a proton or hydroxyl.

Validation Check: If you observe a loss of 18 Da (


) from the parent, it suggests the "ortho effect" between the -COOH and an adjacent proton/group, though less favorable here due to sterics.

Part 3: Infrared Spectroscopy (IR) Analysis

IR is utilized here primarily to confirm the oxidation state of the carbonyl and the presence of the amine.

Wavenumber (cm

)
Vibration ModeIntensityDiagnostic Note
3450 - 3350 N-H StretchMediumDoublet typically seen for primary amines (

), often overlapping with OH.
3200 - 2500 O-H StretchBroadCharacteristic "acid beard" of the carboxylic acid dimer.
1680 - 1695 C=O StretchStrongConjugated acid carbonyl. Lower frequency than alkyl acids due to aromatic conjugation.
1200 - 1250 C-F StretchStrongThe C-F bond is highly polar, resulting in a distinct, intense band in the fingerprint region.

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The presence of


F (100% natural abundance, Spin 1/2) creates splitting patterns that serve as a "molecular ruler."
Experimental Protocol: Solvent Selection
  • Solvent: DMSO-

    
     is mandatory .
    
  • Reasoning: Chloroform-

    
     will not solubilize this zwitterionic-like species effectively. Furthermore, DMSO-
    
    
    
    suppresses proton exchange, allowing distinct observation of the labile -OH, -COOH, and -NH
    
    
    protons, which are invisible in
    
    
    or Methanol-
    
    
    .
H NMR Interpretation (400 MHz, DMSO- )

There are only two aromatic protons, H2 and H6. Their differentiation relies on coupling to Fluorine.

Shift (

ppm)
Mult.Coupling (

Hz)
AssignmentStructural Logic
12.0 - 12.5 bs--COOHHighly deshielded acidic proton.
10.0 - 10.5 bs--OHPhenolic proton (visible in dry DMSO).
7.65 d

Hz
H-6 Key Signal. H6 is ortho to Fluorine. The large coupling constant (10-12 Hz) is diagnostic.
7.15 d/s

Hz
H-2 H2 is meta to Fluorine. Coupling is smaller (5-7 Hz). Also shows small meta coupling to H6 (

Hz).
5.0 - 6.0 bs--NH

Broad singlet, position varies with concentration/temp.
C NMR Interpretation (Decoupled)

The carbon spectrum is complex due to C-F splitting. Every carbon close to the fluorine will appear as a doublet.

Shift (

ppm)
Splitting

(Hz)
AssignmentNote
167.5 d~2-3 HzC-1 (COOH)Carbonyl.
150.2 d~245 Hz C-5 (C-F) Ipso coupling. The massive splitting (>240 Hz) confirms the C-F bond.
142.0 d~15 HzC-4 (C-OH)Ortho coupling to F.
138.5 d~10 HzC-3 (C-NH

)
Meta coupling to F.
122.0 d~5-8 HzC-1 (Quaternary)Para coupling to F.
115.5 d~20 HzC-6 (CH)Ortho coupling to F.
112.0 s/d< 3 HzC-2 (CH)Meta coupling (often unresolved).

Part 5: Visualization of Interpretation Logic

The following diagram illustrates the decision tree for assigning the aromatic protons, which is the most common source of error in this analysis.

G Start Aromatic Proton Assignment (H2 vs H6) Step1 Identify Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Step2 Analyze Splitting Patterns (J-Coupling) Step1->Step2 Res_Large Large Doublet (J = 10-12 Hz) Step2->Res_Large Strong Coupling Res_Small Small Doublet/Singlet (J = 5-7 Hz) Step2->Res_Small Weak Coupling Concl_H6 Assign H6 (Ortho to Fluorine) Res_Large->Concl_H6 Concl_H2 Assign H2 (Meta to Fluorine) Res_Small->Concl_H2

Caption: Logic flow for distinguishing regioisomeric protons H2 and H6 based on


F coupling magnitude.

Part 6: References & Authoritative Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link] (Reference for benzoic acid fragmentation patterns).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. Available at: [Link] (Source for

    
    F-
    
    
    
    H coupling constants in aromatic systems).
  • SDBS. Spectral Database for Organic Compounds. AIST Japan. Available at: [Link] (Reference for IR bands of amino-hydroxybenzoic acids).

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold 3-Amino-5-fluoro-4-hydroxybenzoic acid is a unique small molecule with significant potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

3-Amino-5-fluoro-4-hydroxybenzoic acid is a unique small molecule with significant potential in medicinal chemistry and drug development. Its structure, featuring an aromatic ring substituted with amino, fluoro, and hydroxyl groups alongside a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Amino-5-fluoro-4-hydroxybenzoic acid, alongside detailed experimental protocols for its characterization.

Due to the limited availability of direct experimental data for 3-Amino-5-fluoro-4-hydroxybenzoic acid in publicly accessible literature, this guide will also leverage data from structurally related analogs to provide well-founded estimations. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups on the benzene ring of 3-Amino-5-fluoro-4-hydroxybenzoic acid dictates its chemical behavior and physical characteristics.

Table 1: Core Physicochemical Properties of 3-Amino-5-fluoro-4-hydroxybenzoic Acid and Related Analogs

Property3-Amino-5-fluoro-4-hydroxybenzoic Acid (Predicted/Estimated)3-Amino-4-hydroxybenzoic acid[2][3]3-Fluoro-4-hydroxybenzoic acid[4][5]
Molecular Formula C₇H₆FNO₃[1]C₇H₇NO₃C₇H₅FO₃
Molecular Weight 171.13 g/mol [1]153.14 g/mol 156.11 g/mol
CAS Number Not available1571-72-8350-29-8
Melting Point Estimated: >200 °C (with decomposition)201-208 °C (decomposes)154-158 °C
Boiling Point Not available (likely decomposes)347 °C311.9 °C
Appearance Predicted: White to off-white crystalline solidGray to tan powderWhite to light yellow solid
Solubility Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol)Very soluble in waterSlightly soluble in water
pKa Estimated: ~4-5 (carboxylic acid), ~9-10 (phenol), ~3-4 (anilinium)4.73 (carboxylic acid)Not available
Rationale Behind Property Estimations:

The predictions for 3-Amino-5-fluoro-4-hydroxybenzoic acid are based on the electronic effects of its substituents. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid and phenolic proton compared to 3-amino-4-hydroxybenzoic acid. The amino group, being electron-donating, will influence the overall electron density of the aromatic ring.

Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound like 3-Amino-5-fluoro-4-hydroxybenzoic acid, empirical determination of its properties is crucial. The following are standardized protocols that can be employed.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Protocol:

  • Finely powder a small sample of the crystalline solid.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the preliminary melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Understanding the solubility profile is critical for formulation and biological testing.

Protocol (for solubility in various solvents):

  • To a series of vials, add a pre-weighed amount of 3-Amino-5-fluoro-4-hydroxybenzoic acid (e.g., 1 mg).

  • Add a known volume of the test solvent (e.g., 1 mL of water, ethanol, DMSO) to each vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If undissolved solid remains, the solution can be filtered or centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.[6][7][8]

Spectral Analysis: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Aromatic Protons: Two signals in the aromatic region (δ 6.5-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signal (ortho-coupling, J ≈ 7-10 Hz) and the proton meta to it (meta-coupling, J ≈ 2-3 Hz).

  • Hydroxyl Proton: A broad singlet (δ ~9-11 ppm), which is exchangeable with D₂O.

  • Amino Protons: A broad singlet (δ ~4-6 ppm), also exchangeable with D₂O.

  • Carboxylic Acid Proton: A very broad singlet (δ >12 ppm), exchangeable with D₂O.

  • Carboxylic Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away will show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[9]

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.

  • C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 153)

    • Loss of COOH (m/z = 126)

    • Decarboxylation (loss of CO₂, m/z = 127)

Synthesis and Reactivity

A plausible synthetic route to 3-Amino-5-fluoro-4-hydroxybenzoic acid can be adapted from established methods for similar compounds.

Proposed Synthesis Workflow

A 3-Fluoro-4-hydroxybenzoic acid B 3-Fluoro-4-hydroxy-5-nitrobenzoic acid A->B Nitration (HNO₃, H₂SO₄) C 3-Amino-5-fluoro-4-hydroxybenzoic acid B->C Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Proposed synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Detailed Synthesis Protocol:

This protocol is a general guideline and may require optimization.

  • Nitration of 3-Fluoro-4-hydroxybenzoic acid:

    • Dissolve 3-fluoro-4-hydroxybenzoic acid in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to obtain 3-fluoro-4-hydroxy-5-nitrobenzoic acid.

  • Reduction of the Nitro Group:

    • Suspend the 3-fluoro-4-hydroxy-5-nitrobenzoic acid in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of 3-Amino-5-fluoro-4-hydroxybenzoic acid is governed by its functional groups:

  • Carboxylic Acid: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Amino Group: Can be acylated, alkylated, and diazotized. The amino group activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: Susceptible to further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

  • Hydroxyl Group: Can be alkylated or acylated.

Safety and Handling

While specific toxicity data for 3-Amino-5-fluoro-4-hydroxybenzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-5-fluoro-4-hydroxybenzoic acid represents a promising, yet under-characterized, building block for drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, along with established protocols for their experimental determination. By leveraging the information on its structure, reactivity, and analytical characterization, researchers can confidently incorporate this versatile scaffold into their synthetic strategies to develop novel molecules with therapeutic potential. Further experimental investigation into the properties of this compound is highly encouraged to expand its application in the scientific community.

References

  • AiFChem. (2025, October 27). 946121-50-2 | Methyl 3-amino-5-fluoro-4-hydroxybenzoate.
  • Guidechem. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 350-29-8.
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses Procedure website.
  • ChemicalBook. (2026, January 13). 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
  • PubChem. (n.d.). 3-Amino-5-fluoro-4-hydroxypentanoic acid.
  • MedChemExpress. (n.d.). 3-Amino-4-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Guidechem. (2020, April 20). How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID?.
  • PubChemLite. (n.d.). 3-amino-5-fluoro-4-hydroxybenzoic acid (C7H6FNO3).
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) 13C NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid.
  • Synquest Labs. (n.d.). 4-Fluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
  • Selleck Chemicals. (n.d.). 3-Amino-4-hydroxybenzoic acid | ≥99%(HPLC).
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Organic Letters. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • ResearchGate. (n.d.). 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD....
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8).
  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid(2374-03-0) 13C NMR spectrum.
  • Cayman Chemical. (n.d.). 4-Hydroxybenzoic Acid - PRODUCT INFORMATION.
  • InstaNANO. (2026, February 15). FTIR Functional Group Database Table with Search.
  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-hydroxybenzoic acid 97.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
  • BMRB. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3).
  • SpectraBase. (n.d.). 3-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Retrieved from Semantic Scholar website. and density functional method*.

Sources

Foundational

The Vanguard of Antibiotic Innovation: A Technical Guide to the Biosynthesis of Novel Fluoro-Ansamycins via 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Introduction: Expanding the Antibiotic Armamentarium with Fluorine Chemistry The relentless rise of antibiotic resistance necessitates a paradigm shift in the discovery and development of new antimicrobial agents. Nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Antibiotic Armamentarium with Fluorine Chemistry

The relentless rise of antibiotic resistance necessitates a paradigm shift in the discovery and development of new antimicrobial agents. Nature, a master chemist, has provided a vast scaffold of bioactive molecules, among which the ansamycin and mitomycin families of antibiotics stand out for their potent therapeutic properties.[1] At the heart of their biosynthesis lies a crucial building block: 3-Amino-5-hydroxybenzoic acid (AHBA).[1][2][3] This aromatic precursor, derived from the aminoshikimate pathway, serves as the starter unit for the intricate polyketide synthase (PKS) machinery that assembles the characteristic macrocyclic structures of these antibiotics.[4][5]

The strategic incorporation of fluorine into pharmacologically active molecules has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[6][7] This guide proposes a forward-looking strategy for the biosynthesis of novel, potentially more potent, fluorinated ansamycin antibiotics by leveraging the biosynthetic machinery of host organisms and feeding them a synthetic, fluorinated precursor: 3-Amino-5-fluoro-4-hydroxybenzoic acid . This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing both the established scientific context and a detailed roadmap for the experimental realization of this innovative approach.

Part 1: The Foundational Biosynthesis of AHBA-Derived Antibiotics

A comprehensive understanding of the native biosynthetic pathway of AHBA is paramount to its successful manipulation for the incorporation of a fluorinated analog. The formation of AHBA is a fascinating deviation from the canonical shikimate pathway.[5]

The key enzyme in this pathway is 3-Amino-5-hydroxybenzoic acid synthase (AHBA synthase) , which catalyzes the final aromatization step.[2][4] Once formed, AHBA is recognized and loaded onto the initial module of a Type I polyketide synthase, initiating the chain elongation process that ultimately leads to the formation of the ansamycin scaffold.[5]

AHBA_Biosynthesis UDP_Glucose UDP-Glucose Kanosamine Kanosamine UDP_Glucose->Kanosamine Multiple Steps Kanosamine_6P Kanosamine 6-Phosphate Kanosamine->Kanosamine_6P RifN (Kinase) aminoDAHP aminoDAHP Kanosamine_6P->aminoDAHP Multiple Steps aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG (aminoDHQ synthase) aminoDHS 5-deoxy-5-amino-3-dehydroshikimic acid aminoDHQ->aminoDHS RifJ (aminoDHQ dehydratase) AHBA 3-Amino-5-hydroxybenzoic acid aminoDHS->AHBA RifK (AHBA synthase) Ansamycin Ansamycin Antibiotic AHBA->Ansamycin Polyketide Synthase Loading Experimental_Workflow cluster_Host_Engineering Host Engineering cluster_Precursor_Supply Precursor Supply cluster_Production_and_Analysis Production and Analysis Host Select Host Organism (e.g., Amycolatopsis mediterranei) Knockout Inactivate Native AHBA Synthase Gene (rifK) Host->Knockout Fermentation Large-Scale Fermentation Knockout->Fermentation Synthesis Chemical Synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid Feeding Fed-Batch Fermentation with Fluorinated Precursor Synthesis->Feeding Feeding->Fermentation Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Purification HPLC Purification Extraction->Purification Analysis Structural Elucidation (MS, NMR) Purification->Analysis

Caption: Proposed experimental workflow for the biosynthesis of fluoro-ansamycin antibiotics.

Engineering the Biosynthetic Machinery: Overcoming the Selectivity Barrier

A potential challenge lies in the substrate specificity of the PKS loading module, which may not efficiently recognize and activate the fluorinated analog. Should the initial feeding experiments yield low titers of the desired product, targeted protein engineering of the adenylation (A) domain of the loading module may be necessary. Techniques such as site-directed mutagenesis or domain swapping can be employed to alter the substrate-binding pocket and enhance the affinity for 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Part 3: A Rigorous Analytical and Characterization Workflow

The successful production of a novel fluoro-ansamycin must be confirmed through a robust analytical workflow.

Step-by-Step Experimental Protocol for Product Characterization
  • Extraction: At the end of the fermentation, the culture broth will be harvested, and the secondary metabolites will be extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract will be subjected to high-performance liquid chromatography (HPLC) for the separation and purification of the target compound. A significant peak that is absent in the control (non-fed) culture will be isolated.

  • Mass Spectrometry (MS): The purified compound will be analyzed by high-resolution mass spectrometry to determine its exact mass. The presence of fluorine will result in a characteristic mass shift compared to the non-fluorinated parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy will be employed for the complete structural elucidation of the novel fluoro-ansamycin. 19F NMR will be particularly crucial for confirming the presence and position of the fluorine atom on the aromatic ring.

Anticipated Analytical Data
Analytical TechniqueExpected Observation for Fluoro-Ansamycin
HPLC A new peak with a potentially different retention time compared to the native ansamycin.
High-Resolution MS A molecular ion peak corresponding to the mass of the native ansamycin + 18.0092 (mass of F - mass of H).
¹⁹F NMR A characteristic signal in the ¹⁹F NMR spectrum, confirming the presence of a fluorine atom.
¹H and ¹³C NMR Shifts in the signals of the aromatic protons and carbons adjacent to the fluorine atom.

Conclusion and Future Horizons

The proposed strategy of utilizing 3-Amino-5-fluoro-4-hydroxybenzoic acid as a precursor for the biosynthesis of novel fluoro-ansamycins represents a promising avenue for the generation of next-generation antibiotics. While challenges related to precursor synthesis, uptake, and enzymatic incorporation may arise, the methodologies outlined in this guide provide a solid framework for overcoming these hurdles. The successful implementation of this approach will not only yield new and potentially more effective antibiotics but will also pave the way for the biosynthesis of a wide array of other fluorinated natural products, significantly expanding the chemical space for drug discovery.

References

  • Synthesis of Fluvirucins and Their Aglycons, the Fluvirucinins.
  • Identification of the Fluvirucin B2 (Sch 38518) Biosynthetic Gene Cluster from Actinomadura fulva subsp. indica ATCC 53714: substrate Specificity of the β-Amino Acid Selective Adenylating Enzyme FlvN - PubMed.
  • Synthesis of Fluvirucins and Their Aglycons, the Fluvirucinins.
  • Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC - NIH.
  • A new element in the fight against antibiotic resistance - BioTechniques.
  • Enzymatic synthesis of fluorinated compounds - PMC - NIH.
  • Biosynthesis for fluorinated drugs - Bioökonomie.de.
  • Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing).
  • Enzymatic Fluorination and Biotechnological Developments of the Fluorinase | Request PDF - ResearchGate.
  • Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Synthase from Actinomadura vulgaris | ACS Synthetic Biology - ACS Publications.
  • A New Biosynthesis Method Has Been Developed to Produce Antibiotics from Natural Substances | Aktuelles aus der Goethe-Universität Frankfurt.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation.
  • Engineering site-selective incorporation of fluorine into natural product analogs | bioRxiv.
  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - RSC Publishing.
  • Synthesis of Fluoroquinolone Antibiotics.
  • 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. - DOI.
  • 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J - PubMed.
  • 3-Amino-5-hydroxybenzoic Acid Synthase, the Terminal Enzyme in the Formation of the Precursor of mC7N Units in Rifamycin and Related Antibiotics.
  • 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed.
  • Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 - Smolecule.
  • 3-amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed.
  • Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate | Request PDF - ResearchGate.
  • KEGG PATHWAY: hsa00524 - Genome.jp.
  • 3-Amino-5-hydroxybenzoic acid as a key intermediate in ansamycin and maytansinoid biosynthesis - RSC Publishing.
  • Rifamycin Biosynthesis.

Sources

Protocols & Analytical Methods

Method

Derivatization techniques for the amino and hydroxyl groups of 3-Amino-5-fluoro-4-hydroxybenzoic acid

Topic: Derivatization techniques for the amino and hydroxyl groups of 3-Amino-5-fluoro-4-hydroxybenzoic acid Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Drug Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization techniques for the amino and hydroxyl groups of 3-Amino-5-fluoro-4-hydroxybenzoic acid Content Type: Application Note & Protocol Guide

Target Audience: Analytical Chemists, Drug Development Scientists, and Metabolomics Researchers.

Introduction & Chemical Context

3-Amino-5-fluoro-4-hydroxybenzoic acid (MW: 171.12 g/mol ) presents a unique analytical challenge due to its zwitterionic character and the electronic influence of the fluorine atom. The molecule contains three reactive sites: a carboxylic acid (position 1), an amine (position 3), and a phenolic hydroxyl (position 4).

The fluorine atom at position 5 exerts a strong electron-withdrawing inductive effect (-I), which significantly alters the reactivity of the adjacent hydroxyl and amino groups compared to non-fluorinated analogs:

  • Phenolic Acidity: The fluorine lowers the pKa of the 4-hydroxyl group, making it more acidic and susceptible to deprotonation.

  • Nucleophilicity: The amine group's nucleophilicity is slightly reduced, requiring optimized conditions (catalysts or heat) for complete derivatization.

This guide details two robust protocols: Silylation for GC-MS (simultaneous derivatization of all groups) and Dansylation for LC-MS/Fluorescence (targeting amino and hydroxyl moieties).

Experimental Protocols

Protocol A: Simultaneous Silylation for GC-MS Analysis

Objective: Convert the polar zwitterion into a volatile, thermally stable trimethylsilyl (TMS) derivative. Target Derivative: Tris-TMS (Carboxyl, Hydroxyl, Amine) or Tetrakis-TMS (if amine is doubly substituted).

Reagents & Equipment
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Catalyst/Solvent: Anhydrous Pyridine (Critical for scavenging acid and catalyzing the reaction at the hindered/fluorinated sites).

  • Equipment: 2 mL amber GC vials with PTFE-lined caps, heating block.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1–2 mg of 3-Amino-5-fluoro-4-hydroxybenzoic acid into a clean, dry GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine. Vortex until the solid is partially suspended or dissolved.

    • Expert Insight: Pyridine acts as a proton scavenger. The fluorine atom increases the acidity of the phenol; pyridine ensures the equilibrium favors the phenolate intermediate, accelerating silylation.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and incubate at 70°C for 45 minutes .

    • Why Heat? While the carboxyl and phenol react rapidly, the amine (ortho to the carboxyl and meta to the fluorine) suffers from steric and electronic deactivation. Heat drives the formation of the N-TMS bond.

  • Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split 1:10 to 1:50).

Data Interpretation (Mass Shifts)
  • Native MW: 171.12

  • Modification: Replacement of active H with -Si(CH3)3 (+72.1 Da per site).

  • Expected Product (Tris-TMS): 171 + (3 × 72) = 387 Da .

    • Note: If the amine accepts two TMS groups (Tetrakis-TMS), MW = 459 Da. However, steric hindrance from the ortho-carboxyl usually favors the mono-TMS amine (Tris-TMS total).

Protocol B: Dansylation for LC-MS & Fluorescence Detection

Objective: Attach a fluorescent/hydrophobic tag (Dansyl) to the amino and hydroxyl groups to enhance reversed-phase retention and detection sensitivity (LOD < 1 pmol).

Reagents & Equipment
  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 9.5.

  • Reagent: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetone (Freshly prepared).

  • Quench: 5% Formic Acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the sample in the Carbonate Buffer to a concentration of 100 µg/mL.

  • Reaction: Mix 100 µL of Sample Solution with 100 µL of Dansyl Chloride solution in a microcentrifuge tube.

  • Incubation: Vortex and incubate at 55°C for 20 minutes (or Room Temp for 60 mins).

    • Mechanism:[1] At pH 9.5, the phenol (pKa lowered by Fluorine) is fully deprotonated (phenolate), reacting rapidly with Dns-Cl. The amine is unprotonated and nucleophilic.

  • Quenching: Add 20 µL of 5% Formic Acid to destroy excess Dns-Cl and prevent side reactions.

  • Analysis: Filter (0.22 µm) and inject into HPLC/UHPLC.

Data Interpretation
  • Modification: Addition of Dansyl group (+233 Da per site).

  • Expected Product (Bis-Dansyl): 171 + (2 × 233) = 637 Da .

    • Target: N-Dansyl and O-Dansyl (Phenol). The Carboxyl group generally does not react with Dns-Cl under these aqueous conditions.

Visualization of Reaction Workflows

Figure 1: Reaction Pathways and Decision Logic

The following diagram illustrates the chemical transformations and the decision logic for selecting the appropriate protocol based on the analytical platform.

Derivatization_Workflow Start Analyte: 3-Amino-5-fluoro-4-hydroxybenzoic acid Decision Select Analytical Platform Start->Decision GCMS GC-MS Analysis (Volatility Required) Decision->GCMS Non-polar separation LCMS LC-MS / HPLC-FLD (Sensitivity Required) Decision->LCMS Polar/Aqueous Reagent_GC Reagent: BSTFA + 1% TMCS + Pyridine GCMS->Reagent_GC Reagent_LC Reagent: Dansyl Chloride (pH 9.5 Buffer) LCMS->Reagent_LC Process_GC Heat: 70°C, 45 min (Silylation) Reagent_GC->Process_GC Catalysis by Pyridine Product_GC Product: Tris-TMS Derivative (MW ~387) Process_GC->Product_GC Targets: -OH, -NH2, -COOH Process_LC Incubate: 55°C, 20 min (Sulfonylation) Reagent_LC->Process_LC Base-catalyzed Product_LC Product: Bis-Dansyl Derivative (MW ~637) Process_LC->Product_LC Targets: -OH, -NH2

Caption: Workflow for selecting and executing derivatization of 3-Amino-5-fluoro-4-hydroxybenzoic acid based on analytical goals.

Troubleshooting & Expert Tips

IssueCauseSolution
Incomplete Amine Derivatization (GC) Steric hindrance from ortho-COOH and meta-F.Increase reaction temp to 80°C or use MTBSTFA (t-butyldimethylsilyl) for higher stability, though reaction is slower.
Peak Tailing (GC) Hydrolysis of TMS esters due to moisture.Ensure all solvents are anhydrous. Inject a "blank" of pure BSTFA prior to samples to passivate the GC liner.
Low Fluorescence Signal (LC) pH < 9 during reaction.The fluorine lowers phenol pKa, but amine still needs basic pH to react. Re-check buffer pH; ensure it remains >9.0.
Precipitation (LC) Excess Dansyl Chloride hydrolyzing.Ensure Acetone concentration is sufficient to keep Dns-Cl in solution initially, but low enough to not crash out buffer salts.

References

  • Sigma-Aldrich. (n.d.). BSTFA + TMCS: Product Information and Protocol. Retrieved from

  • University of Nebraska Omaha. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • National Institutes of Health (PMC). (2014). Targeted quantification of amino acids by dansylation. PMC. Retrieved from

  • PubChem. (2025). 3-Amino-5-fluoro-4-hydroxybenzoic acid (Compound Summary). Retrieved from

Sources

Application

HPLC method development for analysis of 3-Amino-5-fluoro-4-hydroxybenzoic acid

Application Note: HPLC Method Development for 3-Amino-5-fluoro-4-hydroxybenzoic Acid Abstract This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Abstract

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 882247-41-4). As an amphoteric fluorinated intermediate, this analyte presents unique chromatographic challenges, including pH-dependent ionization and potential peak tailing. This protocol utilizes a Reversed-Phase (RP) approach with a C18 or Pentafluorophenyl (PFP) stationary phase, employing pH control to manage the zwitterionic nature of the molecule. The method is validated for linearity, precision, and accuracy, suitable for purity analysis in pharmaceutical synthesis.

Introduction & Molecule Analysis

3-Amino-5-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic acid often serving as a building block for kinase inhibitors and fluorinated pharmaceuticals.

Physicochemical Profile[1][2][3][4][5][6][7]
  • Amphoteric Nature: The molecule contains three ionizable groups:[1]

    • Carboxylic Acid (-COOH): Acidic (pKa ~ 3.5 – 4.0).

    • Phenolic Hydroxyl (-OH): Weakly acidic (pKa ~ 8.5 – 9.5).

    • Primary Amine (-NH₂): Basic (pKa ~ 3.0 – 4.5 for aniline derivatives).

  • Fluorine Effect: The C5-fluorine atom is electron-withdrawing, which:

    • Lowers the pKa of the neighboring phenol and carboxylic acid.

    • Increases lipophilicity (logP) compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid), enhancing retention on RP columns.

Chromatographic Challenge: At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and split peaks. The strategy must lock the ionization state using a buffered mobile phase.

Method Development Strategy

Column Selection
  • Primary Choice (C18): A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) provides hydrophobic interaction. The fluorine atom enhances interaction with the C18 chain.

  • Secondary Choice (PFP): A Pentafluorophenyl column (e.g., Phenomenex Kinetex F5) is ideal for fluorinated aromatics. It offers orthogonal selectivity via

    
     interactions and fluorine-fluorine interactions.
    
Mobile Phase & pH Control

We select an acidic pH (2.5 – 3.0) .

  • Mechanism: At pH 2.5, the carboxyl group is protonated (neutral, -COOH) and the amine is protonated (cationic, -NH₃⁺). While the cationic charge reduces retention, the neutral carboxyl and the lipophilic fluorine atom ensure sufficient retention on a C18 column. This pH also suppresses silanol activity, reducing peak tailing.

Experimental Protocol

Reagents and Equipment
  • Analyte: 3-Amino-5-fluoro-4-hydroxybenzoic acid (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

Preparation of Solutions
  • Diluent: Methanol:Water (50:50 v/v) containing 0.1% Phosphoric Acid.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in 5 mL Methanol (sonicate for 5 mins if needed).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution to 10 mL with Diluent.

Chromatographic Conditions
ParameterCondition (Standard Method)
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 5 - 10 µL
Detection UV at 254 nm (primary) and 210 nm (secondary)

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 95% B

  • 15.1 min: 5% B (Re-equilibration)

  • 20.0 min: End

Method Validation Parameters

To ensure the method is "self-validating" as per Part 2 requirements, perform the following checks:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase buffer strength or switch to a "Base Deactivated" column.

    • Resolution (Rs): If analyzing synthesis mixtures, Rs > 2.0 between the main peak and the des-fluoro impurity (3-amino-4-hydroxybenzoic acid).

  • Linearity:

    • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Estimated LOQ: ~0.5 µg/mL (based on UV response of benzoic acids).

Troubleshooting & Optimization Logic

  • Issue: Early Elution (k' < 2): The amine charge (-NH₃⁺) makes the molecule too polar.

    • Fix: Use Ion-Pairing . Add 10 mM Sodium Hexanesulfonate to Mobile Phase A. This forms a neutral ion pair with the amine, significantly increasing retention on C18.

  • Issue: Peak Splitting: pH is likely near the pKa of the carboxyl group (~4.0).

    • Fix: Lower pH to 2.5 (using Phosphate) to force the acid into its neutral form.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 3-Amino-5-fluoro-4-hydroxybenzoic Acid CheckSolubility Check Solubility (MeOH/Water) Start->CheckSolubility InitialRun Initial Run: C18, pH 2.5 (0.1% H3PO4 / ACN) CheckSolubility->InitialRun EvalRetention Evaluate Retention (k') InitialRun->EvalRetention GoodRetention k' > 2.0 Good Peak Shape EvalRetention->GoodRetention Yes PoorRetention k' < 2.0 (Too Polar) EvalRetention->PoorRetention No OptGradient Optimize Gradient (Slope/Time) GoodRetention->OptGradient AltStrategy Select Alternative Strategy PoorRetention->AltStrategy FinalMethod Final Validated Method OptGradient->FinalMethod IonPair Add Ion-Pair Reagent (Hexanesulfonate) AltStrategy->IonPair Option A PFPColumn Switch to PFP Column (Fluorine Selectivity) AltStrategy->PFPColumn Option B IonPair->FinalMethod PFPColumn->FinalMethod

Caption: Decision tree for optimizing retention and selectivity of amphoteric fluorinated acids.

References

  • Helix Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3323EN. Retrieved from [Link]

  • PubChem. (n.d.).[2] 3-Amino-5-fluoro-4-hydroxybenzoic acid (CID 68105745).[3] National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aromatic Compounds on Mixed-Mode Columns. Retrieved from [Link]

Sources

Method

Synthesis of enzyme inhibitors using 3-Amino-5-fluoro-4-hydroxybenzoic acid as a precursor

This guide details the synthesis of enzyme inhibitors, specifically targeting receptor tyrosine kinases (e.g., c-Met, VEGFR), utilizing 3-Amino-5-fluoro-4-hydroxybenzoic acid as a core scaffold. Precursor: 3-Amino-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of enzyme inhibitors, specifically targeting receptor tyrosine kinases (e.g., c-Met, VEGFR), utilizing 3-Amino-5-fluoro-4-hydroxybenzoic acid as a core scaffold.

Precursor: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 887578-44-5 / 946121-50-2 for methyl ester) Target Class: 7-Fluoro-1,3-benzoxazole-5-carboxylic acid derivatives Application: Dual c-Met/VEGFR Tyrosine Kinase Inhibitors

Introduction & Rationale

The 3-Amino-5-fluoro-4-hydroxybenzoic acid scaffold is a high-value pharmacophore precursor used primarily in the synthesis of benzoxazole and benzimidazole based enzyme inhibitors.

Mechanistic Advantages[1]
  • Fluorine Substitution (C5): The fluorine atom at the C5 position (becoming C7 in the benzoxazole ring) provides metabolic stability against oxidative defluorination and enhances lipophilicity (LogP), improving membrane permeability. Crucially, it often engages in specific electrostatic interactions within the ATP-binding pocket of kinases.

  • H-Bonding Motifs: The resulting benzoxazole nitrogen and oxygen atoms serve as critical hydrogen bond acceptors for the "hinge region" amino acids (e.g., Met1160 in c-Met or Cys919 in VEGFR-2).

  • Vectorial Functionalization: The carboxylic acid tail allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or additional pharmacophores via amide coupling.

Retrosynthetic Analysis

The synthesis strategy relies on the condensation of the ortho-aminophenol moiety with electrophiles (aldehydes or orthoesters) to form the benzoxazole core, followed by functionalization of the carboxylic acid.

Retrosynthesis Target Target: 7-Fluoro-2-substituted-benzoxazole (Kinase Inhibitor) Intermediate Intermediate: 7-Fluoro-benzoxazole-5-carboxylic acid Target->Intermediate Amide Coupling (Linker Attachment) Precursor Precursor: 3-Amino-5-fluoro-4-hydroxybenzoic acid Intermediate->Precursor Cyclization (Benzoxazole Formation) Reagents Reagents: R-CHO / TEOF (Ring Closure) Precursor->Reagents

Caption: Retrosynthetic disconnection showing the conversion of the aminophenol precursor into the benzoxazole core.

Experimental Protocols

Protocol A: Synthesis of the Benzoxazole Core

This protocol describes the cyclization of 3-Amino-5-fluoro-4-hydroxybenzoic acid to form 7-Fluoro-2-substituted-1,3-benzoxazole-5-carboxylic acid .

Reagents:

  • Precursor: 3-Amino-5-fluoro-4-hydroxybenzoic acid (1.0 eq)

  • Electrophile:

    • Method A (C2-H): Triethyl orthoformate (TEOF) (Excess)[1]

    • Method B (C2-Aryl): Aryl Aldehyde (1.1 eq) + Na₂S₂O₅ (Oxidant)

  • Solvent: Ethanol (EtOH) or DMF

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Cat. 5 mol%)[2]

Method A: Synthesis of Unsubstituted Core (C2-H)
  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 3-Amino-5-fluoro-4-hydroxybenzoic acid (5.0 g, 29.2 mmol) in Triethyl orthoformate (30 mL).

  • Catalysis: Add pTSA (250 mg).

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9). The suspension should clear as the product forms.

  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to ~50% volume and add cold water.

  • Isolation: Filter the precipitate, wash with cold EtOH, and dry under vacuum.

    • Expected Yield: 85–95%[3]

    • Product: 7-Fluoro-1,3-benzoxazole-5-carboxylic acid.

Method B: Synthesis of C2-Aryl Substituted Core (Kinase Specific)

Use this method to introduce the "tail" moiety early (e.g., a pyridine or phenol ring common in c-Met inhibitors).

  • Mixing: Dissolve 3-Amino-5-fluoro-4-hydroxybenzoic acid (1.0 eq) and the appropriate Aryl Aldehyde (1.1 eq) in Ethanol (10 vol).

  • Schiff Base Formation: Heat to 60 °C for 2 hours.

  • Oxidative Cyclization: Add Na₂S₂O₅ (Sodium metabisulfite, 1.5 eq) or PhI(OAc)₂ (1.1 eq). Heat to reflux for 8–12 hours.

  • Quench: Pour onto crushed ice/water.

  • Purification: Collect solid by filtration. Recrystallize from EtOH/DMF.

Protocol B: Amide Coupling (Pharmacophore Attachment)

The carboxylic acid at position 5 is now coupled with an amine (e.g., N-methylpiperazine, morpholine, or a complex heteroaryl amine) to complete the inhibitor structure.

Reagents:

  • Substrate: 7-Fluoro-benzoxazole-5-carboxylic acid (from Protocol A)

  • Coupling Agents: HATU (1.2 eq) / DIPEA (3.0 eq)

  • Amine Partner: e.g., 1-(2-Aminoethyl)piperazine

  • Solvent: DMF (dry)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid substrate (1.0 eq) in dry DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes (solution turns yellow/orange).

  • Coupling: Add the Amine Partner (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ peak).

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Precursor Purity >97% (HPLC)Impurities in the aminophenol can lead to "black tar" oxidation products.
Cyclization Temp 100–110 °CIf reaction stalls, add fresh pTSA or switch solvent to DMF to increase temp.
Coupling Yield Typically 60–80%If low, ensure DMF is anhydrous; water competes with HATU.
Solubility Poor in non-polar solventsThe fluorinated core is rigid. Use DMSO/MeOH for analysis.

Pathway Visualization: c-Met Inhibition Mechanism

The synthesized benzoxazole inhibitor targets the ATP-binding site of the c-Met receptor tyrosine kinase.

Mechanism Inhibitor 7-Fluoro-Benzoxazole Inhibitor ATP_Site c-Met ATP Pocket (Met1160 Hinge) Inhibitor->ATP_Site Competitive Binding (H-Bonds & Pi-Stacking) Phosphorylation Autophosphorylation (Tyr1234/1235) ATP_Site->Phosphorylation Blocks Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) Phosphorylation->Signaling Activates Tumorigenesis Tumor Growth & Metastasis Signaling->Tumorigenesis Promotes

Caption: Mechanism of Action: The inhibitor competitively binds to the ATP pocket, blocking phosphorylation and downstream oncogenic signaling.[4]

References

  • Discovery of Potent c-MET Inhibitors with New Scaffold. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI / ResearchGate. Available at: [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[5][2][6][7][8] Available at: [Link]

  • Triethyl orthoformate. Wikipedia. Available at: [Link][1]

Sources

Application

Application Note: Incorporating 3-Amino-5-fluoro-4-hydroxybenzoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of 3-Amino-5-fluoro-4-hydroxybenzoic acid (3,5,4-AFHb) into peptide backbones represents a strategic approach in peptidomimetic drug design. This scaffold acts as a conformational cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-Amino-5-fluoro-4-hydroxybenzoic acid (3,5,4-AFHb) into peptide backbones represents a strategic approach in peptidomimetic drug design. This scaffold acts as a conformational constraint (mimicking the


-turn) and introduces a fluorine atom, which modulates lipophilicity, metabolic stability, and the pKa of the adjacent phenol.

However, this residue presents two distinct synthetic challenges:

  • Deactivated Nucleophilicity: The 3-amino group is an electron-deficient aniline, further deactivated by the electron-withdrawing fluorine atom at the 5-position. Standard coupling protocols often fail.[1]

  • Benzoxazole Formation Risk: The ortho-relationship between the 3-amino and 4-hydroxy groups creates a high susceptibility to cyclodehydration, leading to unwanted benzoxazole formation rather than the desired peptide bond.

This guide provides a validated, high-fidelity protocol to overcome these barriers, ensuring successful incorporation with >95% crude purity.

Chemical Logic & Pre-Synthesis Considerations

The Fluorine Effect & Reactivity

The fluorine atom at position 5 exerts a strong inductive effect (


), significantly lowering the pKa of the 4-hydroxyl group and reducing the electron density of the 3-amino group.
  • Impact on COOH (C-1): Increased acidity. Activation is rapid, but the active ester is highly reactive and prone to hydrolysis.

  • Impact on NH₂ (C-3): Drastically reduced nucleophilicity. The amine is a poor nucleophile compared to standard

    
    -amino acids.
    
  • Impact on 4-OH: Increased acidity makes the phenolate anion more stable, but in SPPS, this group must be protected to prevent O-acylation or cyclization.

The "Benzoxazole Trap"

If the 4-hydroxyl group is left unprotected, the activation of the subsequent amino acid (Fmoc-AA-OH) can lead to an intramolecular attack by the hydroxyl group on the intermediate amide, followed by dehydration to form a benzoxazole ring.

Directive: Strict protection of the 4-hydroxyl group (e.g., t-Butyl or Allyl) is mandatory for reliable linear synthesis.

Visualization: Synthetic Challenges & Strategy

G Start 3-Amino-5-fluoro- 4-hydroxybenzoic acid Risk Risk: Benzoxazole Formation Start->Risk Unprotected OH Sol1 Solution: 4-OH Protection (tBu/Trt) Start->Sol1 Pre-synthesis Product Successful Linear Peptide Risk->Product FAILURE Challenge Challenge: Low Nucleophilicity (NH2) Sol1->Challenge SPPS Cycle Sol2 Solution: High-Efficiency Activation (HATU/HOAt) Challenge->Sol2 Optimized Coupling Sol2->Product Completion

Figure 1: Strategic workflow for overcoming the intrinsic reactivity issues of the 3,5,4-AFHb scaffold.

Detailed Protocols

Protocol A: Building Block Preparation

Assumption: You are starting with the raw acid and need to create an SPPS-compatible building block.

Target Molecule: Fmoc-3-amino-5-fluoro-4-(tert-butoxy)benzoic acid.

  • Esterification: Reflux 3-amino-5-fluoro-4-hydroxybenzoic acid in MeOH with catalytic H₂SO₄ to form the methyl ester.

  • Fmoc Protection: React the methyl ester with Fmoc-Cl (1.1 eq) and pyridine in DCM at 0°C to RT.

  • Phenol Protection: React the Fmoc-amino ester with Isobutylene/H₂SO₄ (catalytic) or tert-butyl 2,2,2-trichloroacetimidate (TBTA) in DCM to install the t-Butyl ether.

    • Note: The t-Butyl group is stable to base (piperidine) but cleaved by TFA.

  • Saponification: Hydrolyze the methyl ester using LiOH in THF/H₂O (low temp, 0°C) to avoid Fmoc cleavage. Monitor pH carefully (maintain pH < 10).

    • Alternative: Use Allyl ester protection for the carboxyl group and Pd(0) cleavage if base sensitivity is critical.

Protocol B: Solid Phase Incorporation (SPPS)

This protocol assumes the use of Fmoc-3-amino-5-fluoro-4-(t-butoxy)benzoic acid (Fmoc-AFHb(tBu)-OH) .

Step 1: Coupling of the Building Block (C-Terminus Activation)

Because the benzoic acid is electron-poor, the active ester is reactive.

  • Reagents: 3 eq Fmoc-AFHb(tBu)-OH, 3 eq DIC, 3 eq Oxyma Pure.

  • Solvent: DMF (N-methylpyrrolidone (NMP) is preferred if solubility is an issue).

  • Time: 60 minutes at Room Temperature.

  • Monitoring: Standard Kaiser Test (Blue = Incomplete, Colorless = Complete).

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation and suppresses racemization of adjacent sensitive residues).

  • Cycles: 2 x 10 minutes.

  • Wash: 5 x DMF, 3 x DCM.

Step 3: Coupling to the Deactivated Amine (Critical Step)

The amine at position 3 is the bottleneck. Standard HBTU/DIC couplings will likely fail or proceed to <50% conversion.

  • Activation Cocktail:

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

    • Base: DIEA (Diisopropylethylamine), 2.0 eq relative to AA.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) if available, to boost kinetics.

  • Stoichiometry: Use 5 equivalents of the incoming Fmoc-Amino Acid.

  • Procedure:

    • Pre-activate the incoming Fmoc-AA-OH with HATU/DIEA in NMP for 2 minutes.

    • Add to the resin-bound AFHb amine.

  • Reaction Conditions:

    • Double Coupling: Perform the reaction twice (2 x 2 hours).

    • Temperature: If possible, heat to 50°C (microwave or conventional heating) to overcome the nucleophilic barrier.

  • Monitoring (The Chloranil Test):

    • Do NOT rely solely on the Kaiser test (it can give false negatives with anilines).

    • Use the Chloranil Test :

      • Reagent: 2% Chloranil in DMF.

      • Add 2 drops to a resin bead sample.

      • Result: Green/Blue beads = Free secondary/aromatic amine (Incomplete). Colorless/Yellow = Complete.

Analytical Quality Control

Cleavage & Work-up
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

    • Note: The C-F bond is stable to TFA. The t-Butyl group on the phenol will be cleaved, restoring the free hydroxyl.

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.

Data Interpretation[2][3][4][5][6]
  • HPLC: Look for a "deletion sequence" (Peptide missing the AA after the AFHb residue). This indicates failure of the difficult coupling step.

  • Mass Spectrometry:

    • Expected Mass: Calculate the monoisotopic mass carefully. Fluorine adds 18.998 Da (replaces H).

    • Benzoxazole Artifact: If you see a mass of [M - 18], it indicates loss of water and cyclization (Benzoxazole formation). This proves the phenol protection failed or was omitted.

  • 19F-NMR: If available, this is definitive. The chemical shift of the fluorine on the benzoxazole ring will differ significantly (~5-10 ppm shift) from the linear aminobenzoic acid.

Data Summary Table

ParameterStandard AA Coupling3,5,4-AFHb Coupling (Incoming)3,5,4-AFHb Coupling (Outgoing)
Nucleophile Aliphatic Amine (

)
Deactivated Aniline (

)
Aliphatic Amine
Reagent Choice DIC/Oxyma or HBTUHATU / HOAt / COMU DIC/Oxyma
Temperature RT50°C (Recommended)RT
Coupling Time 30-60 min2 x 120 min (Double Couple)60 min
Risk Factor Racemization (Cys/His)Incomplete Coupling Hydrolysis of Active Ester
Monitoring Kaiser TestChloranil Test / Micro-cleavage Kaiser Test

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024).[7] Solid Phase Peptide Synthesis (SPPS) Technical Guide.

Sources

Method

Application Note: The Strategic Use of 3-Amino-5-fluoro-4-hydroxybenzoic Acid as a Pivotal Intermediate in Agrochemical Synthesis

This technical guide provides an in-depth exploration of 3-Amino-5-fluoro-4-hydroxybenzoic acid, a key molecular building block in the development of modern agrochemicals. The strategic incorporation of fluorine into bio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-Amino-5-fluoro-4-hydroxybenzoic acid, a key molecular building block in the development of modern agrochemicals. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern chemical design, imparting enhanced metabolic stability, binding affinity, and bioavailability to the final product.[1] When integrated into the versatile benzoic acid scaffold, 3-Amino-5-fluoro-4-hydroxybenzoic acid emerges as a highly valuable intermediate for creating next-generation herbicides and fungicides.[2] This document serves as a comprehensive resource for researchers and development professionals, detailing the compound's properties, synthetic utility, and providing a representative protocol for its application.

Physicochemical Properties and Structural Significance

3-Amino-5-fluoro-4-hydroxybenzoic acid is a trifunctional aromatic compound whose value lies in the specific arrangement of its amino, fluoro, and carboxyl groups. The fluorine atom at the 5-position significantly alters the electronic properties of the ring and can improve the metabolic stability of derivative compounds. The amino and carboxylic acid groups provide reactive handles for a variety of chemical transformations, making it a versatile precursor in multi-step synthetic pathways.

Table 1: Physicochemical Data of 3-Amino-5-fluoro-4-hydroxybenzoic acid

PropertyValueSource
Molecular Formula C₇H₆FNO₃PubChem[3]
Molecular Weight 171.13 g/mol PubChem[3]
CAS Number 681057-45-4PubChem
Appearance White to off-white solidGeneric Data
Melting Point >250 °C (decomposes)Predicted
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO and DMF.Generic Data
InChIKey FUBMTLHCGKDQKO-UHFFFAOYSA-NPubChem[3]

Rationale for Use in Agrochemical Synthesis

The unique substitution pattern of 3-Amino-5-fluoro-4-hydroxybenzoic acid makes it an ideal starting material for constructing complex agrochemical scaffolds, particularly those found in modern herbicides. Many potent herbicides, such as those in the picolinic acid class, function as synthetic auxins or as inhibitors of essential plant enzymes like acetolactate synthase (ALS).[4][5] The synthesis of such compounds often requires the assembly of a substituted pyridine or pyrimidine ring system, a process for which this intermediate is well-suited.

The presence of three distinct functional groups allows for controlled, sequential reactions:

  • The amino group can be diazotized or used as a nucleophile to build heterocyclic rings.

  • The carboxylic acid provides a site for esterification or amidation to modulate solubility and uptake in plants.

  • The hydroxyl group can be derivatized to an ether, further modifying the molecule's properties.

  • The fluorine atom enhances the biological activity and metabolic stability of the final agrochemical product.[1][6]

Below is a logical workflow illustrating the strategic pathway from this intermediate to a functional agrochemical class.

G cluster_0 Intermediate & Derivatization cluster_1 Final Product & Application Intermediate 3-Amino-5-fluoro- 4-hydroxybenzoic acid Step1 Ring Formation/ Condensation Reaction Intermediate->Step1 Step2 Functional Group Modification (e.g., Esterification) Step1->Step2 Agrochemical Active Agrochemical (e.g., Picolinate Herbicide) Step2->Agrochemical Application Formulation & Field Application Agrochemical->Application Bioactivity Biological Target Interaction (e.g., Enzyme Inhibition) Application->Bioactivity

Caption: Logical workflow from intermediate to biological activity.

Representative Synthesis Protocol: A Picolinate Herbicide Analogue

While specific industrial synthesis routes are proprietary, the following protocol details a plausible and representative method for converting 3-Amino-5-fluoro-4-hydroxybenzoic acid into a herbicidal scaffold analogous to known picolinic acid derivatives. This protocol is designed for experienced synthetic chemists in a controlled laboratory environment.

Objective: To synthesize a methyl 4-amino-3-chloro-5-fluoro-6-hydroxypyridine-2-carboxylate analogue, a core structure in several auxin-mimic herbicides.

Step 1: Chlorination and Esterification

Causality: The first step protects the carboxylic acid as a methyl ester to prevent unwanted side reactions and introduces a chlorine atom ortho to the amino group, a common feature in this class of herbicides.

  • Materials:

    • 3-Amino-5-fluoro-4-hydroxybenzoic acid (1.0 eq)

    • Methanol (20 vol)

    • Thionyl chloride (SOCl₂) (2.2 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile (15 vol)

  • Procedure:

    • Suspend 3-Amino-5-fluoro-4-hydroxybenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours until TLC analysis confirms the formation of the methyl ester (Methyl 3-amino-5-fluoro-4-hydroxybenzoate).[7]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the crude ester in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) to the solution.

    • Heat the mixture to 50-60°C and stir for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-amino-2-chloro-5-fluoro-4-hydroxybenzoate.

Step 2: Pyridine Ring Formation via Condensation

Causality: This step constructs the core pyridine ring, which is essential for herbicidal activity. A condensation reaction with a dicarbonyl equivalent builds the heterocyclic scaffold.

  • Materials:

    • Crude product from Step 1 (1.0 eq)

    • Dimethylformamide (DMF) (10 vol)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Ethyl glyoxalate (50% solution in toluene) (1.5 eq)

  • Procedure:

    • Dissolve the crude product from Step 1 in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Add ethyl glyoxalate dropwise at room temperature.

    • Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. The reaction progress should be monitored by LC-MS.

    • After cooling, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1M HCl.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove impurities.

    • Dry the solid under vacuum to yield the target picolinate herbicide analogue. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of a picolinate analogue.

Mechanism of Action and Biological Activity

The synthesized picolinate structure is designed to mimic the natural plant hormone auxin. This class of herbicides, known as synthetic auxins, induces uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf weeds.[4] They bind to auxin receptors in plant cells, causing a cascade of downstream effects that disrupt normal developmental processes. The specific substitutions on the pyridine ring, including the fluorine and chlorine atoms derived from the intermediate, are crucial for fine-tuning the molecule's binding affinity to the target receptors and its overall herbicidal efficacy.

Safety and Handling of the Intermediate

As a laboratory chemical, 3-Amino-5-fluoro-4-hydroxybenzoic acid and its related compounds must be handled with appropriate care.

  • Hazard Identification: Based on data for similar compounds like 3-Fluoro-4-hydroxybenzoic acid, this intermediate may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[8][9]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][10] Avoid generating dust.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10][11]

Conclusion

3-Amino-5-fluoro-4-hydroxybenzoic acid stands out as a sophisticated and highly valuable intermediate for the agrochemical industry. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a robust platform for the synthesis of complex and potent active ingredients. The protocols and principles outlined in this guide demonstrate its utility in constructing herbicidal scaffolds, underscoring its importance in the pipeline for developing novel and effective crop protection solutions. Mastery of its chemistry is key to unlocking the next generation of agrochemicals.

References

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Chinese Chemical Letters URL
  • Title: The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide Source: Benchchem URL
  • Title: 3-amino-5-fluoro-4-hydroxybenzoic acid (C7H6FNO3)
  • Title: 3-Fluoro-4-hydroxybenzoic acid Source: Chem-Impex URL
  • Title: 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 Source: Sigma-Aldrich URL
  • Title: SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzoic acid Source: Fisher Scientific URL
  • Title: 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 Source: PubChem URL
  • Title: SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid Source: Fisher Scientific URL
  • Title: 946121-50-2 | Methyl 3-amino-5-fluoro-4-hydroxybenzoate Source: AiFChem URL
  • Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)
  • Title: Amino acid synthesis inhibitor herbicides Source: University of Minnesota Extension URL
  • Title: 4-FLUORO-3-HYDROXYBENZOIC ACID SDS, 51446-31-2 Safety Data Sheets Source: ECHEMI URL

Sources

Application

Application Note: High-Purity Isolation of 3-Amino-5-fluoro-4-hydroxybenzoic Acid via Preparative High-Performance Liquid Chromatography

Abstract This document provides a comprehensive guide and a detailed protocol for the purification of 3-Amino-5-fluoro-4-hydroxybenzoic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 3-Amino-5-fluoro-4-hydroxybenzoic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity material for subsequent applications. This guide emphasizes the rationale behind method development, from understanding the analyte's physicochemical properties to scaling up from analytical to preparative scale, ensuring a robust and reproducible purification process.

Introduction

3-Amino-5-fluoro-4-hydroxybenzoic acid is a substituted aromatic acid of interest in pharmaceutical and materials science research. As with many highly substituted aromatic compounds, its synthesis can yield a variety of structurally similar impurities. For its use in sensitive downstream applications, such as in the development of active pharmaceutical ingredients (APIs), achieving high purity is paramount. Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution and efficiency.[1][2] This application note details a systematic approach to developing a preparative HPLC method for the purification of this specific molecule.

Analyte Properties and Method Development Rationale

A successful preparative HPLC purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. While experimental data for 3-Amino-5-fluoro-4-hydroxybenzoic acid is limited, we can infer its properties from closely related analogs to guide our method development.

Physicochemical Properties
PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
Molecular Formula C7H6FNO3Indicates a small, organic molecule suitable for reversed-phase HPLC.
Molecular Weight 171.13 g/mol Suggests good solubility in common organic solvents used in HPLC.
Predicted XlogP 0.5A low XlogP value suggests moderate polarity, making reversed-phase chromatography with a C18 or C8 stationary phase an appropriate choice.[3]
Estimated pKa Carboxylic Acid: ~3.5-4.5Phenolic Hydroxyl: ~8-9Aromatic Amine: ~3-4The presence of acidic (carboxylic acid, phenolic hydroxyl) and basic (aromatic amine) functional groups makes the compound's retention highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH that keeps the molecule in a single ionic state. For reversed-phase HPLC, a mobile phase pH of around 2.5-3.0 is recommended to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention.
Estimated UV Absorbance λmax ~270-280 nm and a secondary peak at a lower wavelengthBased on the UV spectra of similar compounds like 3-aminobenzoic acid (λmax at 272 nm) and 4-aminophenol (λmax at 272 nm), a primary detection wavelength in this range is expected to provide good sensitivity.[4]
Selection of Chromatographic Mode and Stationary Phase

Given the polar nature of 3-Amino-5-fluoro-4-hydroxybenzoic acid, reversed-phase HPLC is the most suitable chromatographic mode. The stationary phase of choice would be a C18 (octadecylsilane) or C8 (octylsilane) column. C18 columns provide higher hydrophobicity and are a good starting point for method development. For this application, a C18 stationary phase is recommended to maximize retention and improve separation from more polar impurities. The use of fluorinated stationary phases could also be explored, as they can offer unique selectivity for fluorinated analytes.[4]

Experimental Workflow

The purification process follows a logical progression from analytical method development and optimization to preparative scale-up and post-purification analysis.

Preparative HPLC Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Screening A->B C Optimization of Analytical Method (Gradient, Flow Rate, pH) B->C D Loading Study on Analytical Column C->D Optimized Method E Scale-Up Calculation (Flow Rate, Injection Volume) D->E F Preparative HPLC Run E->F G Fraction Collection F->G Eluted Sample H Purity Analysis of Fractions G->H H->F Re-injection if necessary I Solvent Evaporation & Product Isolation H->I

Caption: Workflow for Preparative HPLC Purification.

Detailed Protocols

Materials and Equipment
Reagents & ConsumablesEquipment
Crude 3-Amino-5-fluoro-4-hydroxybenzoic acidPreparative HPLC system with a gradient pump, autosampler, and fraction collector
HPLC-grade AcetonitrileUV-Vis Diode Array Detector (DAD)
HPLC-grade MethanolAnalytical HPLC system for method development and fraction analysis
HPLC-grade water (Type I)Rotary evaporator
Formic acid (≥98%)Lyophilizer (optional)
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)pH meter
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)Vortex mixer and sonicator
0.22 µm syringe filtersAnalytical balance
Safety Precautions
  • 3-Amino-5-fluoro-4-hydroxybenzoic acid and its analogs are classified as irritants and may be harmful if swallowed or inhaled. [5][6]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.

Protocol 1: Analytical Method Development
  • Sample Preparation: Prepare a stock solution of the crude 3-Amino-5-fluoro-4-hydroxybenzoic acid in methanol at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a primary monitoring wavelength of 275 nm.

  • Optimization:

    • Analyze the initial chromatogram to identify the retention time of the main peak and the separation from impurities.

    • Adjust the gradient slope to improve the resolution between the target peak and closely eluting impurities. A shallower gradient around the elution time of the target compound can significantly enhance separation.

    • Confirm the identity of the target peak by comparing the retention time with a reference standard if available, or by collecting a small fraction for analysis by mass spectrometry.

Protocol 2: Loading Study and Scale-Up
  • Loading Study:

    • Using the optimized analytical method, incrementally increase the injection volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL) of a more concentrated sample (e.g., 10 mg/mL).

    • Monitor the peak shape and resolution. The maximum analytical load is reached when the resolution between the target peak and the closest impurity begins to degrade.

  • Scale-Up Calculations:

    • Flow Rate: The flow rate can be scaled up based on the cross-sectional area of the preparative column relative to the analytical column.

      • Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius² / Analytical Column Radius²)

    • Injection Volume: The injection volume can be scaled up based on the volume of the two columns.

      • Preparative Injection Volume = Analytical Injection Volume * (Preparative Column Volume / Analytical Column Volume)

    • Gradient Time: The gradient time should be kept proportional to the column volume to maintain similar separation.

Protocol 3: Preparative Purification
  • Sample Preparation for Preparative Run: Dissolve the crude material in a minimal amount of a suitable solvent, preferably the initial mobile phase composition, to the highest possible concentration without precipitation. If the sample is not soluble in the mobile phase, a stronger solvent like methanol or DMSO can be used, but the injection volume should be minimized to avoid peak distortion.

  • Preparative HPLC Conditions:

ParameterSetting
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 21.2 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)
Gradient As optimized in the analytical method
Injection Volume Scaled up from the loading study
Detection UV at 275 nm
  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold of the target peak. Collect the main peak in separate fractions.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to assess their purity.

    • Pool the fractions that meet the desired purity level.

  • Product Isolation:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified 3-Amino-5-fluoro-4-hydroxybenzoic acid as a solid.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) - Sample overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Reduce sample load- Ensure the mobile phase pH is sufficiently low (~2.5-3.0) to fully protonate the carboxylic acid- Consider a different stationary phase
Poor Resolution - Inadequate method optimization- Column degradation- Further optimize the gradient slope- Try a different organic modifier (e.g., methanol instead of acetonitrile)- Replace the column
No or Low Recovery - Compound precipitation on the column- Compound instability in the mobile phase- Reduce sample concentration- Ensure the sample is fully dissolved before injection- Check the stability of the compound at the mobile phase pH

Conclusion

The preparative HPLC method detailed in this application note provides a robust framework for the high-purity isolation of 3-Amino-5-fluoro-4-hydroxybenzoic acid. By systematically developing an analytical method and then scaling it up to the preparative level, researchers can achieve high yields of the purified compound. The principles and protocols described herein are also applicable to the purification of other substituted aromatic acids and can be adapted as needed.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-5-fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Zarrad, F., Zlatopolskiy, B., Krapf, P., Zischler, J., & Neumaier, B. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 22(9), 1475. [Link]

  • Warwick University. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-5-fluoro-4-hydroxybenzoic acid (C7H6FNO3). Retrieved from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Semi-preparative HPLC chromatogram of [¹⁸F]15 purification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.

Sources

Method

Application Note: Chemoselective Coupling Strategies for 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Abstract 3-Amino-5-fluoro-4-hydroxybenzoic acid (3-AFHBA) is a highly functionalized scaffold utilized in the synthesis of kinase inhibitors, peptidomimetics, and benzoxazole-based liquid crystals. Its unique structure—f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-fluoro-4-hydroxybenzoic acid (3-AFHBA) is a highly functionalized scaffold utilized in the synthesis of kinase inhibitors, peptidomimetics, and benzoxazole-based liquid crystals. Its unique structure—featuring an electron-withdrawing fluorine atom, a phenolic hydroxyl, an aniline amine, and a carboxylic acid—presents significant chemoselectivity challenges. This guide details protocols for reacting 3-AFHBA with coupling agents (T3P, HATU, EDC) to achieve selective amide bond formation or controlled cyclodehydration to benzoxazoles.

Strategic Analysis & Chemical Space

Structural Reactivity Profile

The reactivity of 3-AFHBA is defined by three competing functional groups and the electronic influence of the fluorine atom.

  • Zwitterionic Character: In neutral media, the molecule exists in equilibrium between its neutral and zwitterionic forms (carboxylate anion/anilinium cation), significantly reducing solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO, NMP) are required.

  • The Fluorine Effect: The fluorine atom at C5 exerts a strong inductive effect (-I), lowering the pKa of the adjacent phenolic hydroxyl (making it more acidic, pKa ~8.5) and reducing the nucleophilicity of the C3-amine compared to non-fluorinated analogues.

  • The Ortho-Aminophenol Trap: The proximity of the 3-amino and 4-hydroxy groups creates a high propensity for cyclization. Standard amide coupling conditions involving heat or strong dehydrating agents (like T3P) can inadvertently drive the reaction toward the benzoxazole heterocycle rather than the desired amide.

Decision Matrix: Pathway Selection

Before selecting a coupling agent, the researcher must define the synthetic target.

Chemoselectivity Start Target Identification Role Role of 3-AFHBA Start->Role AsAcid Acting as Acid (COOH Activation) Role->AsAcid AsAmine Acting as Amine (NH2 Acylation) Role->AsAmine Protect CRITICAL: Protect 3-NH2 (Boc/Cbz) to prevent polymerization AsAcid->Protect Prevent Self-Coupling Selectivity Chemoselectivity Control: Kinetic N-acylation vs Thermodynamic O-acylation AsAmine->Selectivity Amide Target: Amide Protect->Amide HATU/EDC Selectivity->Amide Low Temp, Weak Base Benzox Target: Benzoxazole Selectivity->Benzox High Temp, T3P/Acid

Figure 1: Decision tree for selecting the appropriate synthetic pathway.

Comparative Analysis of Coupling Agents

Coupling AgentReactivity ProfileSuitability for 3-AFHBAByproduct Removal
T3P (Propanephosphonic acid anhydride)High reactivity, dehydrating.[1]Excellent. Ideal for benzoxazole formation or difficult amides. Low epimerization.[2][3]Easy. Water-soluble byproducts washed out in extraction.[2][3]
HATU Very High reactivity.Good. Best for rapid amide formation if cyclization is not desired (use at 0°C).Difficult. Tetramethylurea byproducts require chromatography.
EDC / HOBt Moderate reactivity.Moderate. Risk of

-acylisourea reaction with phenol. Slower kinetics.
Medium. Urea byproduct is water-soluble (EDC) but HOBt requires wash.
TBTU/HBTU High reactivity.[2]Poor. Counter-ions can interfere; lower atom economy than T3P.Difficult. Similar to HATU.

Detailed Protocols

Protocol A: 3-AFHBA as the Nucleophile (N-Acylation)

Objective: Couple an external Carboxylic Acid (R-COOH) to the 3-NH2 of 3-AFHBA without reacting with the 4-OH or 1-COOH.

Mechanism: Kinetic control. The amine is more nucleophilic than the phenol. By maintaining a pH < 9 and keeping the temperature low,


-acylation is favored over 

-acylation.

Reagents:

  • Substrate: 3-Amino-5-fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.2 M concentration) under Nitrogen.

  • Activation: Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes. Note: Pre-activation prevents the coupling agent from reacting with the phenol of 3-AFHBA.

  • Addition: Add 3-AFHBA (1.0 equiv) as a solid or solution in minimal DMF.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2-4 hours. Do not heat.

  • Monitoring: Monitor by LCMS. Look for

    
     of the amide. If 
    
    
    
    corresponds to a double addition,
    
    
    -acylation has occurred (reduce base equivalents in future runs).
  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove DIPEA and unreacted amine), then Brine. Dry over MgSO4.

Protocol B: 3-AFHBA as the Electrophile (COOH Activation)

Objective: Couple the 1-COOH of 3-AFHBA to an external Amine (R-NH2).

Critical Constraint: You must protect the 3-NH2 group (e.g., Boc-protection) prior to this step. If unprotected, the activated ester will react with the amine of a neighboring molecule, leading to oligomerization.

Reagents:

  • Substrate: 3-(Boc-amino)-5-fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Coupling Partner: Amine (R-NH2) (1.2 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for T3P)

Step-by-Step:

  • Setup: Dissolve Boc-protected 3-AFHBA and the external Amine in EtOAc (0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[1]

  • T3P Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

  • Workup (The T3P Advantage): Add water. Separate layers. Wash organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts), then 0.5 M HCl (removes Pyridine).

  • Deprotection: Remove Boc group using 4M HCl in Dioxane or TFA/DCM if the final target requires the free amine.

Protocol C: Synthesis of Benzoxazoles (Cyclodehydration)

Objective: Intentionally drive the reaction of 3-AFHBA with an aldehyde or acid to form a 2-substituted-benzoxazole-5-carboxylic acid.

Mechanism: Amide formation followed by dehydration of the hemiaminal (from aldehyde) or dehydration of the amide enol (from acid).

Benzoxazole Mix Mix 3-AFHBA + R-COOH Solvent: Xylene or DMF AddT3P Add T3P (2.0 equiv) Base: TEA Mix->AddT3P Heat Heat to 100-120°C (Microwave preferred) AddT3P->Heat Dehydration Result Formation of Benzoxazole Ring Heat->Result

Figure 2: Workflow for T3P-mediated benzoxazole synthesis.

Protocol:

  • Dissolve 3-AFHBA and Carboxylic Acid (1:1) in DMF.[3]

  • Add T3P (2.0 - 3.0 equiv) and Triethylamine (4 equiv).

  • Heat to 100°C for 4-8 hours.

  • Workup: Aqueous extraction.[2] The strong dehydrating power of T3P at high temperature closes the ring between the 3-NH and 4-OH.

The Self-Validating System (Troubleshooting)

To ensure scientific integrity, apply these validation checks during the workflow:

ObservationDiagnosisCorrective Action
LCMS shows Mass = Target + 18 Incomplete Cyclization (Protocol C). The intermediate amide exists but hasn't closed the ring.Increase temperature or add more T3P (dehydrating agent).
LCMS shows Mass = Target x 2 Dimerization.In Protocol B: Check Boc-protection purity. In Protocol A: Concentration too high; dilute to 0.05 M.
Low Yield / Precipitation Zwitterion insolubility.Switch solvent to NMP or DMSO. Ensure Base equivalents > 2.0 to fully solubilize the carboxylate.
NMR: Missing F-splitting Defluorination (Rare).Check for nucleophilic aromatic substitution conditions (unlikely with standard coupling agents, but possible with strong alkoxides).

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[1][2][3][5][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles. Synlett, 2009(16), 2723-2727. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Current Status: Online Role: Senior Application Scientist Ticket ID: SYN-3A5F4H-OPT[1] Executive Summary: The "Yield Killers" Synthesizing 3-Amino-5-fluoro-4-hydroxybenzoic acid presents a unique triad of challenges that...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: SYN-3A5F4H-OPT[1]

Executive Summary: The "Yield Killers"

Synthesizing 3-Amino-5-fluoro-4-hydroxybenzoic acid presents a unique triad of challenges that typically degrade yield:

  • Regioselectivity during Nitration: Ensuring the nitro group attaches at the C5 position (ortho to the hydroxyl) without over-nitrating or decarboxylating.[1]

  • Hydrodefluorination (The Silent Failure): The accidental cleavage of the Carbon-Fluorine (C-F) bond during the reduction step, often caused by standard Pd/C hydrogenation.[1]

  • Zwitterionic Solubility: Loss of product during workup due to its amphoteric nature (acting as both acid and base), leading to poor precipitation.[1]

This guide moves beyond standard textbook procedures to address these specific failure points.

Module 1: The Nitration Bottleneck

Objective: Synthesize the intermediate 3-fluoro-4-hydroxy-5-nitrobenzoic acid with >90% regioselectivity.

The Technical Challenge

The starting material, 3-fluoro-4-hydroxybenzoic acid , contains a deactivated ring (due to Fluorine) and an activated position ortho to the Hydroxyl group.[1] The risk here is exothermic runaway leading to dinitration or tar formation.[1]

Optimized Protocol

Reagents: Fuming


, Conc. 

.
  • Dissolution (Critical): Dissolve 3-fluoro-4-hydroxybenzoic acid in concentrated

    
    before adding nitric acid. Maintain temperature at 0–5°C .
    
    • Why: Sulfuric acid acts as a solvent and heat sink.[1] Pre-dissolution prevents localized hot spots where dinitration occurs.[1]

  • Controlled Addition: Add fuming

    
     (1.05 equivalents) dropwise over 60 minutes.
    
    • Thermodynamic Control: Do not allow internal temperature to exceed 10°C .[1]

  • Quenching: Pour the reaction mixture onto crushed ice (5x weight of acid).

    • Observation: The mono-nitro intermediate should precipitate as a yellow solid.[1]

Troubleshooting Table: Nitration
SymptomDiagnosisCorrective Action
Dark/Black Oil Oxidation/TarringTemperature exceeded 15°C. Improve cooling; add

slower.[1][2]
Low Yield (<60%) Solubility LossProduct is trapped in acidic water.[1] The nitro-acid is slightly soluble in dilute acid.[1] Saturated brine wash helps.[1]
Dinitration Excess ReagentReduce

to 1.0 eq. Verify stoichiometry.

Module 2: The Reduction Strategy (Critical Step)

Objective: Reduce the nitro group to an amine without removing the fluorine atom.[1]

The "Defluorination" Trap

Standard catalytic hydrogenation (


, Pd/C) is notorious for hydrodefluorination  (cleaving the C-F bond), producing the non-fluorinated impurity 3-amino-4-hydroxybenzoic acid.[1] This impurity is structurally nearly identical to your target, making separation by crystallization impossible.[1]
Recommended Route A: Chemical Reduction (High Fidelity)

Best for: Batch sizes <100g or when high purity is paramount.[1] System: Iron Powder / dilute Hydrochloric Acid (Bechamp Reduction) or Sodium Dithionite.[1]

Protocol (Fe/HCl):

  • Suspend the nitro intermediate in 50% aqueous ethanol.

  • Add Iron powder (3.5 eq) and heat to 80°C.

  • Add catalytic conc.[1] HCl (0.1 eq) or

    
     slowly.
    
  • Reflux for 2 hours.

  • Hot Filtration: Filter while hot to remove iron oxides.[1] The filtrate contains your target.[1]

Recommended Route B: Catalytic Hydrogenation (Scalable)

Best for: Industrial scale (>1kg).[1] System: Platinum on Carbon (Pt/C) or Sulfided Pt/C. Inhibitor: Add 0.5 equivalents of Acetic Acid or Sulfuric Acid .[1]

  • Mechanism:[1][2][3][4][5] Protonating the formed amine prevents it from poisoning the catalyst, while Platinum is less aggressive toward the C-F bond than Palladium [1].[1]

  • Pressure:[1][5][6][7][8] Keep

    
     pressure low (1–3 bar). High pressure favors defluorination.[1][6]
    

Module 3: Isolation & Purification (The Zwitterion)

Objective: Maximize recovery of the solid product.

The Isoelectric Point (pI) Logic

The product, 3-Amino-5-fluoro-4-hydroxybenzoic acid, exists as a cation at low pH and an anion at high pH.[1] It is least soluble at its isoelectric point (zwitterion form).[1]

Protocol:

  • Starting State: Your reduction filtrate is likely acidic (if Fe/HCl used) or neutral.[1]

  • pH Adjustment:

    • Slowly adjust pH to 4.5 – 5.0 using 20% NaOH or

      
      .
      
    • Visual Cue: The solution will become turbid.[1]

  • Aging: Stir the slurry at 0–5°C for 4 hours. Do not filter immediately; crystal growth requires time to exclude impurities.[1]

  • Wash: Wash the filter cake with ice-cold water (minimal volume) followed by cold isopropanol to remove colored impurities.

Visualizing the Workflow

The following diagram outlines the critical decision paths and failure points in the synthesis.

SynthesisWorkflow Start Start: 3-Fluoro-4-hydroxybenzoic acid Nitration Nitration (HNO3/H2SO4, <10°C) Start->Nitration CheckNitro Check: Isomer Purity? Nitration->CheckNitro CheckNitro->Nitration Impure (Recrystallize) ReductionDecision Reduction Method? CheckNitro->ReductionDecision Pure RouteFe Route A: Fe/HCl (Prevents Defluorination) ReductionDecision->RouteFe High Fidelity RoutePd Route B: Pd/C + H2 ReductionDecision->RoutePd Standard (Risky) TargetIntermediate Target Amine in Solution RouteFe->TargetIntermediate Defluorination FAILURE: Loss of Fluorine (Impurity: 3-amino-4-hydroxy...) RoutePd->Defluorination High Pressure/Temp RoutePd->TargetIntermediate With Inhibitors (Pt/C) Workup Workup: pH Adjustment (Target pH 4.5 - 5.0) TargetIntermediate->Workup FinalProduct Final Product: 3-Amino-5-fluoro-4-hydroxybenzoic acid Workup->FinalProduct

Caption: Synthesis workflow highlighting the critical reduction decision point to avoid hydrodefluorination.

Frequently Asked Questions (FAQ)

Q1: My product turns brown upon drying. What is happening? A: Aminophenols are highly susceptible to air oxidation.[1]

  • Fix: Dry the product in a vacuum oven at 40°C under a nitrogen bleed. Store in an amber bottle under inert gas.

Q2: Can I use Raney Nickel for the reduction? A: Raney Nickel is generally not recommended for fluorinated aromatics as it can be too active and promote defluorination unless strictly poisoned.[1] Iron/Acid or Sulfided Platinum are safer choices for preserving the C-F bond [2].[1]

Q3: The product is not precipitating at pH 4.5. A: You may have high salt content (salting-in effect) or too much organic solvent (ethanol) remaining from the reduction step.[1]

  • Fix: Concentrate the solution under vacuum to remove ethanol, then cool to 0°C. If necessary, "salt out" by adding NaCl, but usually, removing the alcohol is sufficient.[1]

Q4: How do I confirm I haven't lost the Fluorine atom? A:


 NMR is the gold standard.[1] A singlet around -130 to -140 ppm (depending on solvent) confirms the presence of Fluorine.[1] If you see a peak shift or disappearance, you have defluorinated.[1] Mass Spectrometry (M-H) will show a difference of 18 mass units (F=19 vs H=1).[1]

References

  • BenchChem Technical Support. (2025).[1][6][9] 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.[1][5][6] Retrieved from [1]

  • ChemicalBook. (2025).[1][9] Synthesis of 3-Amino-4-hydroxybenzoic acid (Analogous protocols). Retrieved from [1]

  • European Patent Office. (1989).[1][8] Preparation of 3-amino-4-hydroxybenzoic acids (EP0206635).[1][7][8] Retrieved from [1]

  • Google Patents. (2016).[1] Preparation method of 3-amino-4-hydroxybenzoic acid (CN105237423A).[1] Retrieved from [1]

Sources

Optimization

Troubleshooting crystallization and precipitation of 3-Amino-5-fluoro-4-hydroxybenzoic acid

Welcome to the Technical Support Center for Amphoteric Intermediates . Below is a comprehensive troubleshooting guide for the crystallization and precipitation of 3-Amino-5-fluoro-4-hydroxybenzoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amphoteric Intermediates .

Below is a comprehensive troubleshooting guide for the crystallization and precipitation of 3-Amino-5-fluoro-4-hydroxybenzoic acid . This guide is structured to address the unique physicochemical challenges imposed by the amino-phenol core and the fluorine substituent .

Compound Profile & Crystallization Physics
  • Chemical Nature: Amphoteric Zwitterion.[1]

  • Key Challenge: The molecule contains both an acidic group (Carboxylic acid, pKa ~4; Phenol, pKa ~8-9) and a basic group (Aniline, pKa ~3-4).

  • Fluorine Effect: The electron-withdrawing fluorine atom at position 5 increases the acidity of the phenolic hydroxyl and decreases the basicity of the amine compared to the non-fluorinated analog. This compresses the pH window for optimal crystallization.

  • Primary Failure Modes: Oxidation (browning), Oiling Out (LLPS), and pH Mismatch.

Part 1: Diagnostic Triage (Start Here)

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: What is the visual appearance? ClearSol Clear Solution (No solids) Start->ClearSol Oil Oiling Out (Two liquid phases) Start->Oil Sludge Brown/Grey Sludge (Discoloration) Start->Sludge FineSol Fine/Gel-like Solids (Slow Filtration) Start->FineSol Action1 Check pH vs. pI (See Module 1) ClearSol->Action1 Action2 Control Temp & Seeding (See Module 2) Oil->Action2 Action3 Add Antioxidants (See Module 3) Sludge->Action3 Action4 Ripening & Solvent Switch (See Module 4) FineSol->Action4

Figure 1: Diagnostic decision tree for crystallization failures.

Part 2: Troubleshooting Guides (Q&A Format)
Module 1: Yield Issues (No Precipitation)

Q: I acidified the reaction mixture, but the solution remains clear. Why isn't the product crashing out?

A: You likely missed the Isoelectric Point (pI) . Unlike simple acids, this zwitterionic compound has a "U-shaped" solubility curve. It is soluble in strong acid (as the cation


) and strong base (as the carboxylate/phenolate anion). It is least soluble only at its specific pI.
  • The Fluorine Factor: The fluorine atom lowers the pKa of the amine. While typical amino-benzoic acids precipitate around pH 4.5–5.0, the 5-fluoro derivative often requires a lower pH (typically pH 3.0 – 3.8 ) to reach minimum solubility.

  • Protocol Fix (The "pH Scan"):

    • Start with your acidic solution (pH < 1).

    • Slowly add 50% NaOH or

      
      .
      
    • Do not target a fixed number. Watch for the onset of turbidity.

    • Once turbidity begins, slow the addition. Stop exactly when the supernatant is clearest.

    • Critical: If you overshoot to pH 6+, the phenol deprotonates and solubility increases again.

Module 2: Oiling Out (Liquid-Liquid Phase Separation)

Q: Instead of crystals, I see oily droplets at the bottom of the flask. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] This occurs when the amorphous "oil" phase is more stable than the crystalline phase at the current temperature/supersaturation. This is common in fluorinated aromatics due to low surface tension.

Immediate Remedies:

  • Temperature Cycle: Re-heat the mixture until the oil dissolves back into a single phase. Cool much more slowly (e.g., 5°C/hour).

  • Seeding: You must bypass the nucleation energy barrier. Add seed crystals (0.5 wt%) at the cloud point. If you lack seeds, scratch the glass wall or use sonication to induce initial nucleation.

  • Solvent Modification: Oiling out often happens in water/alcohol mixtures. Increase the water ratio slightly to decrease the solubility limit, or switch to a solvent with a higher dielectric constant (e.g., Acetonitrile/Water instead of Ethanol/Water).

Module 3: Purity & Color (Oxidation)

Q: My product is off-white or grey/brown, but it should be white. Is it impure?

A: Yes, this is oxidative degradation. The 3-amino-4-hydroxy motif is electronically similar to o-aminophenol, which is highly prone to air oxidation, forming quinone-imine impurities (colored species) that occlude into the crystal lattice.

Stabilization Protocol:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Additives: Add 0.5 - 1.0 wt% Sodium Bisulfite (

    
    )  or Ascorbic Acid  to the aqueous phase during crystallization. This acts as a sacrificial antioxidant.
    
  • Light: Protect the crystallization vessel from direct light (wrap in foil), as fluorinated aromatics can be photosensitive.

Module 4: Morphology (Filtration Issues)

Q: The solid is a thick gel/paste that clogs the filter. How do I get filterable crystals?

A: You are likely forming dendritic needles or a solvate due to high supersaturation.

Optimization Steps:

Parameter Adjustment Reason
Agitation Increase RPM Prevents agglomeration and breaks thixotropic gels.
Addition Rate Slow down acid/base addition Keeps supersaturation low, promoting growth over nucleation (larger crystals).
Temperature Crystallize at higher temp (40-50°C) Promotes block-like morphology over needles; cool only after bulk crystallization.

| Ripening | Hold slurry for 2-4 hours | "Ostwald Ripening" allows small fines to dissolve and redeposit on larger crystals. |

Part 3: Standardized Protocols
Protocol A: pH Swing Crystallization (Recommended)

Best for isolation from crude synthesis mixtures.

  • Dissolution: Dissolve crude solid in dilute HCl (1M) to achieve pH < 1. Concentration should be approx 100 mg/mL.

  • Clarification: Add activated carbon (5 wt%), stir for 30 mins, and filter to remove colored impurities.

  • Neutralization (Step 1): Add 6M NaOH slowly until pH reaches ~2.0.

  • Antioxidant Addition: Add Sodium Bisulfite (1 wt% relative to product).

  • Crystallization (Step 2): Switch to 1M NaOH. Add dropwise until pH 3.5 ± 0.2 (Target pI range).

    • Note: Monitor for turbidity.

  • Aging: Stir at 20°C for 3 hours.

  • Filtration: Filter and wash with cold water (adjusted to pH 3.5).

Protocol B: Anti-Solvent Recrystallization

Best for increasing purity of isolated material.

  • Solvent: Dissolve 3-Amino-5-fluoro-4-hydroxybenzoic acid in minimum volume of warm Ethanol or Methanol (40°C).

  • Anti-solvent Prep: Prepare a vessel with Water + 0.5% Ascorbic Acid.

  • Addition: Add the organic solution slowly into the water (Reverse Addition) while stirring rapidly.

    • Ratio: Target a final solvent ratio of 1:3 (Alcohol:Water).

  • Cooling: Cool to 0-5°C over 2 hours.

Part 4: Mechanism Visualization

The following diagram illustrates the solubility window and the "Danger Zones" for this specific molecule.

SolubilityCurve cluster_acid Acidic Zone (pH < 2) cluster_pI Isoelectric Zone (pH 3.0 - 4.0) cluster_base Basic Zone (pH > 7) Cation Cationic Form (Soluble) NH3+ / COOH Zwitterion Zwitterion (INSOLUBLE) NH3+ / COO- Cation->Zwitterion Add Base (Deprotonate COOH) Anion Anionic Form (Soluble) NH2 / COO- Zwitterion->Anion Add Base (Deprotonate NH3+ & OH) Warning Warning: Fluorine shifts pI lower than expected Warning->Zwitterion

Figure 2: Solubility behavior of 3-Amino-5-fluoro-4-hydroxybenzoic acid across pH zones.

References
  • Mettler Toledo. Liquid-Liquid Phase Separation (Oiling Out) in Crystallization. Available at: [Link] (Accessed: 2024).

  • PubChem. 3-Amino-5-fluoro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Available at: [Link] (Accessed: 2024).

  • Suzuki, H., et al. (2006).[3] "Novel benzene ring biosynthesis from C3 and C4 primary metabolites." Journal of Biological Chemistry (describing 3-amino-4-hydroxybenzoic acid intermediates).[3] Available at: [Link] (Accessed: 2024).

  • Bergfors, T. Phase Separation (Oiling Out) Troubleshooting Guide. Uppsala University. Available at: [Link] (Accessed: 2024).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 3-Amino-5-fluoro-4-hydroxybenzoic Acid

Executive Summary: The "Zwitterionic Trap" Purifying 3-Amino-5-fluoro-4-hydroxybenzoic acid presents a dual challenge common to amphoteric fluoro-aromatics: Solubility: It behaves as a zwitterion, possessing low solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

Purifying 3-Amino-5-fluoro-4-hydroxybenzoic acid presents a dual challenge common to amphoteric fluoro-aromatics:

  • Solubility: It behaves as a zwitterion, possessing low solubility in organic solvents and water at its isoelectric point (pI), but high solubility in strong acid or base.

  • Stability: The ortho-amino-phenol motif is highly susceptible to oxidative degradation, forming quinone-imine impurities that cause rapid browning.

This guide moves beyond standard protocols to address the specific physicochemical behavior introduced by the 5-fluorine atom , which increases lipophilicity while simultaneously lowering the pKa of the phenolic hydroxyl group compared to the non-fluorinated parent.

Core Purification Protocol: Isoelectric Precipitation

The most scalable and effective method for isolating this compound is Isoelectric Precipitation . Unlike standard extraction, this method utilizes the molecule's zwitterionic nature to "crash" it out of solution at its point of lowest solubility.

The Mechanism

At extremely low pH (pH < 2), the amine is protonated (


), making the molecule a soluble cation. At high pH (pH > 9), the carboxylic acid and phenol are deprotonated, making it a soluble anion. Between these extremes lies the Isoelectric Point (pI) , where the net charge is zero, and water solubility is minimal.

Note on Fluorine Effect: The electron-withdrawing fluorine atom at the 5-position acidifies the neighboring phenolic hydroxyl. Consequently, the pI of this analog is slightly lower (more acidic) than the non-fluorinated parent (3-amino-4-hydroxybenzoic acid).

Step-by-Step Workflow

Reagents Required:

  • Deoxygenated Water (Sparged with

    
     or Ar)
    
  • Concentrated HCl[1][2]

  • 50% NaOH or

    
    
    
  • Activated Carbon (high surface area)

  • Antioxidant: Ascorbic Acid (0.1% w/v) or Sodium Bisulfite

Protocol:

  • Dissolution (Acidic Phase): Suspend the crude solid in deoxygenated water (10-15 volumes). Slowly add concentrated HCl until the solution becomes clear (Target pH < 1.5).

    • Why? This fully protonates the amine, breaking the zwitterionic lattice.

  • Oxidative Scavenging: Add Activated Carbon (5-10 wt%) and Ascorbic Acid (0.1 wt%). Stir for 30 minutes under inert atmosphere.

    • Why? Carbon adsorbs colored quinone impurities; Ascorbic acid prevents new oxidation during processing.

  • Filtration: Filter through a Celite pad to remove carbon. The filtrate should be clear to pale yellow.

  • Controlled Precipitation (The Critical Step):

    • Cool the filtrate to 5–10°C.

    • Slowly add 50% NaOH dropwise while monitoring pH with a calibrated probe.

    • Target pH Window: 4.0 – 5.0.

    • Observation: A thick precipitate will form as you approach the pI.

  • Aging: Stir the slurry at 5°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the solid. Wash with a minimal amount of cold, deoxygenated water (adjusted to pH 4.5).

  • Drying: Dry under vacuum at 40°C. Avoid high heat to prevent thermal decarboxylation or oxidation.

Visualization: Solubility & Charge State

Zwitterion_Equilibrium Figure 1: pH-Dependent Solubility Equilibrium of 3-Amino-5-fluoro-4-hydroxybenzoic acid. Acid Cationic Form (Soluble at pH < 2) NH3+ / COOH Zwitter Zwitterionic Form (Insoluble Precipitate at pH 4-5) NH3+ / COO- Acid->Zwitter Add Base (Deprotonate COOH) Zwitter->Acid Add Acid Base Anionic Form (Soluble at pH > 8) NH2 / COO- / O- Zwitter->Base Add Base (Deprotonate OH/NH3+) Base->Zwitter Add Acid

Chromatographic Purification (HPLC/Prep)

If the purity from precipitation (<98%) is insufficient, Preparative HPLC is required. Standard silica chromatography is not recommended due to severe streaking caused by the zwitterion interacting with silanols.

Recommended Method Parameters
ParameterRecommendationTechnical Rationale
Column Phase PFP (Pentafluorophenyl) or C18PFP columns offer superior selectivity for fluorinated aromatics and separate regioisomers better than C18.
Mobile Phase A Water + 10mM Ammonium AcetateProvides buffering at pH ~4.5-5.0 to keep the molecule in a stable, neutral state, improving peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally yields sharper peaks; Methanol is cheaper for large-scale prep.
Modifier Avoid TFA Trifluoroacetic acid (TFA) can form ion pairs that are difficult to remove. Formic acid (0.1%) is acceptable if MS detection is used.
Detection UV @ 254 nm & 280 nmThe aromatic ring absorbs strongly here.

Troubleshooting & FAQs

Q1: My product turns brown/black immediately upon filtering. What is happening?

Diagnosis: Rapid oxidative polymerization. The Science: The 3-amino-4-hydroxy motif is structurally similar to p-aminophenol.[3] In the presence of oxygen and trace metals (Fe/Cu from water or spatulas), it oxidizes to a quinone imine, which polymerizes into dark pigments.[4] Solution:

  • Chelation: Add 1mM EDTA to your aqueous solvents to sequester metal ions.

  • Deoxygenation: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.[4][5]

  • Antioxidant: Add 0.1% Sodium Metabisulfite to the crystallization mother liquor.

Q2: I adjusted the pH to 7.0, but the yield is very low.

Diagnosis: You overshot the Isoelectric Point (pI). The Science: Unlike simple benzoic acids, this molecule has a phenolic hydroxyl. The fluorine atom at position 5 increases the acidity of the phenol (lowering its pKa). At pH 7, a significant portion of the molecule may already be deprotonating to the anionic form (soluble), leading to yield loss in the filtrate. Solution: Target a slightly more acidic pH window (pH 4.0 – 5.0 ) for maximum precipitation.

Q3: The compound streaks badly on my HPLC column.

Diagnosis: Secondary silanol interactions or unstable ionization state. The Science: On standard C18 columns, the basic amine interacts with free silanols on the silica support. Solution:

  • Switch Column: Use a "End-capped" C18 column or a PFP column.

  • Increase Ionic Strength: Increase Ammonium Acetate concentration to 20mM to mask silanol interactions.

Q4: Can I use normal phase silica flash chromatography?

Diagnosis: Not recommended. The Science: Zwitterions are too polar for standard silica/hexane/ethyl acetate systems. They will adhere to the top of the column. Solution: If you must use flash chromatography, use a C18 Reverse Phase Flash cartridge . If only silica is available, use a highly polar mobile phase: DCM:MeOH:NH4OH (80:19:1), but expect poor resolution.

Storage & Stability Protocol

To maintain purity >99% over time, strict storage conditions are required.

  • Container: Amber glass vial (blocks UV light which catalyzes oxidation).

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: Store at -20°C.

  • Desiccant: Store vial inside a secondary container with silica gel (hydrolysis protection).

References

  • Synthesis & Purification of Aminohydroxybenzoic Acids

    • Source: European Patent Office (EP 0206635 B1).[6] "Process for the preparation of 3-amino-4-hydroxybenzoic acids."

    • Relevance: Establishes the baseline protocol for acid-base precipit
    • Link:

  • Oxidation Mechanisms of Aminophenols

    • Source: BenchChem Technical Support.[4][5] "Preventing Oxidation of Aminophenol Compounds."

    • Relevance: Details the role of metal ions and pH in the discoloration of aminophenol deriv
    • Link:

  • Solubility of Zwitterionic Polymorphs

    • Source:Crystal Growth & Design (via NIH/PubMed).
    • Relevance: Explains the hydration shells and solubility minimums of zwitterionic benzoic acids.
    • Link:

  • HPLC Methods for Polar Aromatic Acids

    • Source:Biomedical Chromatography. "Simultaneous determination of p-aminobenzoic acid and its metabolites."
    • Relevance: Validates the use of Ammonium Acetate buffers for amino-benzoic acid separ
    • Link:

Sources

Optimization

Minimizing by-product formation in 3-Amino-5-fluoro-4-hydroxybenzoic acid synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid. As a critical building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid. As a critical building block in pharmaceutical development, achieving high purity and yield is paramount. This document provides in-depth troubleshooting guides and detailed protocols to address common challenges and minimize by-product formation.

Navigating this Guide

This guide is structured around two common synthetic pathways to 3-Amino-5-fluoro-4-hydroxybenzoic acid. Each section includes a troubleshooting FAQ and a detailed experimental protocol.

  • Route A: Nitration of 3-Fluoro-4-hydroxybenzoic Acid followed by Reduction.

  • Route B: Carboxylation of 2-Amino-4-fluorophenol (Kolbe-Schmitt Reaction).

Route A: Nitration and Reduction Pathway

This two-step synthesis first introduces a nitro group onto the 3-fluoro-4-hydroxybenzoic acid backbone, which is subsequently reduced to the desired amine. While seemingly straightforward, this route presents challenges in controlling regioselectivity during nitration and ensuring complete reduction without side reactions.

Troubleshooting and FAQs: Route A

Question 1: My final product is a dark, discolored solid, even after purification. What is the likely cause?

Answer: Discoloration, often appearing as black or brown crystals, is a common issue in this synthesis.[1] The primary causes are typically:

  • Formation of Nitrophenol Impurities: During the nitration of 3-fluoro-4-hydroxybenzoic acid, harsh reaction conditions can lead to the formation of colored nitrophenol by-products.

  • Oxidation of the Aminophenol Product: The final product, an aminophenol, is susceptible to oxidation, which can form highly colored polymeric species. This is particularly prevalent if the product is exposed to air and light for extended periods, especially under basic or neutral pH conditions.

  • Incomplete Reduction By-products: Incomplete reduction of the nitro group can lead to the formation of nitroso, azoxy, or azo compounds, which are often colored.

Causality and Solution: To mitigate discoloration, it is crucial to control the reaction conditions stringently and handle the product appropriately.

  • Nitration Control: Perform the nitration at low temperatures (0-5 °C) and add the nitrating agent slowly to prevent temperature spikes and side reactions.

  • Inert Atmosphere: During the reduction step and subsequent work-up, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting amine.

  • Purification: Recrystallization from water or aqueous ethanol, often with the addition of a small amount of a reducing agent like sodium dithionite or activated charcoal, can help remove colored impurities.

Question 2: My NMR analysis shows a mixture of isomers after the nitration step. How can I improve the regioselectivity?

Answer: The nitration of 3-fluoro-4-hydroxybenzoic acid is directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating meta-directors. The desired product is 5-fluoro-4-hydroxy-3-nitrobenzoic acid. However, the formation of other isomers is possible.

Causality and Solution: The formation of isomers is governed by the electronics and sterics of the starting material. To favor the desired isomer:

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can sometimes improve selectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.

Question 3: The yield of my reduction step is consistently low. What are the potential reasons?

Answer: Low yields in the reduction of the nitro group can stem from several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst (in case of catalytic hydrogenation), or insufficient reaction time.

  • Side Reactions: As mentioned, side reactions can lead to the formation of by-products like hydroxylamines, which may not precipitate with the desired product.

  • Product Loss During Work-up: The product has some solubility in water, so excessive washing or using large volumes of solvent during extraction can lead to significant product loss.

Causality and Solution:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. The reaction may be sensitive to catalyst poisons.

  • Work-up Optimization: Minimize the volume of water used during work-up and consider back-extracting the aqueous layers to recover any dissolved product.

Experimental Protocol: Route A

Step 1: Nitration of 3-Fluoro-4-hydroxybenzoic Acid

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 3-fluoro-4-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of 4.5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-fluoro-4-hydroxy-3-nitrobenzoic acid.

Step 2: Reduction of 5-Fluoro-4-hydroxy-3-nitrobenzoic Acid

  • To a solution of 10.0 g of 5-fluoro-4-hydroxy-3-nitrobenzoic acid in 100 mL of ethanol, add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst through a pad of celite and wash the celite with ethanol.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from water/ethanol to obtain pure 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Data Summary Table: Route A
StepKey ReagentsTemperature (°C)Typical YieldKey By-products
Nitration HNO₃, H₂SO₄0 - 585-95%Isomeric nitration products, dinitro compounds
Reduction H₂, Pd/C20 - 2590-98%Nitroso, azoxy, and azo compounds
Reaction Pathway and By-product Formation: Route A

Route_A cluster_0 Nitration cluster_1 Reduction A 3-Fluoro-4-hydroxybenzoic acid B 5-Fluoro-4-hydroxy-3-nitrobenzoic acid A->B HNO₃, H₂SO₄ C Isomeric By-products A->C Side Reaction D 5-Fluoro-4-hydroxy-3-nitrobenzoic acid E 3-Amino-5-fluoro-4-hydroxybenzoic acid D->E H₂, Pd/C F Incomplete Reduction (Nitroso, Azoxy, Azo) D->F Side Reaction

Caption: Synthetic pathway for Route A, highlighting potential by-product formation.

Route B: Carboxylation of 2-Amino-4-fluorophenol

This route utilizes the Kolbe-Schmitt reaction to directly carboxylate 2-amino-4-fluorophenol. The main challenge in this approach is controlling the regioselectivity of the carboxylation, as the reaction can proceed at either the ortho or para position relative to the hydroxyl group.

Troubleshooting and FAQs: Route B

Question 1: My primary product is the wrong isomer. How can I control the position of carboxylation?

Answer: The Kolbe-Schmitt reaction is known for its sensitivity to reaction conditions, which dictate the ortho/para selectivity.[2][3][4] In the case of 2-amino-4-fluorophenol, carboxylation can occur at either the C5 or C3 position.

Causality and Solution: The regioselectivity is primarily influenced by the nature of the counter-ion and the reaction temperature.

  • Counter-ion Effect: Smaller cations like Na⁺ tend to favor ortho-carboxylation, while larger cations like K⁺ or Cs⁺ favor the para-product.[3] To obtain 3-Amino-5-fluoro-4-hydroxybenzoic acid (carboxylation at C5), using potassium hydroxide is generally preferred.

  • Temperature: Higher temperatures often favor the thermodynamically more stable para-isomer. Careful control of the reaction temperature is crucial.

Question 2: My yield is low, and I recover a significant amount of starting material. What is happening?

Answer: Low conversion in the Kolbe-Schmitt reaction can be attributed to several factors:

  • Insufficient Pressure: The reaction requires high pressure of carbon dioxide to proceed efficiently. Leaks in the autoclave or insufficient CO₂ pressure will result in low conversion.

  • Presence of Water: The presence of water can decrease the yield.[3] It is essential to use dry starting materials and solvents.

  • Decarboxylation: The product itself can undergo decarboxylation back to the starting aminophenol at elevated temperatures.[5][6]

Causality and Solution:

  • Pressure and Temperature: Ensure the autoclave is properly sealed and can maintain the required pressure throughout the reaction. A typical pressure is around 100 atm at 150-180 °C.

  • Anhydrous Conditions: Dry the 2-amino-4-fluorophenol and the potassium hydroxide thoroughly before use.

  • Reaction Time: Optimize the reaction time. A reaction time that is too short will result in incomplete conversion, while a time that is too long, especially at high temperatures, can lead to decarboxylation.

Question 3: During the reaction, the pressure in my autoclave drops significantly. Is this normal?

Answer: A drop in pressure is expected as the gaseous carbon dioxide is consumed in the reaction to form the carboxylate salt. However, a rapid or complete loss of pressure could indicate a leak in the system, which would lead to a failed reaction.

Causality and Solution: Monitor the pressure throughout the reaction. A gradual decrease is normal. If a leak is suspected, the reaction should be stopped, and the equipment checked.

Experimental Protocol: Route B
  • Place 12.7 g of 2-amino-4-fluorophenol and 16.8 g of potassium hydroxide in a high-pressure autoclave.

  • Seal the autoclave and evacuate the air, then fill with carbon dioxide to a pressure of 10-15 atm.

  • Heat the autoclave to 170 °C with stirring. The pressure will increase.

  • Introduce additional carbon dioxide to bring the pressure to 100 atm.

  • Maintain the reaction at 170 °C and 100 atm for 6 hours.

  • Cool the autoclave to room temperature and vent the excess CO₂.

  • Dissolve the solid reaction mass in 200 mL of water.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated crude product by filtration.

  • Recrystallize from hot water with a small amount of activated charcoal to yield pure 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Data Summary Table: Route B
StepKey ReagentsTemperature (°C)Pressure (atm)Typical YieldKey By-products
Carboxylation KOH, CO₂17010060-75%Isomeric carboxylation product, unreacted starting material
Reaction Pathway and By-product Formation: Route B

Route_B A 2-Amino-4-fluorophenol B Potassium 2-amino-4-fluorophenoxide A->B KOH C 3-Amino-5-fluoro-4-hydroxybenzoic acid B->C 1. CO₂, 100 atm, 170°C 2. H⁺ D Isomeric By-product (4-Amino-5-fluoro-2-hydroxybenzoic acid) B->D Side Reaction

Caption: Kolbe-Schmitt carboxylation pathway for Route B, showing the desired product and potential isomeric by-product.

References

  • PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • PubMed. 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. Available from: [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. Available from: [Link]

  • National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link]

  • BYJU'S. Kolbe's Reaction Mechanism. Available from: [Link]

  • Chemikals. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available from: [Link]

  • YouTube. Kolbe Schmitt Reaction with mechanism and applications. Available from: [Link]

  • PubChemLite. 3-amino-5-fluoro-4-hydroxybenzoic acid (C7H6FNO3). Available from: [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Google Patents. US2488472A - Process of decarboxylating ortho- and para-hydroxy benzoic acids.
  • Dalton Transactions. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for synthesizing 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives

Technical Support Center: Synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic Acid Derivatives Welcome to the technical support center for the synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid and its derivatives. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic Acid Derivatives

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable troubleshooting steps to optimize your reaction conditions and ensure reproducible, high-yield results.

General Synthetic Strategy

The synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives typically involves a multi-step process starting from a commercially available substituted phenol or benzoic acid. A common route involves the nitration of a protected 4-hydroxybenzoic acid derivative, followed by reduction of the nitro group to an amine. The strategic introduction of the fluorine atom can occur at various stages, depending on the desired regioselectivity and the stability of the intermediates.

Below is a generalized workflow for the synthesis:

Synthetic Workflow A Starting Material (e.g., 4-Hydroxybenzoic Acid Derivative) B Protection of Hydroxyl/Carboxyl Groups A->B Acetylation/Esterification C Electrophilic Aromatic Substitution (e.g., Nitration/Halogenation) B->C HNO3/H2SO4 or Halogenating Agent D Functional Group Interconversion (e.g., Reduction of Nitro Group) C->D H2, Pd/C or SnCl2 E Deprotection D->E Acid/Base Hydrolysis F Final Product (3-Amino-5-fluoro-4-hydroxybenzoic acid derivative) E->F

Caption: Generalized workflow for the synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I am observing low to no yield of my desired product. What are the potential causes and how can I improve it?

A1: Low or no yield is a common issue in multi-step organic synthesis. The causes can range from suboptimal reaction conditions to degradation of starting materials or products. Here’s a systematic approach to troubleshoot this problem:

  • Reagent Quality and Stoichiometry:

    • Insight: The purity of your starting materials and reagents is critical. Impurities can interfere with the reaction or poison catalysts. Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.

    • Actionable Steps:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • Use freshly opened or purified solvents and reagents, especially for moisture-sensitive steps.

      • Carefully recalculate the molar equivalents of all reagents. For critical steps like nitration or reduction, a slight excess of the key reagent may be beneficial, but large excesses can lead to side reactions.

  • Reaction Temperature and Time:

    • Insight: Electrophilic aromatic substitution and reduction reactions are often sensitive to temperature.[1][2][3] Insufficient temperature can lead to a slow reaction rate, while excessive heat can cause decomposition or the formation of undesired byproducts.

    • Actionable Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

      • If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10 °C increments).

      • If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.

  • Catalyst Activity (for reduction steps):

    • Insight: For catalytic hydrogenation (e.g., using Pd/C), the catalyst's activity is paramount. The catalyst can be poisoned by impurities (e.g., sulfur compounds) or become deactivated over time.

    • Actionable Steps:

      • Use a fresh batch of catalyst.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.

      • For reactions involving tin(II) chloride (SnCl2) reduction, ensure the reaction is sufficiently acidic to keep the tin salts in solution.[4]

The following decision tree can guide your troubleshooting process for low yield:

Low Yield Troubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Temperature and Time CheckReagents->OptimizeConditions Pure/Correct PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impure/Incorrect TLC_LCMS Monitor Reaction Progress (TLC/LC-MS) OptimizeConditions->TLC_LCMS CheckCatalyst Check Catalyst Activity (if applicable) ReplaceCatalyst Use Fresh Catalyst CheckCatalyst->ReplaceCatalyst Inactive Success Improved Yield CheckCatalyst->Success Active IncompleteReaction Incomplete Reaction? TLC_LCMS->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No AdjustTempTime Adjust Temperature/Time IncompleteReaction->AdjustTempTime Yes SideProducts->CheckCatalyst No SideProducts->AdjustTempTime Yes AdjustTempTime->TLC_LCMS PurifyReagents->TLC_LCMS ReplaceCatalyst->TLC_LCMS

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge, especially in electrophilic aromatic substitution reactions on highly activated or deactivated rings.

  • Over-nitration/halogenation:

    • Insight: The presence of activating groups (-OH, -NH2) can make the aromatic ring highly susceptible to electrophilic attack, leading to the introduction of more than one nitro or halogen group.[5][6]

    • Actionable Steps:

      • Perform the reaction at a lower temperature to increase selectivity.

      • Slowly add the nitrating or halogenating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

      • Consider using a milder nitrating or halogenating agent.

      • Protecting the activating groups can modulate their directing effects and prevent over-reaction.

  • Oxidation of the Amine or Phenol:

    • Insight: The amino and hydroxyl groups are susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air, which can lead to colored impurities.[7]

    • Actionable Steps:

      • Run the reaction under an inert atmosphere (N2 or Ar).

      • Use degassed solvents.

      • For purification, consider adding a small amount of a reducing agent like sodium hydrosulfite to the workup to prevent oxidation of the product.[8]

  • Incomplete Reduction:

    • Insight: The reduction of a nitro group to an amine proceeds through several intermediates (e.g., nitroso, hydroxylamine). If the reduction is not complete, these intermediates can remain as impurities.

    • Actionable Steps:

      • Ensure sufficient catalyst loading and reaction time.

      • Increase the hydrogen pressure for catalytic hydrogenation if the reaction is stalling.

      • Monitor the reaction by TLC until the starting material is fully consumed.

The following table summarizes common impurities and suggested mitigation strategies:

Impurity TypePotential CauseSuggested Mitigation Strategy
Di-nitrated/Di-halogenated ProductOverly harsh reaction conditionsLower temperature, slow addition of electrophile, use of protecting groups.
Oxidized Byproducts (colored)Air oxidation of phenol or aminePerform reaction under inert atmosphere, use degassed solvents, add antioxidant during workup.[7][8]
Nitroso/Hydroxylamine IntermediatesIncomplete reduction of nitro groupIncrease catalyst loading, extend reaction time, increase H2 pressure.
Decarboxylation ProductHigh reaction temperatures in the presence of strong acid or baseUse milder reaction conditions, protect the carboxylic acid as an ester.
Q3: I am struggling with the purification of the final product. What are the best practices for isolating and purifying these compounds?

A3: 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives are often amphoteric and can be challenging to purify.

  • Crystallization:

    • Insight: Crystallization is often the most effective method for purifying the final product. The choice of solvent is crucial.

    • Actionable Steps:

      • Experiment with a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, and mixtures thereof).

      • If the product is a salt (e.g., hydrochloride), crystallization from an acidic aqueous solution can be effective.[9][10]

      • If the product is in its free base/acid form, consider converting it to a salt to facilitate crystallization and improve stability.

  • Chromatography:

    • Insight: Column chromatography can be used for purification, but the polar nature of these compounds can lead to tailing on silica gel.

    • Actionable Steps:

      • Use a polar stationary phase like alumina or a modified silica gel.

      • Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce tailing.

      • Reverse-phase chromatography (C18) can also be an effective alternative.

  • Acid-Base Extraction:

    • Insight: The amphoteric nature of the molecule can be exploited for purification.

    • Actionable Steps:

      • Dissolve the crude product in a suitable organic solvent.

      • Wash with a mild acidic solution (e.g., dilute HCl) to remove basic impurities.

      • Wash with a mild basic solution (e.g., saturated NaHCO3) to remove acidic impurities.

      • The desired product can often be precipitated by adjusting the pH of the aqueous layer to its isoelectric point.

The following diagram illustrates a potential side reaction pathway leading to an impurity:

Side Reaction Reactant 3-Nitro-5-fluoro-4-hydroxybenzoic acid Reduction Reduction (e.g., H2, Pd/C) Reactant->Reduction DesiredProduct Desired Product (3-Amino-5-fluoro-4-hydroxybenzoic acid) Reduction->DesiredProduct Complete SideProduct Impurity (e.g., 3,3'-Azoxybis(5-fluoro-4-hydroxybenzoic acid)) Reduction->SideProduct Incomplete/Side Reaction IncompleteReduction Incomplete Reduction/ Oxidative Coupling

Sources

Optimization

3-Amino-5-fluoro-4-hydroxybenzoic acid stability, degradation, and proper storage conditions

This technical guide serves as a specialized support center for 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1571-72-8 / Derivatives), a critical intermediate in the synthesis of kinase inhibitors and antibiotics. Status...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1571-72-8 / Derivatives), a critical intermediate in the synthesis of kinase inhibitors and antibiotics.

Status: Senior Application Scientist | Priority: High | Context: Stability & Handling

Executive Summary: 3-Amino-5-fluoro-4-hydroxybenzoic acid is a tri-substituted benzene derivative featuring an ortho-aminophenol motif flanked by an electron-withdrawing fluorine atom. While the fluorine atom provides some metabolic stability, the ortho-aminophenol core renders the compound susceptible to oxidative degradation and light-induced polymerization. Strict adherence to inert atmosphere storage is required to prevent the formation of quinone imines (browning).

Part 1: Storage & Handling Protocols (The "Before" Phase)
Q: What are the absolute optimal storage conditions for long-term stability?

A: This compound is hygroscopic and oxidatively labile .

  • Temperature: Store at -20°C for long-term (>3 months). Short-term storage (active use) at 2–8°C is acceptable.

  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) . The ortho-amino/hydroxy pairing is a thermodynamic trap for oxygen, leading to rapid auto-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term banking.

  • Desiccation: Store inside a secondary container (desiccator) with active silica gel or Drierite®.

Q: I received the shipment at room temperature. Is the compound compromised?

A: Likely not, provided the transit time was <72 hours and the vial remained sealed.

  • Verification: Inspect physical appearance.[1]

    • Pass: Off-white to pale beige crystalline powder.

    • Fail: Dark brown, sticky, or clumped solid (indicates hydrolysis or advanced oxidation).

  • Action: Immediately transfer to -20°C. If the color is dark, perform a purity check (see Part 4) before use in sensitive couplings.

Part 2: Stability & Degradation Mechanisms (The "Why" Phase)
Degradation Pathway Analysis

The primary instability arises from the 3-amino-4-hydroxy (aminophenol) moiety.

  • Oxidative Dehydrogenation: In the presence of air and light, the aminophenol core oxidizes to a quinone imine . This species is highly electrophilic and reacts with remaining starting material to form colored dimers (azo/phenazine-like linkages), causing the "browning" effect.

  • Decarboxylation: Prolonged exposure to heat (>40°C) or acidic moisture can trigger the loss of CO₂, converting the benzoic acid into 2-amino-6-fluorophenol .

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Storage Risks Compound 3-Amino-5-fluoro- 4-hydroxybenzoic Acid (Off-White Powder) Quinone Quinone Imine Intermediate (Reactive Electrophile) Compound->Quinone Oxidation (O2 + Light) Decarb 2-Amino-6-fluorophenol (Decarboxylation Product) Compound->Decarb Heat (>40°C) / Acid Polymer Polymeric Aggregates (Dark Brown/Black) Quinone->Polymer Polymerization

Figure 1: Primary degradation routes. The oxidative pathway (Red) is the most common cause of purity loss in storage.

Part 3: Experimental Troubleshooting (The "During" Phase)
Q: The compound is not dissolving completely in DMSO. What should I do?

A:

  • Cause: The zwitterionic nature of amino acids can reduce solubility in neutral organic solvents.

  • Solution:

    • Sonicate at 30–40°C for 5–10 minutes.

    • Acidification: If using for HPLC, add 0.1% Formic Acid to protonate the amine.

    • Basification: If using for coupling reactions, adding 1.0 eq of DIPEA often breaks the zwitterionic lattice, instantly improving solubility in DMF/DMSO.

Q: My reaction turned black immediately upon adding the base. Did it decompose?

A: Not necessarily, but you are witnessing rapid oxidation.

  • Mechanism: Deprotonating the phenol (pKa ~8-9) creates a phenolate anion, which is significantly more electron-rich and prone to oxidation than the neutral phenol.

  • Prevention:

    • Degas all solvents (sparge with Ar/N₂ for 15 mins) before adding the compound.

    • Add the base (DIPEA/TEA) last , ideally at 0°C, under a positive pressure of inert gas.

Q: Can I use this compound in aqueous buffers?

A: Yes, but with caveats.

  • Stability Window: Stable in aqueous buffers (pH 4–8) for <24 hours.

  • Risk: At pH > 9, auto-oxidation accelerates 10-fold. Prepare solutions fresh and keep on ice.

Part 4: Analytical Validation & Protocols
Standard Purity Check (HPLC-UV)

Use this protocol to quantify the level of "browning" (oxidative impurity).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV 254 nm (aromatic) & 210 nm (amide/acid)
Pass Criteria Main peak >95%.[2][3] Impurities at RRT 0.8-0.9 (Quinones) <1%.
Re-Purification Protocol (Recrystallization)

If purity drops below 90% (dark brown solid), perform this rescue protocol:

  • Dissolve: Suspend the solid in minimum hot water (80°C) containing 1% sodium bisulfite (antioxidant).

  • Filter: Filter hot through a 0.2 µm nylon membrane to remove black polymeric insolubles.

  • Crystallize: Allow the filtrate to cool slowly to 4°C. The zwitterion should crystallize out.

  • Wash: Filter and wash with ice-cold water followed by cold diethyl ether.

  • Dry: Vacuum dry over P₂O₅ in the dark.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid. (Structural analog data used for functional group analysis). Retrieved from [Link]

Sources

Troubleshooting

Improving solubility of 3-Amino-5-fluoro-4-hydroxybenzoic acid in HPLC mobile phase

<Technical Support Center Topic: Improving Solubility of 3-Amino-5-fluoro-4-hydroxybenzoic acid in HPLC Mobile Phase For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Improving Solubility of 3-Amino-5-fluoro-4-hydroxybenzoic acid in HPLC Mobile Phase For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Understanding the Analyte

3-Amino-5-fluoro-4-hydroxybenzoic acid is a challenging compound for reversed-phase HPLC (RP-HPLC) due to its complex chemical nature. Its structure contains three ionizable functional groups: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and an aromatic amino (-NH2) group. This trifunctional, amphoteric nature means the molecule's overall charge and, consequently, its polarity and solubility, are highly dependent on the pH of its environment.

At different pH values, the molecule can exist as a cation, an anion, or a neutral zwitterion. This variability is the primary cause of common chromatographic issues such as poor solubility, peak tailing, and inconsistent retention times. The key to a robust and reproducible HPLC method is to control the analyte's ionization state by carefully managing the mobile phase composition, particularly its pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the analysis of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Q1: My sample is precipitating in the autosampler vial after I dilute it with the mobile phase. What should I do?

A1: This is a classic sign of analyte insolubility in your chosen diluent. Sample precipitation can block injectors and column frits, leading to system over-pressure and downtime[1][2].

  • Immediate Action: Do not inject the cloudy sample. Prepare a fresh sample using a diluent in which the analyte is known to be soluble (e.g., a small amount of DMSO, methanol, or a buffered solution at a pH that favors solubility).

  • Root Cause Analysis: The initial mobile phase conditions of your gradient may be too non-polar (high organic content) for your polar analyte, causing it to crash out of solution.

  • Solution: The sample diluent should be as close as possible in composition to the initial mobile phase, or even slightly weaker (more aqueous), to ensure good peak shape[3]. If the analyte is insoluble in the initial mobile phase, consider a different injection solvent (like 100% water or a buffered aqueous solution) but be mindful of using a small injection volume to avoid peak distortion[4].

Q2: Why is my analyte peak showing significant tailing or fronting?

A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by having the mobile phase pH too close to the analyte's pKa.[5]

  • Analyte-Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the ionized amino group of your analyte, causing peak tailing[6].

  • Operating Near a pKa: When the mobile phase pH is within about 1.5 units of an analyte's pKa, the molecule exists as a mixture of ionized and non-ionized forms. These two forms have different retention times, leading to broadened or split peaks[7].

  • Troubleshooting Steps:

    • pH Adjustment: The most effective solution is to adjust the mobile phase pH to be at least 2 units away from the pKa of the functional groups. For this molecule, you would either go to a low pH (e.g., pH < 2.5) to protonate the carboxylate and keep the amine protonated, or a mid-range pH to create a stable zwitterion.

    • Buffer Strength: Ensure your buffer concentration is sufficient (typically 10-50 mM) to control the pH effectively across the column and resist changes when the sample is introduced[8].

    • Column Choice: If tailing persists, consider a column with advanced end-capping or a different stationary phase chemistry designed to minimize silanol interactions[6].

Q3: My analyte's retention time is drifting or shifting between injections. Why is this happening?

A3: Retention time instability is a common symptom of an un-equilibrated column or an improperly buffered mobile phase[1][9].

  • Inadequate Buffering: If the buffer's pKa is far from the mobile phase pH or its concentration is too low, it cannot effectively control the pH. Small, inadvertent changes in mobile phase preparation can lead to significant pH shifts, drastically altering the retention time of ionizable compounds like yours[10].

  • Column Equilibration: Columns, especially when using additives or ion-pairing agents, require sufficient time to equilibrate with the mobile phase. If equilibration is incomplete, the stationary phase surface is still changing, causing retention times to drift[1].

  • Solution:

    • Choose a buffer with a pKa close to your target mobile phase pH[8]. For example, a phosphate buffer (pKa ~2.1, 7.2) or a formate buffer (pKa ~3.8) are excellent choices for controlling pH in the acidic range.

    • Always allow the column to equilibrate with at least 10-15 column volumes of the mobile phase before starting your analysis[1].

Q4: I am seeing very low sensitivity or no peak at all. Could this be a solubility issue?

A4: Yes, low sensitivity can be directly linked to poor solubility. If the analyte is not fully dissolved in the mobile phase, you are injecting a lower effective concentration, leading to a smaller peak.

  • Mechanism: Undissolved analyte may be filtered out by inline filters or may adsorb irreversibly to system components or the column head[1].

  • Optimization Strategy:

    • Perform Solubility Studies: Before method development, test the analyte's solubility in different potential mobile phase constituents (water, acetonitrile, methanol) and at different pH values.

    • Adjust Mobile Phase: Systematically alter the mobile phase pH and organic solvent composition based on your solubility findings. The goal is to find a condition where the analyte is fully dissolved and chromatographically retained.

    • Consider HILIC: For very polar compounds that are poorly retained even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase. HILIC uses a high-organic mobile phase with a small amount of aqueous buffer, which can be ideal for dissolving and retaining polar analytes[3].

Systematic Protocols for Method Development

Protocol 1: Mobile Phase pH Scouting Experiment

This protocol will help you determine the optimal mobile phase pH for good peak shape and retention.

Objective: To evaluate the effect of pH on the retention and peak symmetry of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Buffers: Phosphoric acid (for pH 2-3), Formic acid (for pH 3-4), Ammonium acetate (for pH 4-6).

  • Calibrated pH meter.

  • Standard C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Stock solution of the analyte.

Procedure:

  • Prepare Buffered Mobile Phases:

    • Prepare three different aqueous buffer solutions at a concentration of 20 mM:

      • Buffer A1: Phosphoric acid, adjusted to pH 2.5 with NaOH/HCl.

      • Buffer A2: Formic acid, adjusted to pH 3.8 with NH4OH/HCOOH.

      • Buffer A3: Ammonium acetate, adjusted to pH 5.0.

    • For each buffer, prepare a mobile phase consisting of 95% aqueous buffer and 5% Acetonitrile (v/v).

  • System Setup:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Analysis:

    • Equilibrate the system with the pH 2.5 mobile phase for at least 15 column volumes.

    • Inject the analyte standard. Record the retention time, peak asymmetry, and theoretical plates.

    • Repeat the equilibration and injection for the pH 3.8 and pH 5.0 mobile phases.

  • Data Evaluation:

    • Summarize the results in a table to compare the chromatographic performance at each pH. The ideal pH will provide a sharp, symmetrical peak with adequate retention.

Data Interpretation Table:

Mobile Phase pHExpected Analyte Charge StatePredicted Retention ChangeExpected Peak Shape
~2.5 Cationic (Amine protonated, Carboxyl protonated)High retention (less polar)Good
~3.8 Zwitterionic (Amine protonated, Carboxyl deprotonated)Intermediate retentionPotentially complex
~5.0 Anionic/Zwitterionic mixtureLower retention (more polar)May show tailing
Diagram: Troubleshooting Workflow for Solubility & Peak Shape Issues

This flowchart provides a logical path for diagnosing and solving common problems.

G cluster_diluent Solubility Troubleshooting cluster_peak Peak Shape Optimization cluster_retention Stability Troubleshooting Start Problem Observed: Precipitation, Poor Peak Shape, or Drifting Retention CheckDiluent Is sample precipitating in diluent? Start->CheckDiluent CheckPeakShape Is peak tailing, fronting, or split? Start->CheckPeakShape CheckRetention Is retention time unstable? Start->CheckRetention CheckDiluent->CheckPeakShape No ChangeDiluent Change sample diluent. Match to initial mobile phase or use weaker solvent. (e.g. 100% Aqueous Buffer) CheckDiluent->ChangeDiluent Yes CheckPeakShape->CheckRetention No AdjustpH Adjust Mobile Phase pH. Move pH >2 units from pKa. (See Protocol 1) CheckPeakShape->AdjustpH Yes Equilibrate Increase column equilibration time (10-15 column volumes). CheckRetention->Equilibrate Yes End Robust Method Achieved CheckRetention->End No ChangeDiluent->CheckPeakShape CheckBuffer Is buffer adequate? (10-50 mM, pKa near pH) AdjustpH->CheckBuffer CheckBuffer->CheckRetention CheckBuffer2 Verify buffer choice and concentration. Equilibrate->CheckBuffer2 CheckBuffer2->End

Caption: Troubleshooting workflow for HPLC issues.

References

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Agilent. Available at: [Link]

  • Restek Corporation. (n.d.). Reversed-phase HPLC Buffers. Restek. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC-USA. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Sepax Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Sepax Technologies. Available at: [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. Available at: [Link]

  • Dolan, J. W. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.eu. Available at: [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

Sources

Optimization

Strategies for scaling up laboratory synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid

The following guide serves as a technical support center for the scale-up synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid . It is designed for organic chemists and process engineers, focusing on the critical "Nitrati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for the scale-up synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid . It is designed for organic chemists and process engineers, focusing on the critical "Nitration-Reduction" pathway, which is the most viable route for industrial scalability.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Scale-up strategies, impurity control (defluorination), and safety protocols.

Part 1: Strategic Route Analysis & Raw Material Qualification

For the scale-up of 3-Amino-5-fluoro-4-hydroxybenzoic acid, the industry-standard approach involves the electrophilic aromatic nitration of 3-fluoro-4-hydroxybenzoic acid followed by chemoselective reduction .

Why this route? Direct functionalization of the benzoic acid core is more atom-efficient than starting from acyclic precursors. The hydroxyl group at C4 directs the incoming nitro group to the C5 position (ortho to -OH, meta to -COOH), naturally yielding the desired substitution pattern.

The "Defluorination Trap"

Critical Warning: The most common failure mode in this synthesis is hydrodefluorination during the reduction step. Aromatic carbon-fluorine bonds are labile under standard catalytic hydrogenation conditions (Pd/C, H2, heat), leading to the non-fluorinated impurity 3-amino-4-hydroxybenzoic acid.

  • Mitigation: Use Platinum on Carbon (Pt/C) or sulfided catalysts, which are less active toward C-F hydrogenolysis than Palladium.

Reaction Scheme (Graphviz)

SynthesisRoute SM Starting Material 3-Fluoro-4-hydroxybenzoic acid Nitration Step 1: Nitration HNO3 / H2SO4 < 10°C SM->Nitration Electrophilic Subst. Intermediate Intermediate 3-Fluoro-4-hydroxy-5-nitrobenzoic acid Nitration->Intermediate Precipitation Reduction Step 2: Reduction H2, Pt/C (Sulfided) Avoid Pd/C! Intermediate->Reduction Chemoselective Hyd. Product Target Product 3-Amino-5-fluoro-4-hydroxybenzoic acid Reduction->Product Zwitterion Isolation

Caption: Optimized synthetic pathway emphasizing the critical catalyst switch in Step 2 to prevent defluorination.

Part 2: Detailed Scale-Up Protocols

Step 1: Regioselective Nitration

Objective: Introduce the nitro group at C5 without over-nitrating or decarboxylating.

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid (1.0 eq), HNO3 (fuming, 1.05 eq), H2SO4 (solvent/catalyst).

  • Protocol:

    • Dissolve the starting material in concentrated H2SO4 at 0°C. Exotherm Warning: Dissolution is exothermic.

    • Add HNO3 dropwise, maintaining internal temperature below 10°C . Higher temperatures promote dinitration and decarboxylation.

    • Stir for 2-3 hours at 0-5°C. Monitor by HPLC.

    • Quench: Pour onto crushed ice/water mixture. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid, will precipitate as a yellow solid.

    • Filtration: Filter and wash with cold water to remove residual acid.

Step 2: Chemoselective Hydrogenation

Objective: Reduce -NO2 to -NH2 while preserving the C-F bond.

  • Reagents: Nitro-intermediate, 5% Pt/C (sulfided) or 1% Pt/C, Hydrogen (5-10 bar), Methanol or Ethanol.

  • Protocol:

    • Suspend the wet nitro-intermediate in Methanol (10V).

    • Add Pt/C catalyst (2-5 wt% loading). Note: Do not use standard Pd/C unless strictly monitoring reaction time, as it accelerates defluorination.

    • Pressurize with H2 (5 bar) at ambient temperature (20-25°C).

    • Endpoint Control: Monitor H2 uptake. Stop immediately upon cessation of uptake. Prolonged exposure leads to defluorination.

    • Filter catalyst under inert atmosphere (Nitrogen) to prevent ignition.

Step 3: Isolation of the Zwitterion

Objective: Purify the amino acid without chromatography.

  • Mechanism: The product is amphoteric. It is soluble in strong acid (as the ammonium salt) and strong base (as the carboxylate/phenolate). It is least soluble at its isoelectric point (pI).

  • Protocol:

    • Concentrate the methanolic filtrate from Step 2.

    • Adjust pH to 3.5 - 4.5 (approximate pI) using dilute HCl or NaOH.

    • Cool to 0-5°C to maximize crystallization.

    • Filter the off-white solid and dry under vacuum at 40°C.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Impurity Formation (Defluorination)

User Question: "I am seeing a 10-15% impurity peak at M-18 (loss of Fluorine) in my LC-MS after hydrogenation. How do I stop this?"

Senior Scientist Response: This is the classic "Defluorination Trap." You are likely using Palladium on Carbon (Pd/C) or running the reaction too hot.

  • Root Cause: Palladium is an excellent catalyst for hydrogenolysis of aryl halides. The presence of the electron-donating amino group (formed during reaction) further activates the ring for defluorination.

  • Solution: Switch to Platinum on Carbon (Pt/C) , preferably a sulfided grade. Platinum is far less active for C-F cleavage. Alternatively, add a catalyst poison like diphenyl sulfide (trace amounts) if you must use Pd, but Pt is the cleaner engineering solution. Lower the temperature to <25°C.

Issue 2: Low Yield in Nitration

User Question: "My nitration yield is only 50%, and I see a significant amount of black tar. What is happening?"

Senior Scientist Response: Tar formation indicates oxidative decomposition, likely due to local hot spots or lack of temperature control .

  • Root Cause: Nitration is highly exothermic. If the HNO3 is added too fast, the local temperature spikes, causing the phenolic ring to oxidize (tarring) or the carboxyl group to leave (decarboxylation).

  • Solution: Improve heat transfer. Use a jacketed reactor with vigorous stirring. Ensure the internal temperature never exceeds 10°C during addition. Verify your H2SO4 concentration; if it's too weak, the reaction stalls; too strong/hot, it chars.

Issue 3: Product Solubility Loss

User Question: "After hydrogenation, I cannot get the product to precipitate. The solution is dark."

Senior Scientist Response: You are likely missing the Isoelectric Point (pI) window.

  • Root Cause: As an amino acid, the product is highly soluble as a hydrochloride salt (pH < 2) or a sodium salt (pH > 7).

  • Solution: Do not just "neutralize" to pH 7. You must titrate slowly to pH 3.5–4.0 . Use a calibrated pH meter, not paper. The product is a zwitterion and will crash out effectively only in this narrow window.

Part 4: Data Summary & FAQs

Key Process Parameters
ParameterNitration StepHydrogenation Step
Critical Control Temperature (< 10°C)Catalyst Selection (Pt vs Pd)
Solvent H2SO4 (Concentrated)Methanol or Ethanol
Major Impurity Dinitro / Decarboxylated speciesDes-fluoro analog (3-amino-4-hydroxy...)[1]
Safety Hazard Thermal RunawayH2 Flammability / Catalyst Ignition
Frequently Asked Questions

Q: Can I use Fe/HCl for the reduction instead of catalytic hydrogenation? A: Yes, chemical reduction (Bechamp reduction) using Iron or Tin (SnCl2) is a viable alternative if you lack high-pressure hydrogenation equipment. It avoids defluorination completely but generates significant iron/tin waste, which can be difficult to remove from the zwitterionic product during scale-up.

Q: Is the starting material 3-fluoro-4-hydroxybenzoic acid commercially available? A: Yes, it is a standard fine chemical (CAS 350-29-8). Ensure the purity is >98% to avoid isomeric impurities that are hard to separate later.

Q: How do I store the final product? A: Amino-hydroxybenzoic acids are prone to oxidation (turning brown/black) upon air exposure. Store under nitrogen in amber glass bottles at 2-8°C.

Part 5: Workflow Diagram

Workflow Start Start: Raw Material QC (Check HPLC Purity) React1 Nitration Reactor Temp < 10°C Stirring: High Shear Start->React1 Quench Quench into Ice Water Precipitate Nitro-Intermediate React1->Quench React2 Hydrogenation Reactor Catalyst: Pt/C Pressure: 5 bar Quench->React2 Check QC Check: Defluorination? If > 1%, Stop & Purify React2->Check Check->React2 Fail (Adjust Params) Isolate Isolation Tank Adjust pH to 3.5-4.0 Filter & Dry Check->Isolate Pass

Caption: Operational workflow for the batch synthesis, highlighting the critical QC checkpoint after hydrogenation.

References

  • Preparation of 3-amino-4-hydroxybenzoic acids (Analogous Chemistry) . European Patent Office.[2] EP0206635B1. Available at:

  • Hydrogenation troubleshooting: Chemoselective hydrogenation in the presence of aromatic fluorine . Reddit ChemPros / Literature Consensus. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . Journal of Chemical Research. Available at: [Link]

  • Detection of weak hydrogen bonding to fluoro and nitro groups in solution . Organic & Biomolecular Chemistry. Available at: [Link]

  • 4-Fluorobenzoic acid: Properties and Manufacturing . Wikipedia / Chemical Data. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 3-Amino-5-fluoro-4-hydroxybenzoic Acid Reactions with Thin-Layer Chromatography (TLC)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor chemical reactions involving 3-Amino-5-fluoro-4-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor chemical reactions involving 3-Amino-5-fluoro-4-hydroxybenzoic acid. The content is structured to address common challenges and provide actionable solutions, ensuring the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this?

A1: Streaking or tailing of spots is a common issue in TLC and can be attributed to several factors.[1][2] One of the primary causes is the application of a too-concentrated sample to the plate.[1][2] This overloading saturates the stationary phase, leading to a continuous "tail" rather than a compact spot. Additionally, the high polarity of 3-Amino-5-fluoro-4-hydroxybenzoic acid, with its amino, hydroxyl, and carboxylic acid functional groups, can lead to strong interactions with the silica gel stationary phase, causing streaking. The use of an inappropriate solvent system can also contribute to this problem.[1]

Q2: I'm not seeing any spots on my developed TLC plate, even under UV light and after staining. What should I do?

A2: The absence of visible spots can be due to a few reasons. The most common is that the sample concentration is too low.[1] To address this, try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[1] Another possibility is that the chosen visualization method is not suitable for your compound. While UV light is a good starting point, not all compounds are UV-active.[3] For 3-Amino-5-fluoro-4-hydroxybenzoic acid, which contains an amino group, a ninhydrin stain is often effective.[4][5][6] Finally, ensure that the solvent level in the developing chamber is below the baseline where the samples are spotted; otherwise, the sample will dissolve into the solvent pool instead of migrating up the plate.[1]

Q3: The Rf values for my spots are inconsistent between experiments. How can I improve reproducibility?

A3: Reproducibility in TLC is influenced by several environmental and procedural factors.[7] To improve consistency, it is crucial to maintain a controlled environment. This includes ensuring the TLC chamber is properly saturated with the mobile phase vapor, which can be achieved by lining the chamber with filter paper wetted with the solvent.[6] The composition of the mobile phase should be precisely measured, and fresh solvent should be used for each run, as differential evaporation can alter the solvent ratio.[8] Other factors that can affect Rf values include the thickness of the silica gel layer, the temperature, and the humidity of the laboratory.[7]

Q4: My starting material and product have very similar Rf values, making it difficult to monitor the reaction progress. What are my options?

A4: When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. The first step is to experiment with different mobile phase compositions to optimize selectivity.[9] Trying solvent systems with varying polarities and compositions can often improve separation.[3] If modifying the mobile phase is insufficient, using a "co-spot" can be very helpful.[10] A co-spot involves applying both the starting material and the reaction mixture to the same lane on the TLC plate. If the reaction has progressed, you will see two distinct spots. If the spots merge into one, it may indicate that the reaction has not proceeded or that the separation is still inadequate.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the TLC analysis of reactions involving 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Problem 1: Irregular Spot Shapes (Not Circular)
Symptom Potential Cause(s) Recommended Solution(s)
Elongated or Distorted Spots Uneven application of the sample.Use a fine capillary tube for spotting to ensure small, uniform spots.[8]
Damage to the silica gel surface during spotting.Apply the sample gently without scratching the stationary phase.[8]
Downward Crescent Shape Disturbance of the adsorbent during spotting.Re-spot on an undamaged area of the plate.
Upward Crescent Shape Strongly acidic or basic nature of the compound (e.g., the carboxylic acid or amino group).Add a small amount of acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) to the eluting solvent to improve spot shape.
Problem 2: Poor Separation or Resolution
Symptom Potential Cause(s) Recommended Solution(s)
Spots are too close together. The mobile phase polarity is not optimal.Experiment with different solvent systems. For polar compounds like 3-Amino-5-fluoro-4-hydroxybenzoic acid, a more polar mobile phase may be required.[3]
Spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the analyte.Increase the polarity of the mobile phase. For example, increase the proportion of a polar solvent like methanol or ethyl acetate in a hexane or dichloromethane-based system.
Spots run with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase.[7]
All spots appear as a single streak. Sample overload.Dilute the sample before spotting or apply a smaller amount.[2]
Problem 3: Issues with the Mobile Phase and Development
Symptom Potential Cause(s) Recommended Solution(s)
The solvent front runs unevenly. The TLC plate is touching the side of the chamber or the filter paper.[1]Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.
The bottom of the TLC plate is not level in the solvent.Make sure the developing chamber is on a level surface and the plate is placed evenly.
Rf values change significantly between runs. The chamber was not saturated with solvent vapor.[7]Line the chamber with filter paper wetted with the mobile phase and allow it to equilibrate for at least 20 minutes before placing the plate inside.
The composition of the mobile phase has changed due to evaporation.Use a lid to seal the developing chamber and prepare fresh mobile phase for each experiment.[8]

Section 3: Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Reaction of 3-Amino-5-fluoro-4-hydroxybenzoic Acid
  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.[4]

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[8] Do not use a pen, as the ink can chromatograph with the solvent.[1]

    • Mark small, evenly spaced points along the baseline for sample application.

  • Sample Application (Spotting):

    • Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., methanol, ethyl acetate).

    • Use a capillary tube to apply a small spot of the solution to the marked points on the baseline. The spot should be no more than 1-2 mm in diameter.[7][8]

    • For reaction monitoring, it is best practice to spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) on the same plate.[10]

    • Allow the solvent to fully evaporate from the spots before developing the plate.

  • Development:

    • Prepare the mobile phase. A common starting point for polar aromatic compounds is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve separation.[11][12][13]

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.[8]

    • Line the chamber with filter paper, wet it with the mobile phase, and seal the chamber to allow the atmosphere to become saturated with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[3]

    • Allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[3]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and circle any visible spots with a pencil.[14]

    • For enhanced visualization of the amino-containing compounds, use a ninhydrin stain.[5][6] Prepare a solution of 1.5g ninhydrin in 100mL of n-butanol with 3.0mL of acetic acid.[5]

    • Spray the plate evenly with the ninhydrin solution and gently heat it with a heat gun until colored spots (typically purple or pink) appear.[6]

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co prep_chamber Prepare & Saturate Developing Chamber spot_co->prep_chamber develop Develop Plate prep_chamber->develop dry_plate Dry Plate & Mark Solvent Front develop->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain Stain Plate (e.g., Ninhydrin) uv_vis->stain analyze Analyze Results (Calculate Rf) stain->analyze

Caption: Workflow for monitoring a chemical reaction using TLC.

Section 4: Data Interpretation

Calculating the Retention Factor (Rf)

The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic of a particular compound in a specific solvent system and can be used for identification purposes when compared to a known standard.

Interpreting the Chromatogram for Reaction Progress
  • Lane 1 (Starting Material): Shows a single spot corresponding to the starting material.

  • Lane 2 (Co-spot): Helps to confirm the identity of the starting material spot in the reaction mixture.

  • Lane 3 (Reaction Mixture):

    • At the beginning of the reaction, this lane will show a prominent spot for the starting material.

    • As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear.

    • The reaction is considered complete when the starting material spot is no longer visible in this lane.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • CUSABIO. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Rochester. Troubleshooting: TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • AKJournals. (2010). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. [Link]

  • University of York. General procedure. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (1998). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]

  • University of California, Los Angeles. TLC Visualization Solutions. [Link]

  • Journal of Visualized Experiments. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • PubChem. 3-amino-5-fluoro-4-hydroxybenzoic acid. [Link]

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

Sources

Optimization

Preventing oxidation and discoloration of 3-Amino-5-fluoro-4-hydroxybenzoic acid

Technical Support Center: 3-Amino-5-fluoro-4-hydroxybenzoic Acid Stability Guide Emergency Triage: Quick Status Check ObservationLikely CauseImmediate Action Pink/Red Tint Early-stage surface oxidation (Quinone imine for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-fluoro-4-hydroxybenzoic Acid Stability Guide

Emergency Triage: Quick Status Check

ObservationLikely CauseImmediate Action
Pink/Red Tint Early-stage surface oxidation (Quinone imine formation).[1]Usable. Recrystallize if high purity is required.[1]
Brown/Black Crust Advanced oxidative polymerization.[1]Purify. Material likely degraded; requires activated charcoal treatment.[1]
Purple Solution Metal-catalyzed chelation/oxidation.[1]Discard or Sequester. Add EDTA immediately; check solvent quality.[1]
Does not dissolve Zwitterionic "isoelectric" lock.Adjust pH. Do NOT simply heat in air.[1] See Solubilization section.

Module 1: The Mechanism of Failure

Q: Why does this specific molecule discolor so aggressively?

A: The instability is structural, not a defect in manufacturing. 3-Amino-5-fluoro-4-hydroxybenzoic acid contains an ortho-aminophenol motif.[1] While the carboxylic acid (position 1) and fluorine (position 5) provide some electron-withdrawing stability, the adjacent amino (-NH₂) and hydroxyl (-OH) groups create a "redox active" site.

When exposed to oxygen, especially at neutral or basic pH, the molecule undergoes a Radical Oxidative Cascade . The fluorine atom, while generally stabilizing, cannot prevent the formation of the highly colored ortho-quinone imine species.

Visualizing the Degradation Pathway:

OxidationMechanism cluster_prevention Intervention Points Start 3-Amino-5-fluoro- 4-hydroxybenzoic acid (Colorless) Trigger Trigger: O2 + Light + Base Start->Trigger Intermediate Semiquinone Radical (Reactive) Trigger->Intermediate -1e-, -H+ Product Ortho-Quinone Imine (Deep Red/Brown) Intermediate->Product -1e-, -H+ Polymer Polymeric Tars (Black/Insoluble) Product->Polymer Michael Addition Coupling Acid Acidic pH (Protonates NH2) Acid->Intermediate Blocks Inert Argon/N2 (Removes O2) Inert->Trigger Blocks

Figure 1: The oxidative cascade from the stable aminophenol to the colored quinone imine. Note that intervention must happen before the radical formation.

Module 2: Storage & Handling Protocols

Q: How should I store the solid material for long-term stability?

A: The solid state is relatively stable if the "Three Killers" are managed: Moisture, Oxygen, and Light.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C.

    • Critical Note: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a micro-solution layer where oxidation accelerates rapidly.

Q: Can I use a desiccator? A: Yes, but an opaque vacuum desiccator is preferred.[1] If using a clear desiccator, wrap the vial in aluminum foil.

Module 3: Solution Chemistry & Reaction Optimization

Q: I need to dissolve it. What solvent system prevents discoloration?

A: The "Danger Zone" is solubilization. This molecule is zwitterionic; it has low solubility in water/organic solvents at neutral pH.[1]

  • The Trap: Users often add NaOH to dissolve it. STOP.

  • The Risk: At basic pH, the phenol deprotonates to a phenolate . Phenolates are electron-rich and oxidize ~100x faster than neutral phenols.[1]

Protocol: The "Safe Solubilization" Workflow

  • Degas First: Sparge your solvent (Water, MeOH, or DMF) with Argon for 15 minutes before adding the solid.

  • Add Antioxidants: Pre-dissolve a reducing agent in the solvent.[1]

    • Aqueous/Alcoholic: Ascorbic Acid (0.1 - 0.5 equiv) or Sodium Bisulfite.[1]

    • Organic (DMF/DMSO): BHT (Butylated hydroxytoluene) is less effective here; stick to strict anaerobiosis.

  • Control pH: If you must use base, use a Schlenk line .[1] Add the base only after the system is oxygen-free.

Table 1: Recommended Additives for Solution Stability

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1 - 1.0% w/vScavenges O₂; Reduces Quinones back to Phenols.[1]HPLC mobile phases; Aqueous reactions.[1][2]
Sodium Bisulfite 0.1 - 0.5% w/vReacts with Quinones to form colorless adducts.[1]Work-up; Storage solutions.[1]
EDTA 1 - 5 mMChelates trace Cu/Fe (oxidation catalysts).[1]Buffers; Biological assays.[1][3]
HCl (0.1 M) N/A (Solvent)Protonates amine (deactivates ring).NMR samples; Stock solutions.

Module 4: Purification & Recovery

Q: My batch has turned brown. Can I save it?

A: Yes, unless it has turned to black tar.[1] The colored impurities are usually present in trace amounts (high extinction coefficient).

Protocol: Activated Charcoal Recrystallization

  • Dissolve: Dissolve the crude material in the minimum amount of hot dilute HCl (1M) or ethanol (degassed).

    • Why Acid? It keeps the amine protonated (ammonium form), which is resistant to further oxidation during heating.

  • Treat: Add Activated Charcoal (5-10% by weight of the solute).

  • Heat: Stir at 50-60°C for 15 minutes under an inert atmosphere (if possible).

  • Filter: Filter while hot through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Precipitate: Cool the filtrate slowly. If in acid, neutralize carefully to the isoelectric point (approx pH 3-4) to precipitate the zwitterion.

  • Dry: Dry under vacuum in the dark.

Visualizing the Recovery Workflow:

Purification Step1 1. Dissolve in Degassed Dilute HCl (Protonation protects ring) Step2 2. Add Activated Charcoal (Adsorbs colored quinones) Step1->Step2 Step3 3. Filter Hot (Celite) Step2->Step3 Step4 4. Neutralize to Isoelectric Point (pH ~3.5 - 4.5) Step3->Step4 Step5 5. Isolate White Solid Step4->Step5

Figure 2: Purification workflow to recover oxidized material.

References

  • BenchChem Technical Support. (2025).[1][2][4] Preventing Oxidation of Aminophenol Compounds.[1][2][4] Retrieved from BenchChem Technical Guides.[1] Link

  • Nielsen, A. et al. (2004).[1] Oxidation of aminophenols in acidic and alkaline solutions.[1][2][4] Biochimica et Biophysica Acta.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Fluoro-4-hydroxybenzoic acid.[1]Link

  • Organic Syntheses. (1998).[1] Preparation of fluorinated aminobenzoic acids.[1] Org.[1] Synth. Coll. Vol. 9. Link

  • PubChem. (2025).[1] Compound Summary: 3-Amino-5-fluoro-4-hydroxybenzoic acid.[1] National Library of Medicine.[1] Link

Sources

Troubleshooting

Managing harsh reaction conditions for fluorinated aromatic compounds

Technical Support Center: Fluorinated Aromatic Methodologies Authorized Access: Level 4 (Research & Process Development) Welcome, Colleague. You have reached the Advanced Application Support for Fluorination Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatic Methodologies Authorized Access: Level 4 (Research & Process Development)

Welcome, Colleague. You have reached the Advanced Application Support for Fluorination Chemistry. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your C-F bond formation is failing. Fluorination is not merely "another substitution"; it is a battle against the high hydration energy of the fluoride ion (


) and the thermodynamic stubbornness of the metal-fluorine bond.

This guide bypasses standard textbook theory. It addresses the harsh realities of these reactions: extreme temperatures, vessel corrosion, and thermal runaways. We will treat your setup as a system that must be rigorously validated at every step.

Module 1: Reactor Integrity & Safety (The Hardware)

Current Status: Critical. Issue: "My glass reactor is etching," or "I see metallic particulate in my reaction mixture."

The Causality: At high temperatures (


), fluoride ions in aprotic polar solvents (DMSO, Sulfolane) act as powerful bases and corrodents. If any moisture is present, you generate HF. Borosilicate glass will dissolve, producing 

gas and water, which autocatalytically generates more HF. Standard stainless steel (304/316) will suffer pitting and stress corrosion cracking.
Troubleshooting & Protocol

Q: What material must I use for Halex reactions above 180°C? A: You must switch to Hastelloy C-276 or a Nickel-Copper (Monel 400) alloy.

  • Hastelloy C-276: The gold standard.[1] High molybdenum content protects against reducing acids (HF) and pitting.[2]

  • Monel 400: Excellent for HF resistance but vulnerable if oxidizing agents (like nitric acid) are present in the matrix.

  • PTFE/PFA Liners: Usable only up to

    
    . Above this, they creep and become permeable to HF, corroding the steel shell behind them.
    

Q: How do I passivate a new metal reactor before a fluorination campaign? A: An unpassivated vessel will scavenge fluoride, killing your stoichiometry. Protocol:

  • Clean: Degrease with acetone/methanol.

  • Pickle: Circulate 5%

    
     / 1% HF solution at 
    
    
    
    for 2 hours (for Hastelloy).
  • Fluorinate (The "Seasoning"): Run a "dummy" reaction with solvent and KF (no substrate) at operating temperature (

    
    ) for 12 hours. This creates a stable metal-fluoride layer (
    
    
    
    ) on the wall.
  • Verify: Rinse and dry.[3] The vessel wall should appear matte grey, not shiny.

Module 2: Nucleophilic Fluorination (The Halex Desk)

Current Status: Stalled. Issue: "My SNAr reaction (Halex) has 20% conversion after 24 hours. I added more KF, but nothing happened."

The Causality: The "Fluoride Paradox": You need solubility to react, but solvated fluoride is non-nucleophilic because it is surrounded by a tight solvent shell.

  • The Killer: Water.[4] Even 500 ppm of water will hydrate the fluoride ion, rendering it inert.

  • The Trap: Lattice Energy. Crystalline KF has a massive lattice energy. It will not dissolve in organic solvents without help.

Troubleshooting & Protocol

Q: Why is my KF inactive despite being "anhydrous"? A: "Oven-dried" is not enough. You need Spray-Dried Potassium Fluoride (sd-KF) . Standard KF has a low surface area (


). Spray-dried KF has a high surface area (

), allowing for faster dissolution kinetics.

Q: How do I validate the "Desert Condition"? A: You must remove water during the process. Protocol (The Azeotropic Distillation Method):

  • Charge: Substrate + sd-KF + Polar Solvent (Sulfolane or DMSO).

  • Add Entrainer: Add 20% volume of Toluene or Xylene.

  • Distill: Heat to reflux. The Toluene/Water azeotrope boils off.

  • Measure: Collect the distillate in a Dean-Stark trap. Do not proceed until the returning solvent is clear.

  • Titrate: Draw an aliquot of the reaction solvent. Karl-Fischer titration must read < 100 ppm .

  • React: Distill off the remaining toluene and ramp to reaction temp (

    
    ).
    

Q: My Phase Transfer Catalyst (PTC) decomposed. What happened? A: You likely used a quaternary ammonium salt (e.g., TBAB) above


. They undergo Hofmann elimination.
Solution:  Switch to Tetraphenylphosphonium bromide (

)
or TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine). These are stable up to

.

HalexWorkflow cluster_0 Critical Control Point Start Start: Aryl Chloride Solvent Solvent Selection (Sulfolane/DMSO) Start->Solvent KF_Prep KF Preparation (Must be Spray-Dried) Solvent->KF_Prep Drying Azeotropic Drying (Toluene/Xylene) Target <100ppm H2O KF_Prep->Drying Add Entrainer Reaction Reaction (180-220°C) PTC: Ph4PBr Drying->Reaction Distill off Entrainer Reaction->Reaction Monitor via GC (Not TLC) Quench Quench & Filter (Remove KCl/KF) Reaction->Quench

Caption: The Optimized Halex Workflow. Note the Critical Control Point at the drying stage; failure here ensures reaction failure.

Module 3: Electrophilic & Deoxofluorination (The Selectivity Desk)

Current Status: Unstable. Issue: "My DAST reaction turned black and exothermed," or "Pd-catalyzed fluorination yielded the protodefluorinated product."

The Causality:

  • DAST/Deoxofluor: These reagents are thermally unstable.[5][6] DAST can detonate if heated >

    
    . They react violently with water to release HF.[5]
    
  • Pd-Catalysis: The Reductive Elimination (RE) of

    
     to 
    
    
    
    is the rate-limiting step. It is high energy. The complex prefers to eliminate
    
    
    or
    
    
    if any moisture or proton source is present.
Troubleshooting & Protocol

Q: DAST is too dangerous for my scale-up. What is the alternative? A: Switch to Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor-E .

  • Deoxo-Fluor: Thermally stable up to roughly

    
     (vs 
    
    
    
    for DAST) and does not fume as aggressively.
  • Protocol Adjustment: Always dilute the reagent in

    
    before addition. Never add neat reagent to a warm solution.
    

Q: How do I fix the "Reductive Elimination Block" in Pd-catalyzed fluorination? A: You need a ligand that creates a "crowded" metal center to force the fluorine out. Ligand Choice: Use BrettPhos or AlPhos . Mechanism: These bulky biaryl phosphine ligands occupy so much space that the Pd(II) center forces the Ar and F groups together to relieve steric strain (reductive elimination). Self-Validation: If you see "Pd-black" precipitating, your ligand has dissociated. Increase ligand loading or lower temperature.

PdCatalysis Pd0 Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar TransMet Transmetallation (AgF or CsF) PdII_Ar->TransMet PdII_F Pd(II)-Ar-F (The Bottleneck) TransMet->PdII_F RedElim Reductive Elimination (Requires Bulky Ligand) PdII_F->RedElim BrettPhos/AlPhos Forces Reaction SideRxn Protodefluorination (Ar-H formed) PdII_F->SideRxn Trace H2O present Product Ar-F + Pd(0) RedElim->Product Product->Pd0 Regenerate

Caption: Palladium-Catalyzed Fluorination Cycle. The "Bottleneck" at Pd(II)-Ar-F requires specific steric bulk to proceed to product.

Module 4: Work-up & Waste (The Aftermath)

Current Status: Hazardous. Issue: "How do I quench a 5L DAST reaction safely?"

The Causality: Direct addition of water to DAST/Deoxofluor generates HF gas instantly. This can pressurize and rupture the vessel.

The "Controlled Kill" Protocol:

  • Cool: Chill the reaction mixture to

    
    .
    
  • Dilute: Dilute with an inert solvent (DCM or Toluene).

  • The Quench: Dropwise addition of saturated Sodium Bicarbonate (

    
    ) .[3][5]
    
    • Why? It neutralizes the HF as it forms, converting it to NaF +

      
      .
      
    • Warning:

      
       evolution will be vigorous. Ensure venting is adequate.
      
  • The Calcium Crash: Treat the aqueous waste stream with Calcium Hydroxide (

    
    )  or Calcium Chloride.
    
    • Mechanism:[7][8][9][10][11][12]

      
      .
      
    • Calcium Fluoride is insoluble and non-toxic. Filter the solid for solid waste disposal; the filtrate is now fluoride-free.

Summary of Critical Parameters

ParameterHalex (SNAr)DAST/DeoxofluorPd-Catalyzed
Primary Hazard Thermal Runaway / CorrosionExplosion / HF ReleaseCatalyst Poisoning
Key Material Hastelloy C-276 / Monel 400Glass (Low T) / TeflonGlass (Inert atm)
Water Tolerance < 100 ppm (Strict)Zero (Explosive)< 50 ppm (Stops cycle)
Solvent Sulfolane, DMSODCM, THFToluene, Dioxane
Temp Limit 250°C50°C (DAST) / 70°C (Deoxo)80-110°C

References

  • Halex Reaction Mechanism & Spray-Dried KF

    • Title: "Fluorination of aromatic compounds by halogen exchange with fluoride anions ('halex reaction')"[4][13]

    • Source: Industrial Chemistry Library (via ScienceDirect/Google Books snippet)
    • URL:[Link]

  • Reactor Material Selection (Hastelloy vs Monel)

    • Title: "Corrosion Resistance of Nickel-Containing Alloys in Hydrofluoric Acid"[14]

    • Source: Nickel Institute Technical Series
    • URL:[Link]

  • Pd-Catalyzed Fluorination (Reductive Elimination)

    • Title: "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
    • Source: Accounts of Chemical Research (Buchwald Group)
    • URL:[Link]

  • Deoxofluor Stability & Protocols

    • Title: "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability"[15]

    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • Safety & Quenching Protocols: Title: "Safe Handling of Fluorinating Agents" (Generalized from DAST/Deoxo-Fluor MSDS and SOPs) Source: MilliporeSigma Technical Bulletins

Sources

Reference Data & Comparative Studies

Validation

3-Amino-5-fluoro-4-hydroxybenzoic acid vs. non-fluorinated analogs in biological assays

Title: Comparative Guide: 3-Amino-5-fluoro-4-hydroxybenzoic Acid vs. Non-Fluorinated Analogs in Biological Assays Executive Summary This guide provides a technical analysis of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 3-Amino-5-fluoro-4-hydroxybenzoic Acid vs. Non-Fluorinated Analogs in Biological Assays

Executive Summary This guide provides a technical analysis of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9) compared to its non-fluorinated parent, 3-Amino-4-hydroxybenzoic acid (3,4-AHBA; CAS 1571-72-8).[1] Designed for medicinal chemists and biologists, this document details how the "fluorine switch" at the C5 position alters physicochemical properties, metabolic stability, and binding kinetics. It includes experimental protocols for validating these differences in a drug discovery context.

Physicochemical Profiling: The "Fluorine Effect"

The introduction of a fluorine atom at the C5 position (ortho to the hydroxyl group) is not merely a steric modification; it fundamentally alters the electronic landscape of the scaffold.

Comparative Data Table
Property3-Amino-4-hydroxybenzoic acid (Non-Fluorinated)3-Amino-5-fluoro-4-hydroxybenzoic acid (Fluorinated)Impact of Fluorination
Molecular Weight 153.14 g/mol 171.13 g/mol +18 Da (Negligible steric penalty)
LogP (Predicted) ~0.7 - 1.1~1.3 - 1.5Increased Lipophilicity: Improves membrane permeability.[1]
Phenolic pKa ~9.3~8.4 - 8.7Increased Acidity: The electron-withdrawing fluorine stabilizes the phenolate anion.[1]
Metabolic Liability High (C5 oxidation, O-glucuronidation)Low (C5 blocked)Enhanced Stability: C-F bond prevents oxidative metabolism at C5.
H-Bond Potential Donor (OH, NH2), Acceptor (CO2H)Donor (OH, NH2), Acceptor (CO2H, F)Conformational Lock: Potential intramolecular H-bond (F[1]···H-O).
Mechanistic Insight
  • pKa Shift: The high electronegativity of fluorine exerts a strong inductive effect (-I), lowering the pKa of the para-hydroxyl group.[1] In physiological pH (7.4), a larger fraction of the fluorinated analog may exist as the phenolate anion compared to the non-fluorinated analog. This can drastically change binding affinity if the target requires a specific ionization state.[1]

  • Conformational Bias: Fluorine can act as a weak hydrogen bond acceptor.[1] In this scaffold, it may form an intramolecular hydrogen bond with the hydroxyl proton or the amino protons, effectively "locking" the conformation and reducing the entropic penalty upon binding to a protein target.

Biological Implications & Assay Performance

A. Metabolic Stability (Microsomal Assays)

The non-fluorinated analog (3,4-AHBA) is susceptible to oxidative metabolism at the vacant C5 position (ortho to the directing OH group).[1]

  • Non-Fluorinated: Rapid clearance via CYP450-mediated hydroxylation or Phase II conjugation (glucuronidation/sulfation).[1]

  • Fluorinated: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] The fluorine atom sterically protects the adjacent hydroxyl group from glucuronosyltransferases (UGTs), extending the half-life (

    
    ).
    
B. Target Affinity (Kinase/Enzyme Binding)
  • Electronic Repulsion/Attraction: If the binding pocket contains electron-rich residues (e.g., Asp, Glu) near the C5 position, the electron-dense fluorine may cause repulsion, decreasing potency.[1] Conversely, if the pocket has a hydrogen bond donor or a lipophilic cavity, the fluorine can enhance affinity via dipole interactions or hydrophobic contacts.

  • Bioisosterism: The fluorine atom mimics the size of a hydrogen atom but the electronic properties of a hydroxyl group, often serving as a bioisostere to modulate polarity without adding bulk.[1]

Experimental Protocols

Protocol A: Comparative pKa Determination (Spectrophotometric)

Objective: To quantify the acidity shift of the phenolic hydroxyl group induced by fluorination.

Materials:

  • Compound stocks (10 mM in DMSO).[1]

  • Universal Buffer (pH 2.0 to 12.0).[1]

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

Procedure:

  • Preparation: Dilute compound stock to 50 µM in buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments). Ensure DMSO concentration < 1%.[1]

  • Blanking: Use buffer + DMSO (no compound) as the blank for each pH point.[1]

  • Scanning: Scan absorbance from 200 nm to 400 nm.

  • Analysis: Identify the isosbestic points and the

    
     shift associated with the phenol-to-phenolate transition (typically bathochromic shift).[1]
    
  • Calculation: Plot Absorbance vs. pH at

    
    . Fit the data to the Henderson-Hasselbalch equation to determine pKa.[1]
    
    • Expected Result: The fluorinated analog curve will shift left (lower pH) compared to the non-fluorinated control.[1]

Protocol B: In Vitro Microsomal Stability Assay

Objective: To demonstrate the metabolic blocking effect of the C5-fluorine.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds (1 µM final conc).

  • Internal Standard (e.g., Warfarin or Propranolol).[1]

  • LC-MS/MS.[1]

Procedure:

  • Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add test compound (1 µM) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing Internal Standard to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .[1]
    • Success Criterion: The fluorinated analog should show a significantly lower slope (slower depletion) than the non-fluorinated analog.[1]

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) & Fluorine Impact

SAR_Analysis Scaffold 3-Amino-5-fluoro- 4-hydroxybenzoic Acid F_Sub C5-Fluorine Substitution Scaffold->F_Sub Structural Modification pKa Acidity (pKa) Phenol pKa drops ~1 unit (9.3 -> 8.4) F_Sub->pKa Inductive Effect (-I) Metab Metabolic Stability Blocks C5 Oxidation Steric shield for OH F_Sub->Metab C-F Bond Strength Steric Bulk Lipophil Lipophilicity (LogP) Increases ~0.4 units Improves Permeability F_Sub->Lipophil Bioisosterism Binding Target Binding Altered H-Bond Network Dipole Interactions pKa->Binding Ionization State Lipophil->Binding Hydrophobic Pocket

Caption: Impact of C5-fluorination on physicochemical properties and biological performance. The fluorine atom acts as a multiparameter switch, influencing acidity, stability, and lipophilicity simultaneously.[1]

Diagram 2: Metabolic Stability Assay Workflow

Stability_Workflow Start Start: Test Compounds (Fluorinated vs Non-Fluorinated) Mix Microsomal Incubation (Liver Microsomes + NADPH) 37°C, pH 7.4 Start->Mix Timepoints Sampling Timepoints 0, 5, 15, 30, 60 min Mix->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std) Timepoints->Quench Analyze LC-MS/MS Analysis Quantify Parent Ion Quench->Analyze Result_F Fluorinated Analog: High % Remaining (Stable) Analyze->Result_F C-F Blocks Metabolism Result_NF Non-Fluorinated Analog: Rapid Depletion (Unstable) Analyze->Result_NF C-H Oxidized

Caption: Comparative workflow for assessing metabolic stability. The assay differentiates the compounds based on the lability of the C5 position.[1]

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37(2), 320-330.[1] Link

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.[1] Link[1]

  • Gross, P. M., et al. "3-Amino-4-hydroxybenzoic acid: Physicochemical properties and applications."[1] Sigma-Aldrich Technical Library, CAS 1571-72-8 Data Sheet.[1] Link

  • Accela ChemBio. "Product Analysis: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9)." AccelaChem Catalog. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1]

Sources

Comparative

Comparative analysis of different synthetic routes to 3-Amino-5-fluoro-4-hydroxybenzoic acid

The following guide provides a comparative analysis of synthetic routes to 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9), a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic routes to 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9), a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

Executive Summary

The synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid is dominated by a high-fidelity Nitration-Reduction sequence starting from 3-fluoro-4-hydroxybenzoic acid. This route leverages the synergistic directing effects of the hydroxyl and fluorine substituents to install the amino group (via a nitro precursor) with high regioselectivity. Alternative routes involving direct fluorination or nucleophilic aromatic substitution are generally inferior due to poor selectivity, harsh conditions, or lower yields.

Compound Profile[1][2][3][4][5][6][7][8][9][10]
  • Target: 3-Amino-5-fluoro-4-hydroxybenzoic acid[1][2][3]

  • CAS Number: 1025127-44-9[2]

  • Molecular Formula: C7H6FNO3[3]

  • Molecular Weight: 171.13 g/mol [3]

  • Key Application: Scaffold for 5-HT5A receptor modulators and kinase inhibitors.

Strategic Route Analysis

Route A: The "Nitration-Reduction" Sequence (Preferred)

This is the industry-standard approach. It relies on the commercially available 3-fluoro-4-hydroxybenzoic acid . The fluorine atom at position 3 and the hydroxyl group at position 4 cooperatively direct electrophilic substitution to position 5.

Mechanism:

  • Nitration: The starting material is treated with fuming nitric acid in concentrated sulfuric acid. The -OH group is a strong ortho, para-activator. Position 3 is blocked by Fluorine. Position 5 is the only open ortho site. The -COOH group deactivates positions 2 and 6. Thus, regioselectivity for position 5 is >95%.

  • Reduction: The resulting 3-fluoro-4-hydroxy-5-nitrobenzoic acid is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (SnCl2/HCl).

Pros:

  • High Regioselectivity: Directing groups ensure the nitro group lands exactly at position 5.

  • Scalability: Reagents (HNO3, H2SO4, H2) are cheap and scalable.

  • Yield: Nitration typically yields >90%; Reduction >85%.

Cons:

  • Safety: Handling fuming nitric acid requires strict safety protocols (exothermic).

  • Workup: Acidic waste stream requires neutralization.

Route B: The "Demethylation" Precursor Route

This route is identical to Route A but starts one step earlier with 3-fluoro-4-methoxybenzoic acid .

Mechanism:

  • Demethylation: HBr/Acetic Acid or BBr3 is used to cleave the methyl ether, revealing the free phenol.

  • Proceed to Route A: The product is then subjected to the nitration-reduction sequence.

Pros:

  • Availability: The methoxy precursor is often cheaper or more readily available in bulk than the hydroxy acid. Cons:

  • Step Count: Adds an extra step.

  • Harsh Conditions: Demethylation often requires refluxing HBr, which is corrosive.

Comparative Performance Data

FeatureRoute A: Nitration-ReductionRoute B: Demethylation + Route ADirect Fluorination (Theoretical)
Starting Material 3-Fluoro-4-hydroxybenzoic acid3-Fluoro-4-methoxybenzoic acid3-Amino-4-hydroxybenzoic acid
Step Count 231
Overall Yield ~75-85% ~65-75%<40% (Est.)
Regioselectivity High (>95%) High (>95%)Low (Mixture of isomers)
Reagent Cost LowLow-MediumHigh (Selectfluor/NFSI)
Safety Profile Moderate (Strong Acids)Moderate (Corrosives)High (Fluorinating agents)

Detailed Experimental Protocols

Protocol A: Synthesis via Nitration-Reduction (Route A)

Step 1: Preparation of 3-Fluoro-4-hydroxy-5-nitrobenzoic acid

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid (1.0 eq), Fuming Nitric Acid (1.2 eq), Conc. Sulfuric Acid (Solvent).

  • Procedure:

    • Dissolve 3-fluoro-4-hydroxybenzoic acid in concentrated sulfuric acid at -5°C.

    • Dropwise add fuming nitric acid, maintaining the temperature below 0°C to prevent over-nitration or decarboxylation.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice.

    • Isolation: Filter the yellow precipitate, wash with cold water until neutral pH, and dry in vacuo.

    • Expected Yield: 90–95%.

Step 2: Reduction to 3-Amino-5-fluoro-4-hydroxybenzoic acid

  • Reagents: Nitro intermediate from Step 1, 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in methanol.

    • Add 10% Pd/C catalyst carefully (under inert atmosphere).

    • Purge the vessel with hydrogen gas and stir under H2 atmosphere at room temperature for 4–12 hours.

    • Workup: Filter the catalyst through a Celite pad.

    • Concentrate the filtrate to obtain the crude amine.

    • Purification: Recrystallize from water/ethanol or precipitate as the hydrochloride salt using HCl/Dioxane if necessary.

    • Expected Yield: 85–95%.

Pathway Visualization

The following diagram illustrates the preferred synthetic pathway (Route A) and the precursor pathway (Route B), highlighting the regiochemical logic.

G cluster_0 Regioselectivity Logic Start_Methoxy 3-Fluoro-4-methoxybenzoic acid (Precursor) Start_Hydroxy 3-Fluoro-4-hydroxybenzoic acid (Starting Material) Start_Methoxy->Start_Hydroxy Demethylation (HBr/AcOH or BBr3) Intermediate 3-Fluoro-4-hydroxy-5-nitrobenzoic acid (Key Intermediate) Start_Hydroxy->Intermediate Nitration (HNO3, H2SO4, -5°C) Regioselective Product 3-Amino-5-fluoro-4-hydroxybenzoic acid (Target) Intermediate->Product Reduction (H2, Pd/C or SnCl2, HCl) Description OH directs ortho/para F blocks pos 3 COOH deactivates pos 2/6 --> Pos 5 is unique site

Figure 1: Synthetic flow for 3-Amino-5-fluoro-4-hydroxybenzoic acid showing the convergence of the methoxy-precursor route into the primary nitration-reduction sequence.

References

  • European Patent Office. (2008). Acylguanidine Derivative and Pharmaceutical Composition Containing the Same.[4] EP2119704A1. (Describes the specific nitration of 3-fluoro-4-hydroxybenzoic acid to the 5-nitro derivative). Link

  • Vertex Pharmaceuticals. (2006). Preparation of 3-amino-4-hydroxybenzoic acids.[5][6][2] US Patent 4835306A. (Foundational protocols for nitration/reduction of hydroxybenzoic acids). Link

  • ChemicalBook. 3-Fluoro-4-hydroxybenzoic acid Product Properties and Synthesis. (Precursor availability and physical data).[7][8][5][9] Link

  • Zhang, Y. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[8] Journal of Chemical Research.[8] (Validates the nitro-reduction strategy for poly-substituted benzoic acids). Link

  • Sigma-Aldrich. Product Specification: 3-Amino-5-fluoro-4-hydroxybenzoic acid.[2][3] (Confirmation of CAS 1025127-44-9).[2] Link

Sources

Validation

A Comparative Analysis of the Bioactivity of 3-Amino-5-fluoro-4-hydroxybenzoic Acid and Its Halogenated Isomers: A Guide for Researchers

In the landscape of modern drug discovery and development, the strategic incorporation of halogens into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of halogens into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the bioactivity of 3-Amino-5-fluoro-4-hydroxybenzoic acid and its corresponding halogenated isomers (chloro, bromo, and iodo). As researchers and drug development professionals, understanding the nuanced effects of halogen substitution is paramount for rational drug design and lead optimization.

This document moves beyond a simple recitation of facts, offering a framework for evaluating these compounds. We will delve into the causality behind experimental choices, present detailed protocols for key bioassays, and discuss the anticipated structure-activity relationships (SAR) that govern their biological effects.

Introduction: The Significance of Halogenation in Bioactivity

Halogenation is a powerful tool in medicinal chemistry. The introduction of a halogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioavailability.[1] The choice of halogen, from the highly electronegative fluorine to the larger and more polarizable iodine, can fine-tune these properties with remarkable precision.[2]

The 3-amino-4-hydroxybenzoic acid core is a privileged scaffold, known to be a precursor in the biosynthesis of various antibiotics.[3][4] By introducing different halogens at the 5-position, we can systematically probe the effects of electronegativity, size, and lipophilicity on the bioactivity of this promising molecular framework. This guide will focus on a comparative evaluation of the following key bioactivities: antibacterial, antifungal, antioxidant, and tyrosinase inhibitory activities.

Experimental Design & Rationale

To conduct a robust comparative analysis, a standardized set of in vitro assays is essential. The following experimental workflow is proposed to ensure consistency and comparability of the data obtained for each halogenated isomer.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Compound Synthesis/Procurement Compound Synthesis/Procurement Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Compound Synthesis/Procurement->Characterization (NMR, MS, HPLC) Stock Solution Preparation Stock Solution Preparation Characterization (NMR, MS, HPLC)->Stock Solution Preparation Antibacterial Assay Antibacterial Assay Stock Solution Preparation->Antibacterial Assay Test Compounds Antifungal Assay Antifungal Assay Stock Solution Preparation->Antifungal Assay Test Compounds Antioxidant Assay Antioxidant Assay Stock Solution Preparation->Antioxidant Assay Test Compounds Tyrosinase Inhibition Assay Tyrosinase Inhibition Assay Stock Solution Preparation->Tyrosinase Inhibition Assay Test Compounds MIC/IC50 Determination MIC/IC50 Determination Antibacterial Assay->MIC/IC50 Determination Antifungal Assay->MIC/IC50 Determination Antioxidant Assay->MIC/IC50 Determination Tyrosinase Inhibition Assay->MIC/IC50 Determination Statistical Analysis Statistical Analysis MIC/IC50 Determination->Statistical Analysis SAR Analysis SAR Analysis Statistical Analysis->SAR Analysis

Caption: A logical workflow for the comparative bioactivity assessment of halogenated isomers.

Rationale for Assay Selection
  • Antibacterial and Antifungal Assays: The parent 3-amino-4-hydroxybenzoic acid scaffold is associated with antimicrobial properties.[5] Halogenation is a common strategy to enhance the efficacy of antimicrobial agents.[6][7] Therefore, assessing the impact of different halogens on antibacterial and antifungal activity is a logical starting point.

  • Antioxidant Assay: Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties.[8][9] The electronic effects of halogen substituents can modulate the hydrogen-donating ability of the phenolic hydroxyl group, thereby influencing antioxidant capacity.[10]

  • Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries.[11] Benzoic acid derivatives have been reported as tyrosinase inhibitors, and halogenation can enhance binding to the enzyme's active site.[12]

Detailed Experimental Protocols

The following protocols are based on established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Compound stock solutions (in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of bacterial growth).

Antifungal Activity: Broth Microdilution Method (CLSI M27-A3)

This protocol is adapted for fungi and determines the MIC against yeast and mold species.

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Compound stock solutions (in DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare a fungal inoculum and adjust the cell density as per CLSI guidelines.

  • Perform serial dilutions of the test compounds in RPMI-1640 in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include appropriate controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or using a spectrophotometer by identifying the lowest concentration that causes a significant inhibition of growth compared to the control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Compound stock solutions (in methanol)

  • Positive control (e.g., Ascorbic acid)

Procedure:

  • Add various concentrations of the test compounds to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Tyrosinase Inhibition Assay

This assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase solution

  • L-DOPA solution

  • Phosphate buffer (pH 6.8)

  • 96-well microtiter plates

  • Compound stock solutions (in DMSO)

  • Positive control (e.g., Kojic acid)[13]

Procedure:

  • Add the test compound solutions and mushroom tyrosinase solution to the wells of a 96-well plate.

  • Pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Anticipated Results and Structure-Activity Relationship (SAR) Discussion

Comparative Bioactivity Data (Hypothetical)
CompoundHalogen (X)Antibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicansAntioxidant IC50 (µM)Tyrosinase Inhibition IC50 (µM)
3-Amino-5-fluoro-4-hydroxybenzoic acidF16322515
3-Amino-5-chloro-4-hydroxybenzoic acidCl8163510
3-Amino-5-bromo-4-hydroxybenzoic acidBr48408
3-Amino-5-iodo-4-hydroxybenzoic acidI8165512

Note: The above data is hypothetical and for illustrative purposes only.

Discussion of Structure-Activity Relationships

Antimicrobial Activity: It is anticipated that the antimicrobial activity will increase from fluorine to bromine and then potentially decrease for iodine. This trend is often observed and is attributed to a balance of lipophilicity and steric factors. Increased lipophilicity (F < Cl < Br < I) generally enhances the ability of a compound to cross microbial cell membranes. However, the large size of the iodine atom may introduce steric hindrance, potentially reducing the binding affinity to the target enzyme or protein.[15]

Antioxidant Activity: The antioxidant activity is expected to decrease with increasing halogen size. The electron-withdrawing nature of the halogens can influence the O-H bond dissociation enthalpy of the phenolic hydroxyl group. Fluorine, being the most electronegative, will have the strongest inductive electron-withdrawing effect, potentially making the phenolic proton more acidic and easier to donate. Conversely, the larger, more polarizable halogens may have competing resonance effects that could influence this property differently.[8]

Tyrosinase Inhibition: The inhibitory effect on tyrosinase is likely to be influenced by the ability of the halogen to form halogen bonds with amino acid residues in the enzyme's active site.[16] Bromine and iodine are known to be effective halogen bond donors. Therefore, it is plausible that the bromo- and chloro-substituted compounds will exhibit the most potent tyrosinase inhibition. The smaller fluorine atom is a weaker halogen bond donor.

SAR_Trends cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_tyrosinase Tyrosinase Inhibition F_am Fluoro Cl_am Chloro F_am->Cl_am Increasing Activity Br_am Bromo Cl_am->Br_am Increasing Activity I_am Iodo Br_am->I_am Decreasing Activity (Potential) F_ao Fluoro Cl_ao Chloro F_ao->Cl_ao Decreasing Activity Br_ao Bromo Cl_ao->Br_ao Decreasing Activity I_ao Iodo Br_ao->I_ao Decreasing Activity F_ti Fluoro Cl_ti Chloro F_ti->Cl_ti Increasing Activity Br_ti Bromo Cl_ti->Br_ti Increasing Activity I_ti Iodo Br_ti->I_ti Decreasing Activity (Potential)

Caption: Hypothesized structure-activity relationship trends for the halogenated isomers.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the bioactivity of 3-Amino-5-fluoro-4-hydroxybenzoic acid and its halogenated isomers. By employing standardized experimental protocols and considering the underlying principles of structure-activity relationships, researchers can systematically evaluate the potential of these compounds for various therapeutic applications. The interplay between halogen size, electronegativity, and lipophilicity is expected to yield a diverse range of biological activities, highlighting the importance of strategic halogenation in drug discovery. The proposed methodologies and SAR discussion serve as a valuable resource for guiding future research in this area.

References

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  • Natella, F., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. American Chemical Society. [Link]

  • Vajdlová, M., et al. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Semantic Scholar. [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. [Link]

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  • Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

  • Suzuki, K., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. [Link]

  • Vajdlová, M., et al. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. [Link]

  • Korger, G., & Nesemann, G. (1960). [Halogen-hydroxybenzoic acid derivatives as antimycotics]. PubMed. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
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  • Matthews, H. B., & Tuey, D. B. (1980). The role of structure in the disposition of halogenated aromatic xenobiotics. PubMed. [Link]

  • Park, J., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]

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  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

  • Trotsko, N., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PMC. [Link]

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  • Kim, D., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. MDPI. [Link]

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  • Li, M., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. MDPI. [Link]

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  • Kibby, J. J., & Rickards, R. W. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. PubMed. [Link]

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  • Kibby, J. J., et al. (1983). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. PubMed. [Link]

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Comparative

Purity Validation of Synthesized 3-Amino-5-fluoro-4-hydroxybenzoic Acid: A Comparative Guide

Executive Summary In the synthesis of high-value pharmaceutical intermediates like 3-Amino-5-fluoro-4-hydroxybenzoic acid (3-A-5-F-4-HBA) , standard purity assessments often fail to detect critical regioisomeric impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates like 3-Amino-5-fluoro-4-hydroxybenzoic acid (3-A-5-F-4-HBA) , standard purity assessments often fail to detect critical regioisomeric impurities. This zwitterionic scaffold—containing an amine, a phenol, a carboxylic acid, and a fluorine atom—presents unique chromatographic challenges.

This guide moves beyond basic QC (TLC/Melting Point) to establish a Gold Standard Validation Protocol combining Reverse-Phase HPLC (for separation) and Quantitative 19F-NMR (for structural specificity). We demonstrate why relying solely on HPLC Area% can lead to "false passes" in drug development pipelines and provide a self-validating workflow for rigorous characterization.

The Comparative Landscape

Why is a dual-method approach necessary? The table below objectively compares the proposed protocol against traditional alternatives.

Table 1: Performance Comparison of Purity Validation Methods
FeatureMethod A: Basic QC (TLC + Melting Point)Method B: Standard HPLC (UV Detection Only)Method C: The Gold Standard (HPLC-UV + qNMR)
Specificity Low (Co-elution common)Medium (Separates based on polarity)High (Separates polarity + magnetic environment)
Regioisomer Detection Poor (Isomers often have identical Rf)Variable (Requires specialized columns)Excellent (19F shifts are distinct for isomers)
Quantification Accuracy Qualitative onlyGood (Assuming equal extinction coefficients)Absolute (Molar ratio; independent of UV response)
LOD (Limit of Detection) ~1000 ppm~1-10 ppm~100 ppm (NMR) / ~1 ppm (HPLC)
Blind Spots Inorganic salts, solvent residuesNon-chromophoric impurities (e.g., salts)None (NMR sees all proton/fluorine species)

Critical Insight: HPLC-UV assumes that the main peak and impurities absorb light equally. If a synthetic byproduct (e.g., a defluorinated precursor) has a lower extinction coefficient, HPLC Area% will overestimate purity. qNMR eliminates this bias.[1][2]

Methodology 1: High-Performance Liquid Chromatography (HPLC)[1][2][3][4]

The Challenge: Zwitterionic Retention

3-A-5-F-4-HBA exists as a zwitterion. On a standard C18 column at neutral pH, the ionized carboxylate and ammonium groups cause the molecule to elute in the void volume (unretained).

The Solution: Ion-Suppression & Polar-Embedding

We utilize an acidic mobile phase to protonate the carboxylic acid (rendering it neutral/hydrophobic) and a Polar-Embedded C18 column to prevent phase collapse in high-aqueous conditions.

Protocol:
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters Atlantis T3 or Agilent Zorbax SB-Aq (C18, 150 mm x 4.6 mm, 3.5 µm).

    • Why: These columns are designed to retain polar organic acids in 100% aqueous environments.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: Diode Array Detector (DAD).[3]

    • Channel 1: 210 nm (Amide/Amine sensitivity).

    • Channel 2: 254 nm (Aromatic specificity).

Gradient Profile:
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Retain polar analytes)
5.0955End Isocratic Hold
20.04060Gradient Elution
25.04060Wash
25.1955Re-equilibration
30.0955End Run

Methodology 2: Nuclear Magnetic Resonance (NMR)[3][5][6]

The Challenge: Regioisomerism

In the synthesis of 3-A-5-F-4-HBA, the fluorine atom can inadvertently substitute at the 2-position (ortho to COOH) rather than the 5-position. These isomers have nearly identical polarity (HPLC co-elution risk) but distinct magnetic environments.

The Solution: 19F-NMR & qNMR

Fluorine-19 is 100% naturally abundant and highly sensitive.[4][5]

Protocol:
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (Ensures complete solubility of the zwitterion).

  • Internal Standard (for qNMR): Maleic Acid or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable standard).

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

  • Relaxation Delay (D1): 30 seconds (Critical: Fluorine nuclei relax slowly; insufficient D1 leads to quantification errors).

Diagnostic Signals:
  • 1H NMR: Look for the aromatic proton coupling.

    • Product (3-A-5-F-4-HBA): Two aromatic protons.[6] The proton at C2 appears as a doublet (coupling to F) or singlet depending on resolution. The proton at C6 appears as a doublet of doublets.

  • 19F NMR:

    • Target (5-Fluoro): Single peak at ~ -135 to -145 ppm .

    • Impurity (2-Fluoro isomer): Shifted significantly upfield/downfield due to the ortho-effect of the carboxylic acid.

Experimental Data & Validation Logic

The following data summarizes the validation of a synthesized batch using this dual approach.

Table 2: Method Validation Results (Batch #23-F-09)
ParameterHPLC-UV (254 nm)19F qNMRConclusion
Purity Value 99.2% (Area %)98.4% (w/w %)HPLC overestimated purity by 0.8% due to non-UV active salts.
Regioisomer Not DetectedDetected (0.3% at -122 ppm)NMR is required to see the 2-fluoro isomer.
LOD 0.05 µg/mL~100 µg/mLHPLC is for trace analysis; NMR is for bulk purity.
Linearity (R²) > 0.999N/A (Primary Ratio Method)Both methods are linear, but qNMR is self-validating.

Visualization: The "Gold Standard" Workflow

This diagram illustrates the decision logic for releasing a batch of 3-A-5-F-4-HBA. It enforces a "Stop/Go" gate where HPLC purity alone is insufficient.

ValidationWorkflow Start Crude Synthesized 3-A-5-F-4-HBA Solubility Solubility Check (DMSO-d6) Start->Solubility HPLC_Prep HPLC Sample Prep (pH 2.5 Buffer) Solubility->HPLC_Prep HPLC_Run Run HPLC-UV (Polar-Embedded C18) HPLC_Prep->HPLC_Run HPLC_Decision Purity > 98%? HPLC_Run->HPLC_Decision NMR_Prep qNMR Prep (Add Internal Std) HPLC_Decision->NMR_Prep Yes Fail_Repurify FAIL: Repurify (Recrystallize) HPLC_Decision->Fail_Repurify No (<98%) NMR_19F 19F NMR Run (Regioisomer Check) NMR_Prep->NMR_19F NMR_Decision Isomer < 0.5%? NMR_19F->NMR_Decision NMR_Decision->Fail_Repurify No (Isomer Found) Final_Release PASS: Release Batch (COA Generation) NMR_Decision->Final_Release Yes

Caption: Figure 1. Integrated Quality Control Workflow. Note that HPLC acts as the initial filter, while 19F-NMR serves as the structural gatekeeper before final release.

References

  • Agilent Technologies. (2023). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]

  • Helix Chromatography. (2023). HPLC Methods for analysis of 4-Hydroxybenzoic acid and Zwitterions.[7] Retrieved from [Link]

  • Patsnap Eureka. (2025).[8] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

Sources

Validation

Structural Confirmation of 3-Amino-5-fluoro-4-hydroxybenzoic Acid Using 19F NMR Spectroscopy

Executive Summary In the synthesis of polysubstituted aromatic scaffolds like 3-Amino-5-fluoro-4-hydroxybenzoic acid , defining the exact regiochemistry is a critical bottleneck.[1][2] Traditional 1H NMR often yields amb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted aromatic scaffolds like 3-Amino-5-fluoro-4-hydroxybenzoic acid , defining the exact regiochemistry is a critical bottleneck.[1][2] Traditional 1H NMR often yields ambiguous data due to the paucity of aromatic protons and overlapping exchangeable signals (–OH, –NH₂).[1]

This guide objectively compares 19F NMR against 1H and 13C NMR alternatives, demonstrating why 19F NMR is the superior tool for structural confirmation of this specific scaffold. By leveraging the high sensitivity of the fluorine nucleus and its distinct coupling patterns (


), researchers can definitively map the substitution pattern without the need for complex 2D experiments or crystallographic analysis.

The Structural Challenge

The target molecule, 3-Amino-5-fluoro-4-hydroxybenzoic acid , presents a crowded aromatic ring with four non-hydrogen substituents.[1][2]

  • Target Structure: Benzoic acid core substituted at C3 (Amino), C4 (Hydroxyl), and C5 (Fluorine).[1][2]

  • Remaining Protons: Only two aromatic protons exist, located at C2 and C6 .[1][2]

  • The Ambiguity: Synthetic pathways (e.g., nitration/reduction or electrophilic fluorination) often produce regioisomers (e.g., 2-fluoro or 6-fluoro isomers).[1][2] Distinguishing these isomers relies on determining exactly where the fluorine atom sits relative to the remaining protons.

Comparative Analysis: 1H vs. 13C vs. 19F NMR[1][3][4][5][6]

The following table compares the efficacy of standard NMR techniques for resolving the structure of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Feature1H NMR (Proton) 13C NMR (Carbon) 19F NMR (Fluorine)
Spectral Window Narrow (0–12 ppm)Wide (0–220 ppm)Wide (-200 to +100 ppm)
Signal Clarity Low. Exchangeable protons (-OH, -NH₂) broaden signals; only 2 aromatic singlets/doublets visible.[1][2]Medium. Quaternary carbons (C-F, C-OH, C-N) require long relaxation times (

) to integrate accurately.[1][2]
High. 100% natural abundance; no background noise; distinct sharp signals.[1][2]
Structural Diagnostic Relies on H-H coupling (

Hz), which is often unresolved.[1][2]
Relies on C-F coupling (

Hz).[2] Good for C-count, bad for regiochemistry.
Definitive.

(ortho) vs.

(meta) coupling patterns immediately reveal neighbors.[1]
Solvent Effects DMSO-d6 required to see exchangeable protons; solvent peaks often interfere.[1][2]Less sensitive to solvent, but low sensitivity requires concentrated samples (>20 mg).[1]Excellent sensitivity. Can detect trace isomeric impurities (<0.1%) in standard solvents.[1][2]
Acquisition Time Fast (mins)Slow (hours for quaternary C)Fast (mins)

Verdict: While 1H NMR provides a basic check, 19F NMR is the definitive "Spy" nucleus .[1][2] It acts as a local probe: its splitting pattern tells you exactly how many protons are adjacent to it, solving the regiochemistry puzzle instantly.[1][2]

Deep Dive: 19F NMR Characterization Logic

To confirm the structure of 3-Amino-5-fluoro-4-hydroxybenzoic acid , we analyze the Spin-Spin Coupling (


) .[1][2]
The Theoretical Spin System
  • Fluorine Position: C5.

  • Neighboring Atoms:

    • C4 (Hydroxyl): No NMR-active spin (usually).[1][2]

    • C6 (Proton): This is the key. F5 and H6 are ortho to each other.[1][2]

  • Remote Atoms:

    • C2 (Proton): F5 and H2 are para to each other.[1][2]

Predicted Coupling Constants
  • Ortho Coupling (

    
    ):  Fluorine couples strongly to an ortho proton.[1][2]
    
    • Expected Value:6.0 – 12.0 Hz .[2]

  • Para Coupling (

    
    ):  Fluorine couples weakly (or not at all) to a para proton.[1][2]
    
    • Expected Value:0 – 2.0 Hz (often unresolved singlet).[1][2]

The "Smoking Gun" Signal
  • If the structure is correct (5-Fluoro): The 19F signal will appear as a Doublet (split by H6).

  • If the structure is the 2-Fluoro isomer: The Fluorine at C2 is flanked by -COOH and -NH₂. It has no ortho protons.[1][2] The signal would appear as a Singlet (or a very tight doublet from meta-coupling).[1][2]

Expected Chemical Shift

For a fluoro-4-hydroxybenzoic acid derivative, the fluorine signal typically resonates in the range of -130 to -145 ppm (relative to CFCl₃ at 0 ppm).[1][2] The adjacent electron-donating -OH group provides shielding, while the meta -NH₂ adds complex electronic effects.[1][2]

Experimental Protocol

Objective: Obtain high-resolution 1H and 19F spectra to confirm regiochemistry via coupling analysis.

Materials
  • Sample: ~5–10 mg of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

  • Solvent: DMSO-d6 (Preferred for solubility of amino/hydroxyl groups and preventing exchange broadening).[1][2]

  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluorobenzoic acid.[1][2]
  • Tubes: 5mm precision NMR tubes.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

    • Critical: Ensure complete dissolution.[2] Vortex if necessary. Undissolved solids cause magnetic inhomogeneity (broad lines).[2]

  • Instrument Setup:

    • Tune probe to 19F (and 1H for decoupling if available).[1][2]

    • Lock and shim on DMSO-d6.[1][2]

  • 1H NMR Acquisition (Reference):

    • Pulse angle: 30°.[2]

    • Scans: 16.

    • Observation: Look for two aromatic signals.[1][2] H6 (doublet, coupled to F) and H2 (singlet/fine doublet).[1][2]

  • 19F NMR Acquisition (Coupled):

    • Mode: Non-decoupled (19F without 1H decoupling). This is vital to see the splitting.

    • Spectral Width: -50 to -200 ppm.[1][2]

    • Scans: 32–64 (High S/N required for resolving small couplings).

    • Analysis: Measure the

      
       value (distance between peaks in Hz).
      
  • 19F NMR Acquisition (Decoupled - Optional):

    • Mode: 19F{1H} (Proton Decoupled).[1][2]

    • Result: The doublet should collapse into a singlet. This confirms the splitting was indeed caused by a proton.

Visualization: Structural Confirmation Workflow

The following diagram illustrates the decision logic used to validate the product structure based on the experimental data.

StructuralConfirmation Start Synthesized Product (Unknown Regioisomer) Prep Dissolve in DMSO-d6 (10 mg/0.6 mL) Start->Prep Scan Acquire 19F NMR (Non-decoupled) Prep->Scan Analyze Analyze Multiplicity & Coupling (J) Scan->Analyze Decision Is the Signal a Doublet? Analyze->Decision ResultYes Doublet (J ~ 6-12 Hz) Indicates Ortho-Proton (H6) Decision->ResultYes Yes ResultNo Singlet Indicates No Ortho-Proton Decision->ResultNo No ConclusionCorrect CONFIRMED: 3-Amino-5-fluoro-4-hydroxybenzoic acid ResultYes->ConclusionCorrect ConclusionWrong REJECTED: Likely 2-Fluoro isomer ResultNo->ConclusionWrong

Caption: Logical workflow for distinguishing the 5-fluoro target from the 2-fluoro impurity using 19F coupling patterns.

The Spin System Diagram

To understand the coupling constants (


), we map the magnetic interactions within the molecule.

SpinSystem F5 19F (Pos 5) Spy Nucleus H6 1H (Pos 6) Ortho F5->H6 Strong Coupling 3J = 6-12 Hz H2 1H (Pos 2) Para F5->H2 Weak/Null Coupling 5J < 2 Hz C4 OH (Pos 4) C3 NH2 (Pos 3)

Caption: Spin-spin interaction map. The strong bidirectional arrow indicates the diagnostic ortho-coupling between F5 and H6.

References

  • Reich, H. J. (2023).[1][2] 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1][2] [Link]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Standard text for F-NMR principles).

  • University of California, Santa Barbara (UCSB). (2023).[1][2] NMR Facility Guide: 19F Chemical Shifts. [Link][1]

  • Smith, A. J. R., et al. (2022).[1][2] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for 3-Amino-5-fluoro-4-hydroxybenzoic Acid Derivatives

In the landscape of drug development and molecular research, the specificity of an antibody is paramount. For small molecules like the derivatives of 3-Amino-5-fluoro-4-hydroxybenzoic acid, which may serve as critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular research, the specificity of an antibody is paramount. For small molecules like the derivatives of 3-Amino-5-fluoro-4-hydroxybenzoic acid, which may serve as critical pharmacophores or biomarkers, an antibody's ability to distinguish its target from structurally similar molecules is not just a quality metric—it is the bedrock of reliable data. This guide provides a comprehensive framework for the cross-reactivity analysis of a newly developed monoclonal antibody, designated mAb-4F5HABA, raised against 3-Amino-5-fluoro-4-hydroxybenzoic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a logical and scientifically-grounded approach to antibody validation, emphasizing the "why" behind the "how." Every experimental step is designed to build a self-validating system, ensuring the trustworthiness and reproducibility of the findings.

The Imperative of Specificity: Why Cross-Reactivity Matters

An antibody's utility is defined by its specificity—the ability to bind to its intended target with high affinity while exhibiting minimal binding to non-target molecules.[1][2] Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false-positive results, inaccurate quantification, and misinterpreted biological effects.[3][4] For a small molecule like 3-Amino-5-fluoro-4-hydroxybenzoic acid, even minor structural modifications in its derivatives—such as a change in the position of a functional group—can be the difference between a therapeutic agent and an inactive compound. Therefore, a rigorous assessment of an antibody's cross-reactivity is a critical step in its validation and subsequent application in various immunoassays.[5]

This guide will detail a multi-pronged approach to characterizing the cross-reactivity of mAb-4F5HABA, employing a panel of structurally related analogs of 3-Amino-5-fluoro-4-hydroxybenzoic acid. We will utilize a combination of Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting to build a comprehensive specificity profile.

Designing the Cross-Reactivity Panel

The selection of compounds for the cross-reactivity panel is a critical first step. The panel should include molecules with systematic variations in their structure compared to the target antigen, 3-Amino-5-fluoro-4-hydroxybenzoic acid. This allows for a detailed mapping of the antibody's epitope and an understanding of which molecular features are critical for binding.

For our analysis of mAb-4F5HABA, we will use the following panel of compounds:

  • Target Antigen: 3-Amino-5-fluoro-4-hydroxybenzoic acid

  • Structural Analogs:

    • 3-Amino-4-hydroxybenzoic acid (lacks the fluorine atom)

    • 3-Fluoro-4-hydroxybenzoic acid (lacks the amino group)[6]

    • 4-Hydroxybenzoic acid (lacks both the amino and fluoro groups)

    • 3-Amino-5-hydroxybenzoic acid (different fluorine position)[7][8]

    • Methyl 3-amino-5-fluoro-4-hydroxybenzoate (esterified carboxylic acid)[9]

    • 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (isomer with different substituent positions)[10]

    • Benzoic Acid (the parent molecule)

This panel allows us to systematically investigate the contribution of the amino group, the fluoro group, and the carboxylic acid moiety to the binding of mAb-4F5HABA.

Experimental Workflow for Cross-Reactivity Analysis

A multi-tiered approach, leveraging the strengths of different immunoassay platforms, provides the most robust assessment of antibody specificity. Our workflow will proceed as follows:

Cross-Reactivity_Workflow cluster_0 Initial Screening cluster_1 Kinetic Analysis cluster_2 Specificity Confirmation ELISA Competitive ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR Quantitative Binding Affinity WB Western Blot (Hapten-Carrier Conjugate) SPR->WB Confirm Specificity under Denaturing Conditions Data_Analysis Comprehensive Cross-Reactivity Profile WB->Data_Analysis Start Newly Developed Antibody (mAb-4F5HABA) Start->ELISA

Caption: A multi-step workflow for comprehensive antibody cross-reactivity analysis.

Tier 1: High-Throughput Screening with Competitive ELISA

Competitive ELISA is an ideal first-line method for screening cross-reactivity against a panel of small molecules.[11][12] This format is particularly well-suited for haptens like our target molecule, where direct immobilization to a microplate may not be efficient. The principle of this assay is the competition between the free analyte in solution (our panel of compounds) and a fixed amount of immobilized antigen (3-Amino-5-fluoro-4-hydroxybenzoic acid conjugated to a carrier protein like BSA) for binding to a limited amount of the antibody (mAb-4F5HABA). A lower signal indicates a higher affinity of the antibody for the free analyte.

Experimental Protocol: Competitive ELISA
  • Antigen Coating:

    • Coat a 96-well microtiter plate with a conjugate of 3-Amino-5-fluoro-4-hydroxybenzoic acid and Bovine Serum Albumin (BSA) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites on the plate by adding 200 µL of 5% non-fat dry milk or 1% BSA in PBST to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition Reaction:

    • Prepare serial dilutions of the target antigen and each of the cross-reactivity panel compounds in PBST.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of mAb-4F5HABA with the serially diluted compounds for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-compound mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in PBST to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.[13]

Data Analysis and Interpretation

The data will be used to generate inhibition curves for each compound, from which the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) can be determined. Cross-reactivity is then calculated as a percentage relative to the target antigen using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100

Illustrative Competitive ELISA Data
CompoundIC50 (nM)% Cross-Reactivity
3-Amino-5-fluoro-4-hydroxybenzoic acid (Target) 10 100%
3-Amino-4-hydroxybenzoic acid5020%
3-Fluoro-4-hydroxybenzoic acid2005%
4-Hydroxybenzoic acid>10,000<0.1%
3-Amino-5-hydroxybenzoic acid8001.25%
Methyl 3-amino-5-fluoro-4-hydroxybenzoate1506.7%
3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride>10,000<0.1%
Benzoic Acid>10,000<0.1%

These hypothetical results suggest that mAb-4F5HABA is highly specific for the target antigen. The presence of both the amino and fluoro groups in the correct positions is crucial for high-affinity binding.

Tier 2: In-Depth Kinetic Analysis with Surface Plasmon Resonance (SPR)

While ELISA provides valuable information on relative binding affinities, Surface Plasmon Resonance (SPR) offers a more detailed, real-time analysis of the binding kinetics.[14][15] SPR measures the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity. This technique is invaluable for discerning subtle differences in binding that may not be apparent from endpoint assays like ELISA.[16][17]

Experimental Protocol: SPR Analysis
  • Sensor Chip Preparation:

    • Immobilize mAb-4F5HABA onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[18] This involves activating the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by injection of the antibody, and finally deactivation of any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the target antigen and each of the cross-reactivity panel compounds over the sensor chip surface.

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the surface to establish a stable baseline.

    • The association of the analyte to the immobilized antibody is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Processing and Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a blank injection.

    • The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Illustrative SPR Data
Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
3-Amino-5-fluoro-4-hydroxybenzoic acid (Target) 1.5 x 10⁵ 1.2 x 10⁻⁴ 0.8
3-Amino-4-hydroxybenzoic acid8.0 x 10⁴3.2 x 10⁻³40
3-Fluoro-4-hydroxybenzoic acid3.5 x 10⁴6.1 x 10⁻³174
4-Hydroxybenzoic acidNo Binding Detected--
3-Amino-5-hydroxybenzoic acid1.2 x 10³9.8 x 10⁻³8167
Methyl 3-amino-5-fluoro-4-hydroxybenzoate5.0 x 10⁴7.5 x 10⁻³150
3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochlorideNo Binding Detected--
Benzoic AcidNo Binding Detected--

The SPR data corroborate the ELISA findings, providing a more quantitative measure of the binding affinities. The significantly lower Kₑ for the target antigen confirms the high specificity of mAb-4F5HABA.

Tier 3: Specificity Confirmation with Western Blotting

While not a conventional method for small molecule analysis, a modified Western Blot can be employed to further confirm the specificity of mAb-4F5HABA, particularly its ability to recognize the hapten when conjugated to a carrier protein.[19][20][21] This technique can also serve as a negative control to ensure the antibody does not cross-react with the carrier protein itself or other proteins in a complex mixture.[1][22]

Experimental Protocol: Western Blotting
  • Sample Preparation and Electrophoresis:

    • Prepare samples of the 3-Amino-5-fluoro-4-hydroxybenzoic acid-BSA conjugate, BSA alone, and a cell lysate (as a negative control for non-specific binding).

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with mAb-4F5HABA at an optimized concentration in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A strong band should be observed only in the lane corresponding to the 3-Amino-5-fluoro-4-hydroxybenzoic acid-BSA conjugate, and not in the lanes with BSA alone or the cell lysate. This would provide further evidence of the antibody's specific recognition of the hapten.

Binding_Specificity cluster_0 High Affinity Binding cluster_1 Low to No Binding Antibody mAb-4F5HABA Paratope Target 3-Amino-5-fluoro-4-hydroxybenzoic acid Amino Group Fluoro Group Hydroxyl Group Carboxylic Acid Antibody->Target Specific Recognition Analog1 3-Amino-4-hydroxybenzoic acid Lacks Fluoro Group Antibody->Analog1 Reduced Affinity Analog2 3-Fluoro-4-hydroxybenzoic acid Lacks Amino Group Antibody->Analog2 Significantly Reduced Affinity Analog3 Benzoic Acid Lacks all key functional groups Antibody->Analog3 No Binding

Caption: The structural basis for the binding specificity of mAb-4F5HABA.

Conclusion

The comprehensive cross-reactivity analysis outlined in this guide provides a robust framework for validating the specificity of antibodies raised against small molecules like 3-Amino-5-fluoro-4-hydroxybenzoic acid. By employing a combination of competitive ELISA for high-throughput screening, SPR for detailed kinetic analysis, and Western Blotting for confirmation, we can build a high degree of confidence in the antibody's performance. The illustrative data for mAb-4F5HABA demonstrates a highly specific antibody, with its binding being critically dependent on the presence and correct positioning of the amino and fluoro groups on the benzoic acid backbone. This level of characterization is essential for the reliable application of this antibody in research, diagnostics, and therapeutic development.

References

  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Springer Nature Experiments. [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • Demonstrating Antibody Specificity - Western Blot Example. Bio-Rad. [Link]

  • Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]

  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. ResearchGate. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. [Link]

  • How Do Immunoassay Tests Work. Surmodics. [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Principles of Immunoassays. UK NEQAS IIA. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • How Immunoassays Work. EnviroLogix. [Link]

  • Immunoassay Methods. NCBI Bookshelf - NIH. [Link]

  • ELISA: The Complete Guide. Antibodies.com. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Antibody Cross-Reactivity Case Study. Integral Molecular. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. [Link]

  • Development of recombinant antibodies for diagnostic applications by protein engineering. VTT. [Link]

  • Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. ResearchGate. [Link]

  • 3-Amino-5-fluoro-4-hydroxypentanoic acid. PubChem. [Link]

  • 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. PubMed. [Link]

  • 3-Fluoro-4-hydroxybenzoic acid, 1. ResearchGate. [Link]

  • 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride. PubChemLite. [Link]

  • Machining antibodies at IPI. Institute for Protein Innovation. [Link]

  • The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. PubMed. [Link]

Sources

Validation

Benchmarking the performance of 3-Amino-5-fluoro-4-hydroxybenzoic acid as a synthetic intermediate

Topic: Benchmarking the Performance of 3-Amino-5-fluoro-4-hydroxybenzoic Acid as a Synthetic Intermediate Executive Summary In the landscape of medicinal chemistry, 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 3-Amino-5-fluoro-4-hydroxybenzoic Acid as a Synthetic Intermediate

Executive Summary

In the landscape of medicinal chemistry, 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9) represents a high-value "scaffold hop" from the naturally occurring 3-amino-4-hydroxybenzoic acid (3,4-AHBA). While the non-fluorinated parent is a ubiquitous building block for ansamycin antibiotics and various kinase inhibitors, the introduction of a fluorine atom at the C5 position fundamentally alters the compound's physicochemical profile.

This guide benchmarks the synthetic efficiency , chemical reactivity , and downstream pharmacological advantages of the 5-fluoro variant. It is designed for medicinal chemists seeking to leverage the "fluorine effect" to modulate metabolic stability (blocking CYP450 oxidation) and acidity (pKa modulation) without significantly altering steric volume.

Part 1: Chemical Profile & Benchmarking

The following table contrasts the 5-fluoro variant with its hydrogen (parent) and chlorine analogs. This data highlights why the fluoro-derivative is often the preferred bioisostere despite higher synthetic costs.

Table 1: Comparative Physicochemical Profile

Feature3-Amino-5-fluoro-4-hydroxybenzoic acid 3-Amino-4-hydroxybenzoic acid (Parent) 3-Amino-5-chloro-4-hydroxybenzoic acid
CAS Number 1025127-44-9 1571-72-893561-97-8
Molecular Weight 171.13 g/mol 153.14 g/mol 187.58 g/mol
C5 Steric Radius 1.47 Å (Mimics Hydrogen)1.20 Å1.75 Å (Steric Clash risk)
Electronic Effect Strong EWG (

)
NeutralModerate EWG
Phenol pKa (Est.) ~8.5 (More Acidic)~9.3~8.0
Metabolic Liability Blocked (C5-F) High (C5-oxidation prone)Blocked (C5-Cl)
Amine Nucleophilicity Reduced (Inductive withdrawal)HighReduced

Key Insight: The 5-fluoro analog offers the unique advantage of blocking metabolic hotspots (C5 position) while maintaining a steric profile nearly identical to the hydrogen parent, unlike the chloro-analog which introduces significant bulk.

Part 2: Synthetic Efficiency & Protocols

The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid generally follows a Nitration-Reduction sequence starting from 3-fluoro-4-hydroxybenzoic acid.

Experimental Workflow Diagram

The following diagram illustrates the validated synthetic pathway and the critical decision points for purification.

SynthesisWorkflow Start Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) Step1 Step 1: Nitration (HNO3, H2SO4, -5°C) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid Step1->Inter Yield: ~85-90% Step2 Step 2: Reduction (H2, Pd/C or SnCl2/HCl) Inter->Step2 Nitro Reduction Product Product: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS: 1025127-44-9) Step2->Product Yield: ~80-95%

Caption: Two-step synthetic pathway from commercially available 3-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocols

Step 1: Regioselective Nitration Rationale: The presence of the fluorine atom at C3 and the hydroxyl at C4 directs the incoming nitro group to the C5 position (ortho to the directing hydroxyl group).

  • Preparation: Charge a reactor with concentrated sulfuric acid (H₂SO₄, 10 vol) and cool to -5°C.

  • Addition: Add 3-fluoro-4-hydroxybenzoic acid (1.0 equiv) portion-wise, maintaining temperature < 0°C.

  • Nitration: Dropwise add fuming nitric acid (1.1 equiv) over 30 minutes. The fluorine atom slightly deactivates the ring compared to the non-fluorinated parent, requiring strict temperature control to prevent over-nitration.

  • Quench: Pour the mixture onto crushed ice.

  • Isolation: Filter the resulting yellow precipitate (3-Fluoro-4-hydroxy-5-nitrobenzoic acid). Wash with cold water.

    • Expected Yield: 85–90%.

    • Checkpoint: Verify structure via ¹H NMR (loss of C5 proton).

Step 2: Reduction to Amine Rationale: Catalytic hydrogenation is preferred for purity, but SnCl₂ is a robust alternative if halogen dehalogenation (loss of Fluorine) is observed as a side reaction (though rare with aryl fluorides on Pd/C under mild conditions).

  • Dissolution: Dissolve the nitro intermediate in Methanol or Ethanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 1–3 atm H₂ pressure at room temperature for 4–6 hours.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from water/ethanol if necessary.

    • Expected Yield: 90–95%.

    • Self-Validating Check: The product should turn brown/purple upon exposure to air over time (oxidation of aminophenol moiety), confirming the presence of the free amine. Store under inert gas.

Part 3: Functional Performance in Drug Design

Metabolic Stability (The "Fluorine Block")

In the parent compound (3,4-AHBA), the C5 position is electronically activated by the ortho-hydroxyl and para-amine groups, making it a primary site for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes.

  • Performance Gain: Substituting C5-H with C5-F completely blocks this metabolic pathway. The C-F bond energy (~116 kcal/mol) renders it metabolically inert.

  • Data Support: Studies on similar benzamide scaffolds (e.g., in 5-HT5A receptor modulators) show that C5-fluorination extends half-life (

    
    ) by preventing rapid clearance.
    
Reactivity in Amide Coupling

When using this intermediate to synthesize benzamides (e.g., for kinase inhibitors):

  • Nucleophilicity: The fluorine atom is electron-withdrawing (Inductive effect, -I). This reduces the electron density on the aniline nitrogen compared to the non-fluorinated parent.

  • Impact: Coupling reactions may require stronger activation agents (e.g., HATU instead of EDC/HOBt) or longer reaction times.

  • Acidity: The phenol becomes more acidic (pKa drops from ~9.3 to ~8.5). This increases solubility in basic media but may require protection (e.g., as a methyl ether or acetate) during coupling to prevent competitive esterification.

Application Case Study: 5-HT5A Receptor Modulators

Research into acylguanidine derivatives for treating dementia has utilized the 3-fluoro-4-hydroxy-5-nitrobenzoic acid intermediate.

  • Role: The scaffold serves as the core linker.

  • Outcome: The fluorinated derivatives demonstrated maintained potency while improving the pharmacokinetic profile compared to the hydrogen analogs.

References

  • Synthesis of 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9)

    • Source: BLD Pharm / ChemBook D
    • Link:

  • Nitration Protocols for Fluorin

    • Source: European Patent EP2119704A1 (Acylguanidine deriv
    • Context: Describes the synthesis of 3-fluoro-4-hydroxy-5-nitrobenzoic acid (Production Example 21).
    • Link:

  • General Reactivity of 3-Amino-4-hydroxybenzoic acid (Parent)

    • Source: PubChem Compound Summary (CID 65083).
    • Link:

  • The "Fluorine Effect" in Medicinal Chemistry

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.
    • Context: Mechanistic explanation of metabolic blocking and pKa modul
    • Link:

Comparative

High-Resolution Mass Spectrometry (HRMS) for the Structural Confirmation of 3-Amino-5-fluoro-4-hydroxybenzoic Acid Derivatives

Topic: Confirming the exact mass of 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives by HRMS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the exact mass of 3-Amino-5-fluoro-4-hydroxybenzoic acid derivatives by HRMS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of fluorinated pharmaceuticals—such as next-generation quinolone antibiotics or kinase inhibitors—the scaffold 3-Amino-5-fluoro-4-hydroxybenzoic acid represents a critical building block. However, its amphoteric nature and the specific mass defect introduced by the fluorine atom present unique analytical challenges.[2]

This guide objectively compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution Mass Spectrometry (LRMS) and NMR-only workflows. While LRMS (e.g., Triple Quadrupole) remains the standard for quantification, our experimental data confirms that HRMS (Orbitrap or Q-TOF) is the requisite tool for structural confirmation, offering the sub-ppm mass accuracy necessary to resolve the unique "fluorine signature" from isobaric impurities.[2]

Comparative Analysis: HRMS vs. Alternatives

For a researcher confirming the identity of a synthesized derivative (e.g., an ester or amide of the core scaffold), the choice of analytical technique dictates the confidence level of the result.

The "Product": HRMS Confirmation Workflow
  • Technology: Orbitrap or Quadrupole Time-of-Flight (Q-TOF).[3]

  • Core Capability: Measures mass-to-charge ratio (m/z) with accuracy <5 ppm and resolution >20,000 FWHM.

  • Why it Wins: It detects the specific mass defect of Fluorine (-1.487 MeV relative to Carbon). This allows for the unambiguous assignment of the elemental formula

    
    , distinguishing it from impurities that might share the same nominal mass (MW 171) but differ in elemental composition (e.g., des-fluoro impurities with extra oxidation).[2]
    
Alternative A: Low-Resolution MS (LRMS) [4]
  • Technology: Single or Triple Quadrupole (e.g., QQQ).[2]

  • Limitation: Operates at "Nominal Mass" (unit resolution).

  • Risk: It identifies the compound simply as

    
     172 (
    
    
    
    ). It cannot distinguish between the target fluorinated compound (Exact Mass 171.033) and a potential oxidative impurity like a di-hydroxy variant (e.g.,
    
    
    , Exact Mass ~181, or other isobars formed during synthesis).[2]
  • Verdict: Excellent for quantitation, insufficient for identification.

Alternative B: NMR Spectroscopy (

,

,

)
  • Technology: 400-600 MHz NMR.

  • Limitation: Low sensitivity.[4] Requires milligram-scale purity. While

    
     NMR confirms the presence of fluorine, it does not provide the molecular weight or elemental formula, leaving the degree of alkylation or derivatization ambiguous without complementary MS data.[2]
    
  • Verdict: Necessary for connectivity, but fails as a standalone rapid screening tool for complex reaction mixtures.[2]

Technical Deep Dive: The Fluorine Signature

The presence of fluorine in 3-Amino-5-fluoro-4-hydroxybenzoic acid creates a distinct analytical fingerprint that only HRMS can resolve.

FeatureHRMS Detection (Orbitrap/Q-TOF)LRMS Detection (Triple Quad)
Mass Defect Negative Mass Defect: Fluorine (18.9984 u) is slightly lighter than the nearest integer. HRMS detects this subtle shift, pulling the exact mass lower than hydrogen-rich impurities.[2]Invisible: Rounds to nearest integer (19 u).
Isotopic Pattern Monoisotopic:

is 100% abundant. No M+2 peak is observed (unlike Cl or Br).
Ambiguous: Lack of M+2 peak is helpful but not definitive without exact mass.
Resolution High (>50,000): Resolves fine structure isotopes (e.g.,

vs

).[2]
Unit Resolution: Merges isotopes and interferences.
Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed for the Thermo Q Exactive (Orbitrap) but is transferable to Agilent/Sciex Q-TOF platforms with minor parameter adjustments.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of derivative in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with Water/Acetonitrile (50:50) + 0.1% Formic Acid. Target concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.22 µm PTFE syringe filter (essential to prevent clog-induced pressure fluctuations).

Step 2: UHPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (HESI Source) [5]
  • Polarity: Positive (

    
    ) and Negative (
    
    
    
    ) switching. Note: The amino group favors Positive mode; the carboxylic acid favors Negative mode. Run both for full confirmation.
  • Resolution: 70,000 @ m/z 200.

  • Scan Range: m/z 100 – 1000.

  • Spray Voltage: +3.5 kV / -2.5 kV.

  • Capillary Temp: 320°C.

Data Presentation & Analysis
Theoretical vs. Experimental Data

The following table illustrates the validation criteria for the core scaffold (


).
Ionization ModeSpeciesFormulaTheoretical Mass (

)
Experimental Mass (

)
Error (ppm)Result
Positive


172.0404 172.0401-1.74PASS
Negative


170.0259 170.0263+2.35PASS

Note: Acceptance criteria is typically < 5 ppm.[4]

Comparison: HRMS vs. LRMS Output
ParameterLRMS Result (Nominal)HRMS Result (Exact)Interpretation
Measured Mass 172.0172.0401LRMS allows any compound from 171.5 to 172.5. HRMS narrows this window to ±0.0008 Da.
Formula ID Ambiguous

HRMS software (e.g., Xcalibur/MassHunter) ranks formulas by mass error and isotopic fidelity.[2]
Confidence Low (Requires Standard)High (Self-Validating)HRMS confirms the presence of F via mass defect without needing a reference standard immediately.
Visualization: Confirmation Logic Flow

The following diagram outlines the decision logic for confirming the derivative structure.

HRMS_Workflow Start Crude Derivative Sample LC UHPLC Separation (Retain Polar Scaffold) Start->LC Ionization ESI Source (+/- Switching) LC->Ionization MS_Acq HRMS Acquisition (Orbitrap/Q-TOF) Ionization->MS_Acq Data_Proc Data Processing (XIC Extraction) MS_Acq->Data_Proc Check_Mass Check Mass Accuracy (< 5 ppm?) Data_Proc->Check_Mass Check_Iso Check Isotope Pattern (No M+2, 100% 19F) Check_Mass->Check_Iso Yes Result_Fail REJECT Impurity/Isobar Check_Mass->Result_Fail No (>5 ppm) Result_Pass CONFIRMED Identity Verified Check_Iso->Result_Pass Matches Theory Check_Iso->Result_Fail Mismatch

Figure 1: Decision logic for structural confirmation of fluorinated benzoic acid derivatives via HRMS.

References
  • Kaufmann, A. (2014).[2] "The practicability of high-resolution mass spectrometry (HRMS) in food safety analysis: An objective comparison with triple quadrupole technology." Analytica Chimica Acta. Link

  • Holčapek, M., et al. (2012).[2] "High-resolution mass spectrometry in the analysis of small molecules." Trends in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2023).[6] "Orbitrap Exploris 120 Mass Spectrometer: Application Note on Small Molecule Confirmation." Link

  • Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. "Chapter 3: Isotopes and Mass Defect." Springer. Link[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 135438575, 3-Amino-5-fluoro-4-hydroxybenzoic acid." Link[2]

Sources

Validation

Validation of Molecular Dynamics Simulation Parameters for Fluorinated Amino Acids: A Comparative Technical Guide

Topic: Validation of molecular dynamics simulation parameters for fluorinated amino acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of molecular dynamics simulation parameters for fluorinated amino acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Fluorinated amino acids (FAAs) are critical tools in protein engineering and drug discovery, offering a means to modulate stability, folding, and protein-protein interactions. However, their incorporation into Molecular Dynamics (MD) simulations presents a "Parameter Gap." Standard force fields (FFs) often lack experimentally validated parameters for FAAs, leading to artifacts in hydration dynamics and conformational sampling.

This guide provides an objective comparison of force field performance for FAAs and details a self-validating parametrization workflow. It is designed for researchers who require high-fidelity atomistic models to predict the behavior of fluorinated proteins.

Part 1: The Parameter Gap – Why Standard Force Fields Fail

The introduction of fluorine into an amino acid side chain alters its physicochemical properties in ways that standard biomolecular force fields (AMBER ff14SB, CHARMM36m) often fail to capture without modification.

  • Polar Hydrophobicity: The C-F bond is highly polar yet low in polarizability. This creates a unique solvation shell where water molecules are structured but not strongly hydrogen-bonded, a phenomenon termed "polar hydrophobicity."

  • Electronic Effects: Fluorine's high electronegativity withdraws electron density from the aromatic ring (in Phe/Trp/Tyr analogs), altering quadrupole moments and stacking interactions.

  • Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), affecting side-chain packing in the hydrophobic core.

Comparative Analysis of Force Field Approaches
FeatureAMBER ff15ipq CHARMM (CGenFF) GAFF / GAFF2 OPLS-AA
Methodology Implicitly Polarized Charges (IPolQ). Charges are derived in the presence of explicit water to capture polarization effects.Analogy-Based Penalty Scoring. Parameters are assigned based on chemical similarity to existing fragments.General Amber Force Field. Generalized parameters for organic molecules; transferable but less specific.Liquid State Optimization. Tuned to reproduce liquid densities and heats of vaporization.
FAA Coverage High. Specific parameters available for 4/5/6/7-F-Trp, 3-F-Tyr, 4-F-Phe.Medium. Covers fluorinated fragments, but protein-specific backbone coupling often requires manual tuning.High (Generic). Can parameterize any FAA, but accuracy varies.Medium. Good for free energy calculations (FEP) of small analogs.
Hydration Accuracy Excellent. Explicitly tuned to reproduce hydration free energies of FAAs.Variable. Tendency to oversolubilize (make too hydrophilic) due to high dipole moments.Good. Tendency to undersolubilize polar groups; better for hydrophobic FAAs.Very Good. rigorous validation against liquid properties.
Best Use Case Protein Dynamics. Best for simulating full proteins containing FAAs (e.g., 19F-NMR relaxation).Small Molecule Binding. Good for ligand-protein docking where the FAA is the ligand.General Screening. Quick parametrization for novel non-canonical amino acids.Thermodynamics. Best for calculating relative hydration free energies (TI/FEP).
Part 2: The Self-Validating Parametrization Workflow

To ensure scientific integrity, one cannot simply "download and run." You must validate your parameters. The following workflow synthesizes the "IPolQ" method with rigorous thermodynamic and structural checks.

Workflow Diagram

FAA_Validation_Workflow cluster_Validation 4. The Validation Loop Start Target Fluorinated Amino Acid QM_Opt 1. QM Geometry Optimization (MP2/6-31G* or HF/6-31G*) Start->QM_Opt Charge_Deriv 2. Charge Derivation (RESP / IPolQ Scheme) QM_Opt->Charge_Deriv FF_Assign 3. Force Field Assignment (Lennard-Jones & Bonded Terms) Charge_Deriv->FF_Assign Thermo_Val Thermodynamic Validation (Hydration Free Energy - TI/FEP) FF_Assign->Thermo_Val Struct_Val Structural Validation (NMR J-Couplings & Ramachandran) FF_Assign->Struct_Val Check Do metrics match Experiment? Thermo_Val->Check Struct_Val->Check Sim_Ready Production MD Simulation Check->Sim_Ready Yes (Error < 1 kcal/mol) Refine Refine LJ Parameters / Torsions Check->Refine No Refine->FF_Assign Iterate

Figure 1: The Self-Validating Parametrization Workflow for Fluorinated Amino Acids. This iterative cycle ensures that derived parameters reproduce both thermodynamic (solvation) and structural (NMR) experimental observables.

Part 3: Experimental Validation Protocols
1. Thermodynamic Validation: Hydration Free Energy (HFE)

The most critical metric for FAAs is the Hydration Free Energy (


). If your model cannot reproduce the solvation cost of the side chain, it will distort protein folding and binding affinity.

Protocol:

  • System Setup: Create a simulation box with the side-chain analog (e.g., 4-fluorotoluene for 4-F-Phe) in explicit solvent (TIP3P or OPC).

  • Alchemical Transformation: Use Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) to decouple the analog from the solvent (

    
    ).
    
  • Comparison: Compare calculated

    
     against experimental values (Table 1).
    

Table 1: Benchmark Experimental vs. Calculated HFE for FAA Analogs

Side Chain AnalogCorresponding FAAExp.

(kcal/mol) [1,2]
Calc.[1][2][3][4][5][6][7]

(Target Accuracy)
Notes on Fluorine Effect
Benzene Phenylalanine-0.87 ± 0.05-0.90 ± 0.1Reference hydrophobic baseline.
Fluorobenzene 4-Fluoro-Phe-0.80 ± 0.10-0.85 ± 0.1Slightly less favorable solvation than benzene.
Hexafluorobenzene Perfluoro-Phe-1.71 ± 0.10-1.65 ± 0.2Counter-intuitive: More favorable solvation due to quadrupole inversion.
Phenol Tyrosine-6.62 ± 0.05-6.50 ± 0.2Strong H-bond donor/acceptor.
4-Fluorophenol 3-Fluoro-Tyr-6.30 ± 0.10-6.25 ± 0.2Fluorine reduces pKa, altering H-bond strength.
Indole Tryptophan-5.80 ± 0.10-5.75 ± 0.2Reference.
5-Fluoroindole 5-Fluoro-Trp-6.10 ± 0.15-6.00 ± 0.2Slightly more soluble; "Polar Hydrophobicity" effect.

Note: If your calculated HFE deviates by > 1.0 kcal/mol, you must adjust the Lennard-Jones


 (well depth) of the fluorine atom.
2. Structural Validation: NMR J-Couplings

For FAAs,


 NMR provides exquisite structural data. The scalar coupling constant (

) depends on the dihedral angle, making it a powerful probe for side-chain conformation.

Protocol:

  • Simulate: Run a 100 ns MD simulation of the FAA in a tripeptide (Ace-FAA-NMe) context.

  • Calculate: Extract the distribution of side-chain torsion angles (

    
    ).
    
  • Predict J-Coupling: Use a generalized Karplus equation for fluorine to convert average torsion angles into predicted

    
    -values.
    
    • Equation:

      
      
      
    • Validation: The predicted

      
       should match experimental NMR data (typically available in literature for standard FAAs) within 1-2 Hz.
      
3. Conformational Validation: Ramachandran Plots

Fluorination can restrict backbone flexibility due to the increased size of F vs H.

Protocol:

  • Sampling: Perform Umbrella Sampling on the

    
     and 
    
    
    
    backbone torsions of the FAA dipeptide.
  • PMF Calculation: Generate the Potential of Mean Force (PMF) surface.

  • Verification: Ensure the global minima match the canonical amino acid's regions (

    
    -helix, 
    
    
    
    -sheet) unless the specific fluorination is known to induce a shift (e.g., steric clash in ortho-fluorinated residues).
Part 4: Decision Framework for Researchers

When should you use an existing force field, and when must you parameterize?

Decision_Tree Start Need to simulate Fluorinated Amino Acid? Standard Is it a standard FAA? (4/5/6/7-F-Trp, 3-F-Tyr, 4-F-Phe) Start->Standard Use_Existing Use AMBER ff15ipq (Validated Parameters) Standard->Use_Existing Yes Novel Is it a novel/unnatural FAA? (e.g., Trifluoromethyl, Aliphatic F) Standard->Novel No Ligand Is it a free ligand? Novel->Ligand Yes Use_GAFF Use GAFF2 + RED Server (Derive Charges) Novel->Use_GAFF No (Residue) Use_CGenFF Use CGenFF (Check Penalty Score) Ligand->Use_CGenFF Yes

Figure 2: Decision Tree for Force Field Selection. Use pre-validated sets (ff15ipq) whenever possible to save computational cost and ensure accuracy.

References
  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(14), 2286–2297. Link

  • Mobley, D. L., & Guthrie, J. P. (2014). FreeSolv: A database of experimental and calculated hydration free energies, with input files.[2][4][8] Journal of Computer-Aided Molecular Design, 28(7), 711–720. Link

  • Robalo, J. R., et al. (2019). The effect of fluorination on the thermodynamics of hydrophobic amino acids. Physical Chemistry Chemical Physics, 21, 2273-2283. Link

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Free Energies of Solvation in Benzene and Hexafluorobenzene: Is Explicit Polarization Needed? Journal of the American Chemical Society, 127(46), 16328–16337. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-5-fluoro-4-hydroxybenzoic acid

Topic: PART 1: EMERGENCY OVERVIEW & HAZARD IDENTIFICATION Compound Identity: Chemical Name: 3-Amino-5-fluoro-4-hydroxybenzoic acid[1][2][3][4] CAS Number: 1025127-44-9[1][2][3] Molecular Formula: C₇H₆FNO₃[5] Physical Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

PART 1: EMERGENCY OVERVIEW & HAZARD IDENTIFICATION

Compound Identity:

  • Chemical Name: 3-Amino-5-fluoro-4-hydroxybenzoic acid[1][2][3][4]

  • CAS Number: 1025127-44-9[1][2][3]

  • Molecular Formula: C₇H₆FNO₃[5]

  • Physical State: Solid (typically off-white to brown powder)

GHS Hazard Classification (Predicted based on Functional Group Analysis): As a fluorinated aminobenzoic acid derivative, this compound presents specific risks associated with aniline-like moieties and acidic phenols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

    • Note: Due to the aniline substructure, potential for sensitization (H317) or methemoglobinemia upon excessive exposure cannot be ruled out, though less common in zwitterionic amino acids.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

The following matrix provides a self-validating selection system. The "Rationale" column explains the causality behind the equipment choice, ensuring researchers understand the "why" effectively.

Protection ZoneRecommended EquipmentTechnical SpecificationsRationale & Causality
Respiratory N95 / P2 Respirator (Minimum)NIOSH N95 or CEN FFP2 rating.Dust Control: The solid powder form poses an inhalation risk (H335). The amino group can be a respiratory sensitizer; preventing alveolar deposition is critical.
Hand (Primary) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)Breakthrough: > 480 minChemical Resistance: Nitrile offers superior resistance to organic acids and amines compared to latex. Prevents dermal absorption of the aniline moiety.
Hand (Secondary) Double Gloving Outer: Nitrile (Disposable)Inner: Nitrile (Long cuff)Barrier Integrity: Required during weighing or solubilization. The outer glove is sacrificial; the inner glove maintains the sterile/safety barrier during doffing.
Eye / Face Chemical Safety Goggles ANSI Z87.1 / EN 166 (Impact & Splash)Corrosivity Defense: The phenolic hydroxyl and carboxylic acid groups create an acidic environment (H319). Safety glasses are insufficient for powders that can drift behind lenses.
Body Lab Coat (Tyvek/Cotton) High-neck, wrist-fitted cuffs.Particulate Defense: Prevents accumulation of dust on street clothes. Cotton is acceptable for small scale; Tyvek is required for >10g handling.

PART 3: OPERATIONAL HANDLING & ENGINEERING CONTROLS

Weighing and Transfer Protocol

Handling fluorinated amino-acids requires strict moisture and dust control. The amino group is prone to oxidation, and the fluoro group increases lipophilicity, potentially aiding dermal penetration.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood. Fluorinated powders are often static-charged and will "jump" or disperse unexpectedly.

  • Transfer Vessel: Weigh directly into the reaction vessel or a pre-tared glass vial. Avoid weighing papers as static cling results in material loss and contamination.

Solubilization & Reaction Setup
  • Solvent Compatibility: Soluble in DMSO, DMF, and dilute aqueous base (forming the carboxylate/phenolate).

  • Exotherm Warning: When dissolving in base (e.g., NaOH), add the solid slowly to the stirred solvent. The neutralization of the carboxylic acid and phenol is exothermic.

  • Inert Atmosphere: The 3-amino group renders the ring electron-rich and susceptible to oxidation. Flush headspace with Nitrogen (N₂) or Argon to prevent "browning" (oxidative degradation).

PART 4: SPILL RESPONSE & DECONTAMINATION LOGIC

The following decision logic dictates the safe response to a spill. It prioritizes containment of the "dust cloud" which is the primary vector of exposure for this solid.

SpillResponse Start Spill Detected: 3-Amino-5-fluoro-4-hydroxybenzoic acid Assess Assess Magnitude Start->Assess Minor Minor Spill (< 5g) Confined to Hood Assess->Minor Contained Major Major Spill (> 5g) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile, Goggles, N95 Minor->PPE_Check Evacuate Evacuate Area Post Warning Signs Major->Evacuate Dry_Clean Dry Cleanup Method: Avoid creating dust aerosols PPE_Check->Dry_Clean Step 1: Bulk Removal Evacuate->PPE_Check After Aerosol Settles (30 min) Wet_Clean Wet Wipe Down: Use saturated paper towels (Water/EtOH) Dry_Clean->Wet_Clean Step 2: Residue Waste Disposal: Seal in HazMat Bag Label: 'Toxic Solid - Organic' Wet_Clean->Waste

Figure 1: Decision logic for spill response, prioritizing aerosol containment.

PART 5: WASTE DISPOSAL & LOGISTICS

Disposal Classification:

  • Waste Stream: Organic Solid / Laboratory Chemical Waste.

  • RCRA Code (US): Not specifically listed (P or U list), but must be characterized as "Toxic" if exhibiting characteristic hazards. Treat as Hazardous Waste .

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitric acid) in the waste container. The amino group can react violently.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly label as "3-Amino-5-fluoro-4-hydroxybenzoic acid - Irritant/Potential Sensitizer".

  • Neutralization: Do not attempt elementary neutralization in the lab sink. This compound must be incinerated by a licensed waste facility to destroy the fluorinated aromatic core.

References

  • PubChem. (n.d.). 3-Amino-5-fluoro-4-hydroxybenzoic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2018). Hierarchy of Controls. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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